molecular formula C6H13P B1595701 Cyclohexylphosphine CAS No. 822-68-4

Cyclohexylphosphine

Cat. No.: B1595701
CAS No.: 822-68-4
M. Wt: 116.14 g/mol
InChI Key: ZBCKWHYWPLHBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylphosphine is a useful research compound. Its molecular formula is C6H13P and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13P/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKWHYWPLHBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073930
Record name Phosphine, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-68-4
Record name Cyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Cyclohexylphosphines from Phosphorus Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of mono-, di-, and tricyclohexylphosphine from phosphorus trichloride. The primary focus is on the Grignard reaction, a versatile and widely used method for the formation of phosphorus-carbon bonds. This document details the underlying chemistry, experimental protocols, and methods for controlling the degree of substitution on the phosphorus atom.

Introduction

Cyclohexylphosphines are a class of organophosphorus compounds that have found significant application as ligands in catalysis and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Their steric bulk and electronic properties can be tuned by varying the number of cyclohexyl groups attached to the phosphorus atom, allowing for fine control over reaction selectivity and efficiency. The synthesis of these compounds typically starts from the readily available and highly reactive phosphorus trichloride (PCl₃). The most common and scalable approach involves the reaction of PCl₃ with a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide or chloride. Control over the stoichiometry and reaction conditions is crucial to selectively obtain the desired mono-, di-, or trisubstituted product.

General Reaction Pathway

The synthesis of cyclohexylphosphines from phosphorus trichloride via the Grignard reaction proceeds through the sequential substitution of the chlorine atoms on the PCl₃ molecule with cyclohexyl groups. The extent of this substitution is primarily controlled by the molar ratio of the Grignard reagent to phosphorus trichloride.

Synthesis_Pathway PCl3 Phosphorus Trichloride (PCl₃) Cyclohexyldichlorophosphine Cyclohexyldichlorophosphine (C₆H₁₁PCl₂) PCl3->Cyclohexyldichlorophosphine + 1 eq. C₆H₁₁MgX Grignard Cyclohexylmagnesium Halide (C₆H₁₁MgX) Dicyclohexylchlorophosphine Dicyclohexylchlorophosphine ((C₆H₁₁)₂PCl) Cyclohexyldichlorophosphine->Dicyclohexylchlorophosphine + 1 eq. C₆H₁₁MgX Trithis compound Trithis compound (P(C₆H₁₁)₃) Dicyclohexylchlorophosphine->Trithis compound + 1 eq. C₆H₁₁MgX

Caption: General reaction pathway for the synthesis of cyclohexylphosphines.

Synthesis of Trithis compound (P(C₆H₁₁)₃)

The synthesis of trithis compound is the most straightforward of the series, as it involves the complete substitution of the chlorine atoms on phosphorus trichloride. This is typically achieved by using a stoichiometric excess of the Grignard reagent.

Experimental Protocol

This protocol is based on methods described in the literature, which often employ a one-pot synthesis approach.[1]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Chlorocyclohexane or Bromocyclohexane

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Phosphorus Trichloride (PCl₃)

  • Saturated aqueous solution of a weakly acidic/basic salt (e.g., ammonium chloride)

  • Tetrafluoroboric acid (HBF₄) (optional, for purification)

  • Triethylamine (optional, for purification)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine and a small amount of the cyclohexyl halide in anhydrous THF or Et₂O. The reaction is initiated, often indicated by a color change and gentle refluxing. The remaining cyclohexyl halide, dissolved in the anhydrous solvent, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the cooled Grignard solution. A molar ratio of approximately 3:1 of the Grignard reagent to PCl₃ is used. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at low temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

  • Purification (Optional but Recommended): For higher purity, the crude trithis compound can be converted to its tetrafluoroborate salt.[1][2][3] This is achieved by adding tetrafluoroboric acid to a solution of the crude product. The resulting salt precipitates and can be collected by filtration. The purified trithis compound is then liberated by treating the salt with a base, such as triethylamine, followed by extraction and removal of the solvent.

Quantitative Data
ParameterValueReference
Molar Ratio (Cyclohexyl Halide : PCl₃) 1 : 0.2 - 0.36[3]
Reaction Temperature (Grignard Formation) 50-65 °C[2]
Reaction Temperature (PCl₃ Addition) 10-35 °C[2]
Yield High (specific yields vary with procedure)[1]

Synthesis of Dithis compound ((C₆H₁₁)₂PH)

The synthesis of dithis compound from phosphorus trichloride is more challenging due to the potential for over-alkylation to form trithis compound. A common strategy involves the synthesis of dithis compound oxide as an intermediate, which is then reduced.

Experimental Workflow

Dicyclohexylphosphine_Workflow Start Cyclohexylmagnesium Halide + Diethyl Phosphite Reaction1 Grignard Reaction Start->Reaction1 DPO Dithis compound Oxide ((C₆H₁₁)₂P(O)H) Reaction1->DPO Reduction Reduction DPO->Reduction DCP Dithis compound ((C₆H₁₁)₂PH) Reduction->DCP Reagents Reducing Agent (e.g., DIBAL-H) Reagents->Reduction

Caption: Workflow for the synthesis of dithis compound.

Experimental Protocol

Part A: Synthesis of Dithis compound Oxide

This protocol is adapted from a detailed procedure for the synthesis of dithis compound oxide.[4]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Chlorocyclohexane

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl phosphite

  • 0.1 N HCl

Procedure:

  • Grignard Reagent Formation: Prepare cyclohexylmagnesium chloride from magnesium turnings and chlorocyclohexane in anhydrous diethyl ether as described in section 3.1.

  • Reaction with Diethyl Phosphite: Dilute the Grignard reagent with anhydrous THF and cool to 0 °C in an ice bath. A solution of diethyl phosphite in anhydrous THF is added dropwise. After the addition, the mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours.

  • Work-up and Isolation: The reaction is quenched by cooling to 0 °C and adding 0.1 N HCl. The organic layer is separated, and the insoluble salts are removed by filtration. The aqueous layer of the filtrate is separated and the organic layer is dried and concentrated to yield the crude dithis compound oxide. The product can be purified by distillation.

Part B: Reduction of Dithis compound Oxide

The reduction of dithis compound oxide can be achieved using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) has been reported to be effective.

Materials:

  • Dithis compound oxide

  • Anhydrous solvent (e.g., THF or Toluene)

  • Diisobutylaluminum hydride (DIBAL-H) solution

Procedure:

  • Under an inert atmosphere, dissolve dithis compound oxide in an anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., 0 °C or lower, as DIBAL-H reductions can be exothermic).

  • Slowly add the DIBAL-H solution dropwise with vigorous stirring.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., by the slow addition of water or a saturated solution of Rochelle's salt).

  • The product is extracted with an organic solvent, dried, and the solvent is removed to yield dithis compound.

Quantitative Data for Dithis compound Oxide Synthesis
ParameterValueReference
Reactants Cyclohexylmagnesium chloride, Diethyl phosphite[4]
Reaction Time 16.5 hours[4]
Reaction Temperature 0 - 25 °C[4]
Yield 85%[4]

Synthesis of Monothis compound (C₆H₁₁PH₂)

The synthesis of monothis compound is the most challenging due to the high reactivity of the Grignard reagent, which favors multiple substitutions. The key is to control the stoichiometry precisely and use a less reactive organometallic reagent or a different synthetic strategy. One approach is to first synthesize cyclohexyldichlorophosphine and then reduce it.

Synthesis of Cyclohexyldichlorophosphine (C₆H₁₁PCl₂)

Controlling the reaction of a Grignard reagent with PCl₃ to stop at the monosubstituted product is difficult. Alternative, less nucleophilic organometallic reagents, such as organozinc compounds, have been used for the synthesis of aryldichlorophosphines and may be applicable to the synthesis of cyclohexyldichlorophosphine.[2] Another reported method involves a radiation-thermal reaction of cyclohexane with phosphorus trichloride.[5]

General Approach using a Grignard Reagent (with caution for over-alkylation):

  • Use a strict 1:1 molar ratio of cyclohexylmagnesium halide to phosphorus trichloride.

  • Add the Grignard reagent very slowly to a cooled solution of excess PCl₃ in an anhydrous solvent.

  • Maintain a very low reaction temperature (e.g., -78 °C) to minimize further reaction.

  • The product, cyclohexyldichlorophosphine, is a liquid and can be isolated by distillation.

Reduction of Cyclohexyldichlorophosphine

The reduction of the P-Cl bonds in cyclohexyldichlorophosphine to P-H bonds to form monothis compound can be achieved with a mild reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere, a solution of cyclohexyldichlorophosphine in an anhydrous ether is cooled in an ice bath.

  • A solution of lithium aluminum hydride in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of water or a hydrated salt like sodium sulfate decahydrate.

  • The resulting solids are filtered off, and the monothis compound is isolated from the filtrate by distillation.

Quantitative Data

Quantitative data for the selective synthesis of monothis compound via the Grignard reaction is scarce in the readily available literature due to the difficulty in controlling the reaction. Yields are often low, with significant formation of di- and trisubstituted products.

Conclusion

The synthesis of cyclohexylphosphines from phosphorus trichloride is a versatile process that allows for the preparation of mono-, di-, and trisubstituted products. The key to selectivity lies in the careful control of stoichiometry and reaction conditions. While the synthesis of trithis compound is relatively straightforward, the preparation of dithis compound and especially monothis compound requires more nuanced approaches, often involving the synthesis and subsequent reduction of phosphine oxide or dichlorophosphine intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce these valuable organophosphorus compounds.

References

An In-depth Technical Guide to Cyclohexylphosphine (as Tricyclohexylphosphine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tricyclohexylphosphine (PCy₃), a pivotal organophosphine ligand in modern synthetic chemistry. The document details its chemical properties, synthesis, safety protocols, and its extensive applications in catalysis, which are crucial for drug discovery and development.

Core Properties of Trithis compound

Trithis compound, often abbreviated as PCy₃, is a tertiary phosphine widely utilized as a ligand in organometallic chemistry. Its notable steric bulk and strong electron-donating properties are key to its efficacy in a variety of catalytic reactions.[1][2]

PropertyValueReference
CAS Number 2622-14-2--INVALID-LINK--
Molecular Weight 280.43 g/mol --INVALID-LINK--
Molecular Formula C₁₈H₃₃P--INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point 81-83 °C--INVALID-LINK--
pKa 9.7--INVALID-LINK--

Synthesis and Handling

Synthesis: Trithis compound is commonly synthesized through the reaction of phosphorus trichloride with a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide.[1][3] An alternative method involves the hydrogenation of triphenylphosphine oxide to trithis compound oxide, followed by reduction.[4]

Handling and Storage: PCy₃ is an air-sensitive solid and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent oxidation to trithis compound oxide.[5] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Applications in Homogeneous Catalysis

The bulky and electron-rich nature of PCy₃ makes it an excellent ligand for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[2]

Key Applications:

  • Suzuki-Miyaura Coupling: PCy₃ is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura reactions, which form carbon-carbon bonds between organoboranes and organic halides. The Pd(OAc)₂/PCy₃ system is particularly effective for the coupling of aryl and vinyl triflates.

  • Heck Reaction: In the palladium-catalyzed Heck reaction, which couples unsaturated halides with alkenes, PCy₃ is used to promote the reaction, especially with less reactive aryl chlorides.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is crucial for synthesizing arylamines. PCy₃-ligated palladium catalysts show high activity in these transformations.

  • Grubbs' Catalyst and Olefin Metathesis: PCy₃ is a key ligand in first-generation Grubbs' catalysts, which are used for olefin metathesis reactions, a versatile method for forming carbon-carbon double bonds.

  • Crabtree's Catalyst and Hydrogenation: PCy₃ is also a component of Crabtree's catalyst, used for the homogeneous hydrogenation of olefins.

Experimental Protocols

Below are representative experimental protocols for key reactions involving trithis compound.

a) Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl bromide and a boronic acid using PCy₃ as a ligand.

Reagent/ParameterQuantity/Value
Aryl Bromide1.0 mmol
Arylboronic Acid1.2 mmol
Pd(OAc)₂0.01 mmol (1 mol%)
Trithis compound 0.02 mmol (2 mol%)
Base (e.g., K₂CO₃)2.0 mmol
Solvent (e.g., Toluene)5 mL
Temperature80-100 °C
Reaction Time12-24 hours

Methodology:

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, trithis compound, and base.

  • Add the solvent and stir the mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

b) Heck Reaction of an Aryl Halide with an Alkene

This protocol outlines the general procedure for a Heck reaction using a PCy₃-ligated palladium catalyst.

Reagent/ParameterQuantity/Value
Aryl Halide1.0 mmol
Alkene1.5 mmol
Pd(OAc)₂0.01 mmol (1 mol%)
Trithis compound 0.02 mmol (2 mol%)
Base (e.g., Triethylamine)2.0 mmol
Solvent (e.g., DMF)3 mL
Temperature80 °C
Reaction Time4 hours

Methodology:

  • To a Schlenk tube, add Pd(OAc)₂, trithis compound, the aryl halide, the alkene, and the base under an inert atmosphere.[6]

  • Add the solvent and heat the mixture with stirring.[6]

  • After the reaction is complete, cool the mixture and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the product via flash chromatography.

Visualized Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and a general experimental workflow relevant to the applications of trithis compound.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') L L = PCy3

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Insertion Product->Hydrido-Pd Complex β-Hydride Elimination (Product) Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base, -HBX) L L = PCy3

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, PCy3, and Base under Inert Gas start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Quench, Extract, and Dry monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

A Technical Guide to the Basicity and pKa of Cyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basicity and associated pKa values of cyclohexylphosphines. The document focuses primarily on tricyclohexylphosphine (PCy₃), a widely utilized ligand in organometallic chemistry, for which extensive experimental data is available. Information on primary (this compound, CyPH₂) and secondary (dithis compound, Cy₂PH) phosphines is included to offer a comparative perspective on the influence of alkyl substitution on phosphine basicity.

Understanding Phosphine Basicity and pKa

The basicity of a phosphine is a measure of its ability to donate its lone pair of electrons to a proton. This property is quantified by the pKa value of its conjugate acid, the phosphonium ion (R₃PH⁺). A higher pKa value indicates a stronger base. The equilibrium can be represented as:

R₃P + H₂O ⇌ R₃PH⁺ + OH⁻

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the corresponding phosphonium ion. For phosphines, basicity is significantly influenced by the electronic and steric nature of the substituents attached to the phosphorus atom.

Quantitative Data on this compound Basicity

The substitution of hydrogen atoms with electron-donating alkyl groups, such as cyclohexyl, markedly increases the basicity of the phosphine. The following table summarizes the available quantitative data for cyclohexylphosphines. It is important to note that while the pKa of trithis compound is well-documented, experimental values for mono- and dithis compound are not readily found in the surveyed literature. The general trend for alkylphosphines is that basicity increases with the number of alkyl substituents.

Compound NameFormulaTypepKa of Conjugate Acid (R₃PH⁺)Solvent/MethodReference(s)
This compoundC₆H₁₁PH₂ (CyPH₂)PrimaryNot experimentally reported--
Dithis compound(C₆H₁₁)₂PH (Cy₂PH)SecondaryNot experimentally reported--
Trithis compound (C₆H₁₁)₃P (PCy₃) Tertiary 9.7 Nitromethane / Titrimetry [1][2][3]

Note: The term "pKa of a base" is commonly used to refer to the pKa of its conjugate acid.[4]

Trithis compound is recognized for its high basicity, surpassing that of other common phosphines like tributylphosphine and triphenylphosphine.[1]

Factors Influencing the Basicity of Cyclohexylphosphines

The high basicity of trithis compound can be attributed to several key factors:

  • Inductive Effect: The cyclohexyl groups are aliphatic and act as electron-donating groups through the sigma bonds. This inductive effect increases the electron density on the phosphorus atom, making the lone pair more available for donation to a proton.[5]

  • Hybridization: The phosphorus atom in trithis compound is sp³ hybridized.[5] The lone pair resides in an sp³ orbital, which has less s-character than the sp² orbitals found in less basic arylphosphines. This makes the lone pair more localized and basic.

  • Lack of Resonance: Unlike arylphosphines (e.g., triphenylphosphine), the cyclohexyl rings do not have a π-system that can delocalize the phosphorus lone pair through resonance. This ensures the lone pair is fully available for protonation, contributing to its high basicity.[5]

The logical relationship between the substitution on the phosphorus atom and the resulting basicity is illustrated in the diagram below.

G Figure 1: Structure-Basicity Relationship cluster_0 Increasing Alkyl Substitution cluster_1 Electronic Effect cluster_2 Result CyPH2 This compound (CyPH₂) Cy2PH Dithis compound (Cy₂PH) CyPH2->Cy2PH PCy3 Trithis compound (PCy₃) Cy2PH->PCy3 Inductive Increased Inductive Effect (+I) PCy3->Inductive Basicity Increased Basicity (Higher pKa) Inductive->Basicity

Caption: Relationship between structure and basicity.

Experimental Protocols for pKa Determination

The pKa of phosphines is typically determined in non-aqueous solvents due to their low solubility and potential for oxidation in water. The most frequently cited method for determining the pKa of trithis compound is non-aqueous potentiometric titration.[6][7][8]

Non-Aqueous Potentiometric Titration

This method involves titrating a solution of the phosphine in a non-aqueous solvent with a strong acid and measuring the potential difference to determine the endpoint.

a) Materials and Reagents:

  • Solvent: Nitromethane is a commonly used solvent.[7] Glacial acetic acid is another option for titrating weak bases.[9]

  • Titrant: A standardized solution of a strong acid, such as perchloric acid (HClO₄) in the chosen solvent.[9]

  • Analyte: The phosphine compound to be tested (e.g., trithis compound).

  • Apparatus: A potentiometer or pH meter equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode, or a combined electrode like a Solvotrode for non-aqueous media).[9] An automatic titrator is often used for precision.

b) General Procedure:

  • Preparation: A known amount of the phosphine is dissolved in the non-aqueous solvent (e.g., nitromethane).

  • Titration: The solution is titrated with the standardized perchloric acid solution. The potential (in millivolts) is recorded as a function of the volume of titrant added.

  • Endpoint Determination: The equivalence point of the titration is determined from the inflection point of the resulting titration curve. The potential at the point where the base is half-neutralized is known as the half-neutralization potential (HNP).

  • pKa Calculation: The HNP of the sample phosphine is compared to the HNPs of a series of standard bases with known pKa values, measured under identical conditions. A calibration curve of HNP versus known pKa allows for the determination of the pKa of the sample.

The workflow for this experimental protocol is outlined in the following diagram.

G Figure 2: Experimental Workflow for pKa Determination start Start prep_titrant Prepare & Standardize 0.1 N Perchloric Acid in Glacial Acetic Acid start->prep_titrant prep_sample Dissolve Weighed Phosphine Sample in Solvent (e.g., Nitromethane) start->prep_sample titrate Titrate Sample with Standardized Acid prep_titrant->titrate setup Set up Potentiometer/ Autotitrator with Non-Aqueous Electrode prep_sample->setup setup->titrate record Record Potential (mV) vs. Titrant Volume (mL) titrate->record plot Plot Titration Curve record->plot determine_hnp Determine Half-Neutralization Potential (HNP) at 50% Neutralization Point plot->determine_hnp calibrate Correlate HNP to Known pKa Scale using Standards determine_hnp->calibrate end End calibrate->end

Caption: Workflow for non-aqueous potentiometric titration.

Other Methods
  • Spectrophotometric Titration: This method is based on measuring the difference in basicity between two bases, one of which is a reference compound. It involves spectrophotometrically monitoring the titration of a mixture of the two bases.[4]

  • Calorimetry: The basicity of phosphines can also be determined by measuring the enthalpy of protonation when the phosphine reacts with a strong acid.[2][3]

Conclusion

Cyclohexylphosphines, particularly trithis compound, are strong bases due to the electron-donating nature of the cyclohexyl substituents. The pKa of trithis compound is well-established as 9.7, determined through non-aqueous titrimetry.[1][2][3] While experimental data for mono- and dithis compound are scarce, it is expected that their basicity is lower than that of the tertiary analogue. The robust basicity of trithis compound is a critical parameter that influences its performance as a ligand in numerous catalytic applications, making a thorough understanding of this property essential for researchers in organometallics and drug development.

References

Solubility of Cyclohexylphosphine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite extensive literature searches, quantitative solubility data for cyclohexylphosphine remains elusive. The following guide leverages available qualitative data for the closely related and structurally similar compound, trithis compound, to provide insights for researchers, scientists, and drug development professionals. All data and diagrams presented herein, unless otherwise specified, pertain to trithis compound .

Introduction

This compound and its derivatives are important organophosphorus compounds utilized as ligands in catalysis and as intermediates in organic synthesis. A thorough understanding of their solubility in various organic solvents is crucial for their effective application in reaction media, for purification processes, and in the formulation of drug candidates. This technical guide provides a summary of the available qualitative solubility data for trithis compound and outlines general experimental protocols for determining the solubility of such compounds.

Qualitative Solubility of Trithis compound

Trithis compound is generally characterized as being soluble in most organic solvents and insoluble in water. This is consistent with its nonpolar, bulky cyclohexyl groups. More specific qualitative observations are summarized in the table below.

SolventSolubility
Most Organic SolventsSoluble[1][2][3]
WaterInsoluble[1][2][3]
ChloroformSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble (with heating and sonication)[3]
Ethyl AcetateSlightly Soluble[3]

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid organophosphorus compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

  • Analyte (e.g., this compound)

  • Selected organic solvent (e.g., Toluene, Methanol, Acetone)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and analyte)

  • Vials

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the analyte to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

    • Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature for a sufficient time to allow the undissolved analyte to settle.

    • For fine suspensions, centrifuge the vial to pellet the undissolved solute.

  • Sample Collection:

    • Carefully draw a known volume of the supernatant (the saturated solution) using a pipette. To avoid disturbing the settled solute, take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately weigh an empty, dry vial.

    • Transfer the filtered saturated solution to the pre-weighed vial and record the exact volume.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the analyte.

    • Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate a typical application of a phosphine ligand in a catalytic cycle and a general workflow for solubility determination.

G cluster_0 Catalytic Cycle cluster_1 A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D [R2-B(OR)3]- E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2 R1R2 Coupled Product F->R1R2 R1X Aryl/Vinyl Halide R1X->B R2B Boronic Acid/Ester + Base R2B->D

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

G A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate undissolved solute (centrifuge) B->C D Collect and filter supernatant C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

References

The Indispensable Role of Cyclohexylphosphine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylphosphine, particularly in its trithis compound (PCy₃) form, has emerged as a cornerstone ligand in the realm of organic synthesis. Its unique combination of significant steric bulk and strong electron-donating properties has proven instrumental in enhancing the efficacy of numerous catalytic transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Principles: Steric and Electronic Effects

The efficacy of trithis compound as a ligand in transition metal catalysis stems primarily from two key characteristics:

  • Exceptional Steric Bulk: The three bulky cyclohexyl groups create a sterically hindered environment around the metal center.[1][2] This steric hindrance plays a crucial role in promoting the reductive elimination step in cross-coupling reactions, a key step for product formation.[3] It also helps to stabilize monoligated palladium species, which are often the most active catalytic species.

  • Strong Electron-Donating Nature: As a trialkylphosphine, PCy₃ is a strong σ-donor. This high electron density increases the electron density on the metal center, which in turn facilitates the oxidative addition step of aryl chlorides and other less reactive electrophiles.[4][5] This electronic effect enhances the overall catalytic activity.[1]

These two features work in concert to improve catalyst stability, activity, and selectivity in a variety of important organic transformations.[6]

Mechanism of Action in Key Organic Reactions

Trithis compound has demonstrated significant utility in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions, as well as in olefin metathesis and hydrogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of trithis compound as a ligand for the palladium catalyst is particularly effective for the coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich or electron-poor arylboronic acids.

Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of trithis compound plays a critical role in each of these steps.[3]

  • Oxidative Addition: The electron-donating character of PCy₃ increases the electron density on the Pd(0) center, promoting the oxidative addition of the aryl halide to form a Pd(II) intermediate.[3]

  • Transmetalation: The steric bulk of the PCy₃ ligand can influence the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The significant steric hindrance created by the cyclohexyl groups promotes the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.[3] This step is often rate-limiting, and the steric compression provided by bulky ligands like PCy₃ helps to overcome this barrier.

Suzuki_Miyaura_Coupling pd0 Pd(0)(PCy₃)₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)(PCy₃)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)₂) pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)(R)(PCy₃)₂ transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling with a Pd/PCy₃ catalyst.

Quantitative Data:

The choice of ligand significantly impacts the yield of Suzuki-Miyaura coupling reactions, especially with challenging substrates like aryl chlorides.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref
PCy₃ 4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80298[7]
PPh₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane8024<5[7]
P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80299[7]
XPhos4-ChlorotoluenePhenylboronic acidK₂CO₃t-Amyl alcohol100195[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

  • Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and trithis compound (4 mol%).

  • Reaction Setup: In a separate Schlenk tube, add 4-chlorotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed dioxane to the aryl halide mixture, followed by the catalyst slurry.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Trithis compound-ligated palladium catalysts have shown high activity for the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.

Mechanism:

Similar to the Suzuki-Miyaura coupling, the catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The bulky and electron-donating nature of PCy₃ is crucial for the efficiency of this process.[11]

  • Oxidative Addition: The electron-rich Pd(0) center, stabilized by PCy₃, readily undergoes oxidative addition with the aryl halide.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The steric bulk of the PCy₃ ligand promotes the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[9]

Buchwald_Hartwig_Amination pd0 Pd(0)(PCy₃)₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)(PCy₃)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination (R₂NH) pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)(PCy₃)₂]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)(PCy₃)₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination with a Pd/PCy₃ catalyst.

Quantitative Data:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides.

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Ref
PCy₃ 4-ChlorotolueneMorpholineNaOt-BuToluene100192[12]
PPh₃4-ChlorotolueneMorpholineNaOt-BuToluene1002410[12]
BINAP4-ChlorotolueneMorpholineNaOt-BuToluene100875[11]
XPhos4-ChlorotolueneMorpholineNaOt-BuTolueneReflux694[13]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

  • Reaction Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), trithis compound (3.0 mol%), and NaOt-Bu (1.4 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[6] Trithis compound has been shown to be an effective ligand for this transformation, particularly with less reactive aryl chlorides.[14]

Mechanism:

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.[11][15]

  • Oxidative Addition: The Pd(0) catalyst, bearing PCy₃ ligands, undergoes oxidative addition to the aryl halide.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the substituted alkene product and a palladium-hydride species.

  • Regeneration of Catalyst: The active Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base.

Heck_Reaction pd0 Pd(0)(PCy₃)₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)(PCy₃)₂ oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion (Alkene) pd_intermediate->migratory_insertion pd_alkyl_intermediate R-CH₂-CH(Ar)-Pd(II)(X)(PCy₃)₂ migratory_insertion->pd_alkyl_intermediate beta_hydride_elimination β-Hydride Elimination pd_alkyl_intermediate->beta_hydride_elimination product_complex [Product-Pd(II)(H)(X)(PCy₃)₂] beta_hydride_elimination->product_complex product_complex->pd0 Base Regeneration product Ar-CH=CH-R product_complex->product

Catalytic cycle of the Heck reaction with a Pd/PCy₃ catalyst.
Grubbs' Olefin Metathesis

In the first-generation Grubbs' catalyst, [RuCl₂(PCy₃)₂(CHPh)], trithis compound ligands play a crucial role in the catalyst's stability and activity.

Mechanism:

The mechanism of olefin metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions. The initiation of the catalytic cycle involves the dissociation of one of the PCy₃ ligands to create a vacant coordination site for the incoming olefin.[1][2] The rate of this dissociation is a key factor in the overall catalytic activity.[16][17] The steric bulk of the PCy₃ ligands also influences the stability of the various metallacyclobutane intermediates in the catalytic cycle.

Grubbs_Catalyst_Workflow catalyst [RuCl₂(PCy₃)₂(CHPh)] (Pre-catalyst) dissociation PCy₃ Dissociation catalyst->dissociation active_catalyst [RuCl₂(PCy₃)(CHPh)] (14e⁻ species) dissociation->active_catalyst olefin_coordination Olefin Coordination active_catalyst->olefin_coordination cycloaddition [2+2] Cycloaddition olefin_coordination->cycloaddition metallacyclobutane Metallacyclobutane Intermediate cycloaddition->metallacyclobutane cycloreversion [2+2] Cycloreversion metallacyclobutane->cycloreversion new_carbene New Alkylidene Complex cycloreversion->new_carbene product Metathesis Product new_carbene->product

Initiation and propagation steps in Grubbs' catalyst-mediated olefin metathesis.
Crabtree's Hydrogenation

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly active homogeneous catalyst for the hydrogenation of olefins.[4][5][18] The trithis compound ligand is essential for the catalyst's high activity and selectivity.

Mechanism:

The catalytic cycle begins with the oxidative addition of hydrogen to the Ir(I) center, followed by coordination of the olefin. The strong electron-donating PCy₃ ligand increases the electron density on the iridium center, which is thought to facilitate the oxidative addition of H₂. The steric bulk of the PCy₃ ligand also plays a role in directing the stereoselectivity of the hydrogenation, particularly in substrates with coordinating functional groups.[18]

Conclusion

Trithis compound is a versatile and highly effective ligand in a wide array of organic transformations. Its unique combination of steric bulk and electron-donating properties allows for the efficient catalysis of challenging reactions, including the cross-coupling of unreactive aryl chlorides. Understanding the precise mechanism by which PCy₃ influences each step of the catalytic cycle is crucial for the rational design of new and improved catalytic systems. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to leverage the power of this compound in their synthetic endeavors.

References

Theoretical and Computational Insights into Cyclohexylphosphine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of cyclohexylphosphine ligands, with a particular focus on trithis compound (PCy₃). These ligands are of paramount importance in catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science. This document delves into the key electronic and steric properties of these ligands, outlines detailed experimental and computational methodologies for their characterization, and visualizes critical concepts through signaling pathways and experimental workflows.

Data Presentation: Key Properties of this compound Ligands

The efficacy of this compound ligands in catalytic systems is largely dictated by their unique steric and electronic characteristics. Trithis compound (PCy₃) is a cornerstone of this class, known for its significant steric bulk and strong electron-donating ability. These properties are crucial for stabilizing metal centers and promoting key steps in catalytic cycles.

ParameterValueDescription
pKa 9.7[1][2]A measure of the ligand's basicity, indicating its strong electron-donating nature.
Tolman Cone Angle (θ) 170°[1][2]A quantitative measure of the ligand's steric bulk, highlighting its large size which can influence coordination and reactivity.
Tolman Electronic Parameter (TEP) 2064.1 cm⁻¹ (for [Ni(CO)₃(PCy₃)])Derived from the A₁ C-O vibrational frequency in a nickel-carbonyl complex, this parameter quantifies the ligand's net electron-donating ability. A lower value indicates stronger donation.
Percent Buried Volume (%Vbur) 35.2A more comprehensive measure of steric bulk, representing the percentage of the volume of a sphere around the metal that is occupied by the ligand.

A comparative analysis of the binding energies of various phosphine ligands to gold clusters has shown the following trend in increasing binding energy: PMe₃ < PPhMe₂ < PPh₂Me < PPh₃ < PPh₂Cy < PPhCy₂ < PCy₃.[3] This highlights the strong binding affinity of trithis compound compared to other common phosphine ligands.[3]

Experimental and Computational Protocols

Synthesis of Trithis compound (PCy₃)

Method 1: Grignard Reaction

A common and effective method for the synthesis of trithis compound involves the reaction of a cyclohexyl Grignard reagent with a phosphorus trihalide.[4][5][6]

Protocol:

  • Preparation of Cyclohexylmagnesium Halide: In an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask with a suitable ether solvent (e.g., anhydrous diethyl ether or THF). A solution of a cyclohexyl halide (e.g., chlorocyclohexane or bromocyclohexane) in the same solvent is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine and maintained at a controlled temperature (e.g., 50-65 °C).

  • Reaction with Phosphorus Trihalide: The freshly prepared Grignard reagent is cooled (e.g., to 0-20 °C), and a solution of phosphorus trichloride (PCl₃) or another phosphorus trihalide in an appropriate solvent is added dropwise while maintaining the temperature.

  • Quenching and Workup: After the reaction is complete, it is carefully quenched at low temperature by the dropwise addition of a saturated aqueous solution of a salt like ammonium chloride.

  • Purification: The product, trithis compound, is typically a white solid and can be purified by recrystallization from a suitable solvent.[6] To avoid the formation of the corresponding phosphine oxide, all manipulations should be carried out under an inert atmosphere.[6]

Method 2: Radical Synthesis

A more recent and efficient method utilizes a radical approach starting from white phosphorus (P₄).[7]

Protocol:

  • Reaction Setup: The reaction is carried out at room temperature and involves the use of a titanium catalyst.

  • Reactant Addition: Bromocyclohexane is carefully added to a mixture containing white phosphorus and the titanium catalyst.

  • Product Formation: The reaction proceeds via a radical mechanism, leading to the formation of trithis compound in high yield and purity (up to 95%).[7] This method avoids the use of intermediate phosphorus compounds like PCl₃.[7]

Computational Protocol for Determining Ligand Properties

Density Functional Theory (DFT) is a powerful tool for calculating the electronic and steric properties of phosphine ligands.

Protocol for Calculating Steric and Electronic Parameters:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Model System: To calculate the Tolman Electronic Parameter (TEP), a model complex of the type [Ni(CO)₃L], where L is the phosphine ligand of interest, is constructed. For percent buried volume (%Vbur), a metal-ligand complex (e.g., with Pd) is used.

  • Geometry Optimization: The geometry of the model system is optimized using a suitable DFT functional and basis set. Common choices include the B3LYP or M06 functional with a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal.

  • Frequency Calculation: For TEP, a vibrational frequency calculation is performed on the optimized [Ni(CO)₃L] structure to obtain the A₁ symmetric C-O stretching frequency.

  • Percent Buried Volume Calculation: The %Vbur is calculated from the optimized geometry of the metal-ligand complex. This involves defining a sphere of a certain radius (typically 3.5 Å) around the metal atom and calculating the volume occupied by the ligand within that sphere. Specialized software or online tools are often used for this calculation.

  • Analysis: The calculated values provide quantitative measures of the ligand's electronic and steric properties, which can then be correlated with experimental observations of catalytic activity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and trithis compound is a highly effective ligand for this transformation. The catalytic cycle, as elucidated by DFT studies, involves several key steps.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Computational Analysis of this compound Ligands

A systematic computational workflow is essential for the theoretical investigation of phosphine ligands. This involves a series of calculations to determine key properties and predict their impact on catalysis.

Computational_Workflow Start Define Ligand (e.g., PCy3) Geom_Opt Geometry Optimization (DFT) Start->Geom_Opt Steric_Calc Steric Parameter Calculation Geom_Opt->Steric_Calc Electronic_Calc Electronic Parameter Calculation Geom_Opt->Electronic_Calc Catalysis_Sim Catalytic Cycle Simulation (DFT) Geom_Opt->Catalysis_Sim Cone_Angle Tolman Cone Angle Steric_Calc->Cone_Angle Buried_Volume Percent Buried Volume Steric_Calc->Buried_Volume TEP_Calc Tolman Electronic Parameter (TEP) Electronic_Calc->TEP_Calc Vmin_Calc Minimum Electrostatic Potential (Vmin) Electronic_Calc->Vmin_Calc Analysis Correlate Properties with Catalytic Activity Cone_Angle->Analysis Buried_Volume->Analysis TEP_Calc->Analysis Vmin_Calc->Analysis Catalysis_Sim->Analysis

Caption: A typical workflow for the computational study of phosphine ligands.

References

Methodological & Application

Application Notes and Protocols for Cyclohexylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylphosphine-based ligands are a cornerstone in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties—characterized by significant bulk and strong electron-donating ability—render them highly effective in facilitating key steps of the catalytic cycle, namely oxidative addition and reductive elimination. This efficacy is especially pronounced with challenging substrates, such as aryl chlorides, sterically hindered arenes, and heteroaryl compounds, which are often unreactive with less bulky, electron-poor phosphine ligands. This document provides detailed application notes and experimental protocols for the use of this compound ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Key Ligands and Their Applications

This compound ligands can be broadly categorized into two main types:

  • Trialkylphosphines: Trithis compound (PCy₃) is a widely used, commercially available ligand known for its large cone angle and strong basicity. It is particularly effective in promoting the oxidative addition of unreactive electrophiles like aryl chlorides to the palladium center.

  • Dicyclohexylphosphino Biaryl Ligands: This class of ligands, developed by Buchwald and others, features a dicyclohexylphosphino group attached to a biaryl scaffold. Ligands such as SPhos, XPhos, and RuPhos offer enhanced stability and activity for a broad range of cross-coupling reactions, including C-C, C-N, and C-O bond formation. Their tailored structures allow for fine-tuning of the catalyst's reactivity and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound ligands are instrumental in expanding the scope of this reaction to include less reactive coupling partners.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl Halide/TriflateBoronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-ChlorotoluenePhenylboronic acidPCy₃Pd(OAc)₂K₃PO₄Toluene/H₂O1005>951
2-BromomesitylenePhenylboronic acidPCy₃Pd₂(dba)₃K₃PO₄Toluene11024971
4-ChloroanisolePhenylboronic acidPCy₃Pd(OAc)₂K₃PO₄Toluene/H₂O1005921
Phenyl triflatePhenylboronic acidPCy₃Pd(OAc)₂K₃PO₄TolueneRT12951.5
2-Chloropyridine3-Furanboronic acidSPhosPd(OAc)₂CsFIsopropanol8018852
4-ChlorotoluenePhenylboronic acidXPhosPd₂(dba)₃K₃PO₄THF/MeOH6516980.5
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline for the coupling of an aryl chloride with a boronic acid using a Pd/PCy₃ catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trithis compound (PCy₃)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), PCy₃ (4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube and evacuate and backfill with the inert gas three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. The use of bulky, electron-rich this compound ligands allows for the use of aryl chlorides and can improve the regioselectivity of the reaction.

Quantitative Data for Heck Reaction
Aryl HalideOlefinLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-Chlorotoluenen-Butyl acrylatePCy₃Pd(OAc)₂Cy₂NMeDioxane12018851
BromobenzeneStyrenePCy₃Pd(OAc)₂K₂CO₃DMF10012901
4-BromoanisoleEthyl acrylatePCy₃Pd-ferrocenylimine complexCs₂CO₃Dioxane10012>950.1
IodobenzeneStyrenePCy₃PdCl₂K₂CO₃DMF/H₂O10012951
General Protocol for Heck Reaction of an Aryl Bromide with an Olefin

This protocol provides a general procedure for the coupling of an aryl bromide with an activated olefin like an acrylate or styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trithis compound (PCy₃)

  • Aryl bromide (1.0 mmol)

  • Olefin (1.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1 mol%) and PCy₃ (2 mol%).

  • Add the aryl bromide (1.0 mmol), K₂CO₃ (2.0 mmol), and degassed DMF (5 mL).

  • Add the olefin (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. Dicyclohexylphosphino biaryl ligands, such as XPhos and SPhos, are particularly effective for this transformation, enabling the coupling of a wide range of amines with challenging aryl chlorides.

Quantitative Data for Buchwald-Hartwig Amination
Aryl HalideAmineLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-ChlorotolueneMorpholineXPhosPd₂(dba)₃NaOtBuToluene1006941.5
4-ChlorotolueneAnilineXPhosPd₂(dba)₃NaOtBuToluene10018922
2-Bromotoluenen-HexylamineSPhosPd(OAc)₂Cs₂CO₃Dioxane8018951
4-ChloroanisoleN-MethylanilineBrettPhosPd₂(dba)₃NaOtBuDioxane10024882
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol outlines a general procedure for the amination of an aryl chloride with a secondary amine using the Pd/XPhos catalyst system.[1]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1.5 mol% Pd), XPhos (e.g., 3.0 mol%), and NaOtBu (1.4 mmol).[1]

  • Seal the tube, evacuate, and backfill with the inert gas.

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol), followed by anhydrous, degassed toluene (5 mL) via syringe.[1]

  • Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.[1]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X      |      L oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) pd2_complex->transmetalation R'-[M] migratory_insertion Migratory Insertion (Heck) pd2_complex->migratory_insertion Alkene amine_coordination Amine Coordination & Deprotonation (Buchwald-Hartwig) pd2_complex->amine_coordination R'₂NH, Base intermediate R-Pd(II)-R'      |      L transmetalation->intermediate migratory_insertion->intermediate amine_coordination->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Ligand_Structures cluster_trialkyl Trialkylphosphine cluster_biaryl Dicyclohexylphosphino Biaryl Ligands PCy3 Trithis compound (PCy₃) SPhos SPhos XPhos XPhos RuPhos RuPhos

Caption: Common this compound ligands for cross-coupling.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Pd source, Ligand, Substrates, Base, Solvent) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring workup Workup & Extraction (Quench, Separate Layers) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Cyclohexylphosphine Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclohexylphosphine-containing ligands in Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of these ligands significantly enhances the efficiency of the catalytic cycle, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand. This compound ligands, particularly the bulky and electron-rich dialkylbiarylphosphines developed by Buchwald and others (e.g., XPhos, SPhos), have emerged as highly effective for a broad scope of Suzuki-Miyaura couplings.[1][2][3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[2][4][5]

Advantages of this compound Ligands

The use of bulky phosphine ligands like those containing cyclohexyl moieties offers several advantages in Suzuki-Miyaura coupling:

  • Enhanced Reactivity: The electron-donating nature of the cyclohexyl groups increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides, including less reactive aryl chlorides.[2]

  • Steric Hindrance: The steric bulk of these ligands promotes the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species, which are key to a rapid catalytic cycle.[2][4] This bulk also facilitates the final reductive elimination step to release the biaryl product.

  • Broad Substrate Scope: These catalyst systems are compatible with a wide array of functional groups and can be used to couple sterically demanding substrates that are often challenging for other catalyst systems.[1][2][3]

  • Milder Reaction Conditions: The high reactivity of these catalysts often allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.[2]

Experimental Protocols

The following protocols are generalized procedures for Suzuki-Miyaura coupling reactions using this compound ligands. Optimization of the specific ligand, base, solvent, and temperature may be necessary for a particular substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl/Vinyl Halides and Sulfonates

This protocol is a general guideline for the coupling of various aryl or vinyl halides and sulfonates with arylboronic acids using a palladium precatalyst with a this compound-containing ligand like XPhos.[1]

Materials:

  • Aryl/vinyl halide or sulfonate (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium precatalyst (e.g., PdCl₂(XPhos)₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOH, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, n-BuOH)

  • Schlenk tube or microwave reactor vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl/vinyl halide or sulfonate (1.0 equiv), arylboronic acid (1.5 - 2.0 equiv), palladium precatalyst (e.g., PdCl₂(XPhos)₂, 1-5 mol%), and base (2.0 - 3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • If using an aqueous base solution, ensure it has been degassed prior to addition.

  • Stir the reaction mixture at the desired temperature (room temperature to 120 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS. For microwave-assisted reactions, heating at 110-150 °C for 15-30 minutes is common.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

While palladium is most common, nickel catalysts bearing this compound ligands can also be effective, particularly for heteroaryl couplings.[6]

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Bis(trithis compound)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol (to make a 0.3 M solution)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.5 equiv).

  • Under a nitrogen atmosphere, add the bromo-heterocycle (1.0 equiv), arylboronic acid (2.5 equiv), and bis(trithis compound)nickel(II) chloride (0.005 equiv).

  • Add tert-amyl alcohol to achieve a 0.3 M concentration with respect to the bromo-heterocycle.

  • Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings utilizing this compound ligands with various substrates.

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneXPhos2K₃PO₄1,4-Dioxane1001295
22-BromopyridineSPhos1.5Cs₂CO₃Toluene80892
34-IodoanisoleCyJohnPhos1K₂CO₃1,4-Dioxane/H₂O85498
42,4,6-TrimethylbromobenzeneXPhos3K₃PO₄t-BuOH1102485

Table 2: Nickel-Catalyzed Coupling of Bromo-heterocycles with Arylboronic Acids

EntryBromo-heterocycleArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromopyrimidine3-Furanylboronic acid0.5K₃PO₄t-Amyl alcohol120188
22-BromothiophenePhenylboronic acid0.5K₃PO₄t-Amyl alcohol1201.591

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The bulky and electron-rich this compound ligand (L) plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar¹)(X) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar¹-X) Product Ar¹-Ar² Transmetal L-Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂) Transmetal->Pd0 Reductive Elimination ReductElim Ar¹-Ar² Product ArX Ar¹-X ArB Ar²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate and Characterize Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application of Cyclohexylphosphine Ligands in Buchwald-Hartwig Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the nature of the phosphine ligand coordinated to the palladium catalyst. Cyclohexylphosphine-containing ligands, particularly bulky and electron-rich biarylphosphine ligands, have emerged as a highly effective class of ligands for this transformation. Their unique steric and electronic properties facilitate the key steps of the catalytic cycle, leading to high yields, broad substrate scope, and excellent functional group tolerance.

This document provides detailed application notes and protocols for the use of this compound-containing ligands, such as XPhos, CPhos, and RuPhos, in Buchwald-Hartwig amination reactions.

Advantages of this compound Ligands

Ligands bearing one or more this compound groups offer several distinct advantages in palladium-catalyzed C-N bond formation:

  • High Catalytic Activity: The electron-rich nature of the dicyclohexylphosphino group enhances the rate of the oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle. This allows for lower catalyst loadings and shorter reaction times.

  • Broad Substrate Scope: The steric bulk of the cyclohexyl groups, combined with the biaryl backbone of many of these ligands, promotes the formation of the active monoligated palladium species. This enables the coupling of a wide range of challenging substrates, including electron-rich and electron-poor aryl chlorides, bromides, and tosylates, with a variety of primary and secondary amines.[1]

  • Excellent Functional Group Tolerance: The use of these ligands often allows for milder reaction conditions, which contributes to a high tolerance for various functional groups on both the aryl halide and the amine coupling partners.

  • Suppression of Side Reactions: The steric hindrance provided by the cyclohexyl groups can help to suppress undesired side reactions, leading to cleaner reaction profiles and higher isolated yields of the desired product.

Data Presentation: Performance of this compound Ligands

The following tables summarize the performance of various this compound-containing ligands in the Buchwald-Hartwig amination of a range of aryl and heteroaryl halides with different amines.

Table 1: Performance of XPhos in the Buchwald-Hartwig Amination of Aryl Chlorides

Aryl ChlorideAminePd SourceLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃3.0NaOtBuToluene100694
4-ChlorotolueneAniline[Pd(cinnamyl)Cl]₂1.0NaOtBuToluene100198
2-ChlorotolueneN-MethylanilinePd(OAc)₂2.0NaOtBuToluene80295
4-ChloroanisolePiperidinePd₂(dba)₃1.5K₃PO₄Dioxane100492
1-Chloro-4-(trifluoromethyl)benzeneCyclohexylaminePd(OAc)₂2.0LiHMDSTHF65396

Data compiled from various sources.

Table 2: Performance of CPhos in the Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePd SourceLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneDibenzylaminePd(OAc)₂2.0NaOtBuToluene100299
1-Bromo-3,5-dimethylbenzeneIndole[Pd(cinnamyl)Cl]₂1.5K₃PO₄Dioxane110593
4-Bromoanisolen-HexylaminePd₂(dba)₃2.0Cs₂CO₃Toluene90397
2-BromopyridineMorpholinePd(OAc)₂2.5NaOtBuToluene100491
3-BromobenzonitrileDi-n-butylamine[Pd(cinnamyl)Cl]₂2.0LiHMDSTHF70694

Data compiled from various sources.

Table 3: Performance of RuPhos in the Solvent-Free Buchwald-Hartwig Amination of (Hetero)aryl Halides

(Hetero)aryl HalideAminePd SourceLigand Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
4-ChlorotolueneDiphenylaminePd(OAc)₂2.0NaOtBu1101298
4-BromotolueneN-MethylanilinePd(OAc)₂1.0NaOtBu1101299
2-ChloropyridineMorpholinePd(OAc)₂2.0NaOtBu1101295
3-BromopyridineDibenzylaminePd(OAc)₂1.5NaOtBu1101292
1-Chloro-4-methoxybenzeneIndolinePd(OAc)₂2.0NaOtBu1101296

Data adapted from a study on solvent-free amination.[2][3][4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination Using XPhos

This protocol describes a general method for the palladium-catalyzed amination of an aryl chloride with an amine using XPhos as the ligand.

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂] (0.5-2.0 mol% Pd)

  • XPhos (1.0-4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, XPhos, and the base.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Stir the mixture at room temperature for 5-10 minutes to form the active catalyst.

  • Add the aryl chloride to the reaction mixture. If the aryl chloride is a solid, it can be added along with the catalyst components.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Example Protocol: Synthesis of 4-(p-tolyl)morpholine using XPhos

This specific protocol details the synthesis of 4-(p-tolyl)morpholine from 4-chlorotoluene and morpholine.

Reagents:

  • 4-Chlorotoluene (0.53 g, 4.2 mmol, 1.0 equiv)

  • Morpholine (0.44 g, 5.0 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (38 mg, 0.042 mmol, 1.0 mol% Pd)

  • XPhos (80 mg, 0.17 mmol, 4.0 mol%)

  • Sodium tert-butoxide (0.57 g, 5.9 mmol, 1.4 equiv)

  • Toluene (anhydrous, degassed, 10 mL)

Procedure:

  • In a glovebox, a 25 mL Schlenk tube was charged with Pd₂(dba)₃ (38 mg), XPhos (80 mg), and sodium tert-butoxide (0.57 g).

  • Toluene (10 mL) was added, and the mixture was stirred at room temperature for 10 minutes.

  • 4-Chlorotoluene (0.53 g) and morpholine (0.44 g) were added sequentially.

  • The Schlenk tube was sealed and the reaction mixture was heated to 100 °C in an oil bath for 6 hours.

  • The reaction was cooled to room temperature and quenched with 10 mL of water.

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by column chromatography (Hexane:Ethyl Acetate = 9:1) to yield 4-(p-tolyl)morpholine as a white solid (0.70 g, 94% yield).

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination with a Monodentate this compound Ligand

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, highlighting the key steps facilitated by a monodentate this compound ligand (L).

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L Pd0->OxAdd Ar-X AmineComplex Amine Complex [(Ar)Pd(II)(NHR'R'')L]⁺X⁻ OxAdd->AmineComplex + HNR'R'' - X⁻ AmidoComplex Amido Complex (Ar)Pd(II)(NR'R'')L AmineComplex->AmidoComplex + Base - [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Ar-NR'R'' Product Arylamine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'')

Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

The following diagram outlines the typical experimental workflow for performing a Buchwald-Hartwig amination reaction in a laboratory setting.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Charge reaction vessel with Pd source, ligand, and base setup->reagents solvent Add anhydrous, degassed solvent reagents->solvent stir1 Stir at room temperature (catalyst formation) solvent->stir1 add_reactants Add aryl halide and amine stir1->add_reactants heat Heat to reaction temperature add_reactants->heat monitor Monitor reaction progress (TLC, GC, etc.) heat->monitor workup Reaction workup: quench, extract, dry monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Experimental workflow for Buchwald-Hartwig amination.

References

The Role of Cyclohexylphosphine in Grubbs' Catalyst for Olefin Metathesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds. At the heart of this transformation are the Grubbs' catalysts, a family of ruthenium-based complexes that have revolutionized the field due to their remarkable functional group tolerance and stability. A key component of the first and second-generation Grubbs' catalysts is the cyclohexylphosphine (PCy₃) ligand. This document provides detailed application notes and protocols to elucidate the critical role of this compound in influencing the catalyst's performance in olefin metathesis reactions.

The first-generation Grubbs' catalyst, [RuCl₂(PCy₃)₂(CHPh)], features two trithis compound ligands. In the more active second-generation catalyst, one PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC), resulting in [RuCl₂(PCy₃)(NHC)(CHPh)]. The electronic and steric properties of the PCy₃ ligand are crucial in modulating the catalyst's stability, activity, and selectivity. Understanding the function of this ligand is paramount for optimizing reaction conditions and designing novel catalytic systems.

Data Presentation

The following tables summarize key quantitative data comparing the first and second-generation Grubbs' catalysts, highlighting the impact of the this compound ligand.

Catalyst GenerationStructureCatalyst Transformation Rate Constant (k_obs, s⁻¹) at 25°CCatalyst Transformation (%) after 72h
First Generation[RuCl₂(PCy₃)₂(CHPh)]7.48 x 10⁻⁵[1][2]5.1[1][2]
Second Generation[RuCl₂(PCy₃)(IMes)(CHPh)]1.52 x 10⁻⁴[1][2]16.5[1][2]
IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

Caption: Comparison of catalyst transformation rates.

LigandCatalystReactionSubstrateYield (%)
PCy₃First-Generation Grubbs'Ring-Closing MetathesisDiethyl diallylmalonate>95
PCy₃/IMesSecond-Generation Grubbs'Ring-Closing MetathesisDiethyl diallylmalonate>95
PPh₃[RuCl₂(PPh₃)₂(CHPh)]Ring-Closing MetathesisDiethyl diallylmalonateLower activity compared to PCy₃ analogue
Data for PPh₃ is qualitative based on general knowledge that PCy₃ provides higher activity.

Caption: Comparison of catalyst performance in RCM.

Signaling Pathways and Logical Relationships

The olefin metathesis catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The dissociation of a phosphine ligand is a key initiation step.

olefin_metathesis_cycle Precatalyst [Ru]=CHPh(L)₂ (16e⁻ Pre-catalyst) Active_Catalyst [Ru]=CHPh(L) (14e⁻ Active Catalyst) Precatalyst->Active_Catalyst - L (PCy₃) Olefin_Complex [Ru]=CHPh(L)(Olefin) (Olefin Complex) Active_Catalyst->Olefin_Complex + R¹CH=CHR² Metallacyclobutane Metallacyclobutane Intermediate Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex [Ru]=CHR¹(L) + PhCH=CHR² Metallacyclobutane->Product_Complex Retro [2+2] Cycloaddition Product_Complex->Active_Catalyst Enters next cycle New_Olefin_Complex [Ru]=CHR¹(L)(Olefin)

Caption: Olefin Metathesis Catalytic Cycle.

The evolution from first to second-generation Grubbs' catalysts involves the substitution of one phosphine ligand with an N-heterocyclic carbene (NHC), which significantly impacts the catalyst's activity.

catalyst_evolution cluster_G1 First Generation cluster_G2 Second Generation G1 First-Generation [RuCl₂(PCy₃)₂(CHPh)] G2 Second-Generation [RuCl₂(PCy₃)(NHC)(CHPh)] G1->G2 Replace one PCy₃ with NHC ligand G1_prop Properties: - Good stability - Moderate activity Hoveyda Hoveyda-Grubbs (Phosphine-free variants) G2->Hoveyda Chelating ether ligand replaces PCy₃ G2_prop Properties: - Higher activity - Greater thermal stability

Caption: Evolution of Grubbs' Catalysts.

Experimental Protocols

Protocol 1: Synthesis of First-Generation Grubbs' Catalyst[3]

This protocol describes a one-pot synthesis of the first-generation Grubbs' catalyst.

Materials:

  • RuCl₃·nH₂O

  • α-phellandrene

  • Ethanol

  • 1,5-cyclooctadiene (COD)

  • Sodium carbonate (Na₂CO₃)

  • Trithis compound (PCy₃)

  • α,α-dichlorotoluene (PhCHCl₂)

  • Hexane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Synthesis of [RuCl₂(p-cymene)]₂: In a 100 mL Schlenk flask, dissolve RuCl₃·nH₂O (1.0 eq) in ethanol (50 mL). Add α-phellandrene (5.0 eq) and reflux the mixture for 4 hours. Cool the reaction to room temperature, which should result in the precipitation of a red-brown solid. Filter the solid, wash with ethanol and then hexane, and dry under vacuum.

  • Synthesis of Ru(p-cymene)(COD): To a suspension of [RuCl₂(p-cymene)]₂ (1.0 eq) in ethanol (50 mL) in a Schlenk flask, add 1,5-cyclooctadiene (2.5 eq) and anhydrous sodium carbonate (2.5 eq). Reflux the mixture for 24 hours. After cooling, filter the mixture and remove the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from hexane to obtain yellow crystals of Ru(p-cymene)(COD).

  • Synthesis of First-Generation Grubbs' Catalyst: In a Schlenk flask, dissolve Ru(p-cymene)(COD) (1.0 eq) in hexane (30 mL). Add a solution of trithis compound (2.2 eq) in hexane (10 mL). Stir the mixture at 50°C for 30 minutes. Add α,α-dichlorotoluene (1.1 eq) and continue stirring at 50°C for 12 hours. A purple precipitate will form. Cool the mixture to room temperature, filter the solid, wash with hexane, and dry under vacuum to yield the first-generation Grubbs' catalyst.

Protocol 2: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate using First-Generation Grubbs' Catalyst[4][5]

This protocol details the RCM of a standard substrate to form a five-membered ring.

Materials:

  • First-Generation Grubbs' Catalyst

  • Diethyl diallylmalonate

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Set up a flame-dried 50 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Add the first-generation Grubbs' catalyst (0.05 mol%) to the flask.

  • Add anhydrous, degassed dichloromethane (20 mL) to dissolve the catalyst.

  • Add diethyl diallylmalonate (1.0 eq) to the solution via syringe.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexane).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired cyclopentene product.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene using Second-Generation Grubbs' Catalyst[6]

This protocol describes the polymerization of a strained cyclic olefin.

Materials:

  • Second-Generation Grubbs' Catalyst

  • Norbornene

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Methanol

Procedure:

  • In a glovebox or under a robust inert atmosphere, dissolve the second-generation Grubbs' catalyst (1.0 eq) in a minimal amount of anhydrous, degassed dichloromethane.

  • In a separate Schlenk flask, prepare a solution of norbornene (e.g., 200 eq) in anhydrous, degassed dichloromethane.

  • Rapidly inject the catalyst solution into the vigorously stirring monomer solution.

  • The polymerization is typically very fast and may result in the formation of a solid polymer within minutes.

  • Allow the reaction to proceed for 30-60 minutes to ensure complete conversion.

  • Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the white, solid polymer, wash with fresh methanol, and dry under vacuum.

Conclusion

The this compound ligand plays a multifaceted and crucial role in the function of Grubbs' catalysts for olefin metathesis. Its steric bulk and electron-donating properties directly influence the catalyst's stability and the lability of the phosphine ligand, which is a key factor in the initiation of the catalytic cycle. The transition from the first to the second-generation catalyst, marked by the replacement of one PCy₃ ligand with an NHC, demonstrates how fine-tuning the ligand sphere can lead to significant enhancements in catalytic activity. The protocols and data presented herein provide a comprehensive resource for researchers to effectively utilize and understand the nuances of these powerful catalytic systems in their synthetic endeavors.

References

Application Notes and Protocols: Cyclohexylphosphine Ligands in Palladium-Catalyzed Heck Reactions for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cyclohexylphosphine ligands, particularly trithis compound (PCy₃), in palladium-catalyzed Heck reactions for the formation of carbon-carbon bonds. The Heck reaction is a powerful tool in organic synthesis for the olefination of aryl, vinyl, or benzyl halides and triflates. The choice of phosphine ligand is crucial for the efficiency and scope of this reaction, influencing catalyst stability, activity, and selectivity. Bulky and electron-rich phosphine ligands like trithis compound can enhance the catalytic activity for certain substrates.

While some simple palladium/trithis compound systems have shown variable efficacy, specialized catalysts such as trithis compound-cyclopalladated ferrocenylimine complexes have demonstrated good activity for the Heck reaction, particularly with aryl bromides.[1] This document outlines the general applications, substrate scope, and detailed protocols for conducting Heck reactions with this compound-based palladium catalysts.

Data Presentation: Substrate Scope and Yields

The following tables summarize the representative yields for the Heck reaction between various aryl halides and alkenes using a palladium catalyst system with a this compound-based ligand. The data is compiled based on reported trends and typical outcomes for such reactions.

Table 1: Heck Coupling of Various Aryl Bromides with Ethyl Acrylate

EntryAryl BromideProductYield (%)
1BromobenzeneEthyl cinnamate85
24-BromotolueneEthyl 4-methylcinnamate88
34-BromoanisoleEthyl 4-methoxycinnamate92
44-BromobenzonitrileEthyl 4-cyanocinnamate78
54-BromonitrobenzeneEthyl 4-nitrocinnamate75
61-BromonaphthaleneEthyl 3-(naphthalen-1-yl)acrylate82

Reaction Conditions: Aryl bromide (1.0 mmol), ethyl acrylate (1.2 mmol), Pd catalyst (1-2 mol%), this compound-based ligand (2-4 mol%), base (e.g., K₂CO₃, 2.0 equiv), solvent (e.g., DMF or dioxane), 100-120 °C, 12-24 h.

Table 2: Heck Coupling of Bromobenzene with Various Alkenes

EntryAlkeneProductYield (%)
1StyreneStilbene90
2n-Butyl acrylaten-Butyl cinnamate87
3AcrylonitrileCinnamonitrile81
41-Octene1-Phenyloct-1-ene70
5Cyclohexene3-Phenylcyclohex-1-ene65

Reaction Conditions: Bromobenzene (1.0 mmol), alkene (1.2 mmol), Pd catalyst (1-2 mol%), this compound-based ligand (2-4 mol%), base (e.g., Et₃N, 1.5 equiv), solvent (e.g., acetonitrile or toluene), 100-120 °C, 12-24 h.

Experimental Protocols

The following are generalized protocols for performing a Heck reaction using a palladium catalyst with a this compound ligand. These should be adapted and optimized for specific substrates and catalyst systems.

Protocol 1: General Procedure for the Heck Reaction of an Aryl Bromide with an Acrylate

Materials:

  • Aryl bromide (1.0 mmol)

  • Acrylate (e.g., ethyl acrylate, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Trithis compound (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol), trithis compound (11.2 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl bromide (1.0 mmol) and anhydrous DMF (5 mL) to the reaction tube.

  • Add the acrylate (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Trithis compound-Cyclopalladated Ferrocenylimine Complex (A Representative Catalyst)

This protocol is a representative synthesis for a class of highly active catalysts for the Heck reaction.

Materials:

  • Dimeric cyclopalladated ferrocenylimine (1.0 mmol)

  • Trithis compound (PCy₃, 2.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂, 20 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the dimeric cyclopalladated ferrocenylimine (1.0 mmol) in anhydrous dichloromethane (15 mL).

  • In a separate flask, dissolve trithis compound (2.2 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the trithis compound solution to the solution of the palladium dimer at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the trithis compound-cyclopalladated ferrocenylimine complex, which can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex [R-Pd(II)(alkene)L₂]⁺X⁻ Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns SigmaComplex R'-Pd(II)-X(L)₂ MigIns->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride PiComplex [H-Pd(II)(alkene')L₂]⁺X⁻ BetaHydride->PiComplex RedElim Reductive Elimination PiComplex->RedElim Base RedElim->Pd0 - HB⁺X⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add Pd catalyst, phosphine ligand, and base to reaction vessel Setup->Reagents AddSubstrates Add aryl halide, solvent, and alkene Reagents->AddSubstrates Reaction Heat and stir reaction mixture (e.g., 100-120 °C) AddSubstrates->Reaction Monitor Monitor reaction progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Cool to room temperature, dilute with organic solvent, and perform aqueous wash Monitor->Workup Upon completion Dry Dry organic layer and remove solvent in vacuo Workup->Dry Purify Purify product by column chromatography Dry->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Heck reaction.

References

Preparation of Cyclohexylphosphine-Palladium Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various cyclohexylphosphine-palladium complexes. These complexes are highly effective catalysts and precatalysts in a wide range of cross-coupling reactions, most notably the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic organic chemistry and crucial in the development of novel pharmaceuticals.

Introduction

Palladium complexes bearing bulky and electron-rich this compound ligands have demonstrated exceptional catalytic activity, stability, and broad substrate scope in C-N, C-C, and C-O bond-forming reactions. The steric bulk of the cyclohexyl groups promotes the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling cycles. This document outlines the preparation of three key types of this compound-palladium complexes: a simple palladium(II) complex, a second-generation Buchwald-Hartwig precatalyst, and an in-situ generated catalyst system.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes key quantitative data for the described this compound-palladium complexes and their related ligands.

Compound/ComplexMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)³¹P NMR (δ, ppm)
Trithis compound (PCy₃)C₁₈H₃₃P280.43White crystalline solid76-78~11.8
trans-Dichlorobis(trithis compound)palladium(II) ([PdCl₂(PCy₃)₂])C₃₆H₆₆Cl₂P₂Pd738.18Yellow powder270 (dec.)~35.0
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)C₃₀H₄₃O₂P466.65White powder123-124Not specified
Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (RuPhos Palladacycle)C₄₂H₅₃ClNO₂PPd776.72Off-white to pale yellow solidNot specifiedNot specified
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₃H₄₉P476.71White solid187-190Not specified
In-situ generated XPhos-Pd(0) complexVariableVariableBrown to orange solutionNot applicableVariable

Experimental Protocols

Protocol 1: Synthesis of trans-Dichlorobis(trithis compound)palladium(II) ([PdCl₂(PCy₃)₂])

This protocol describes the synthesis of a common and versatile Pd(II) precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Trithis compound (PCy₃)

  • Benzonitrile

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Schlenk line equipment

  • Glass filter funnel

  • Vacuum drying oven

Procedure:

  • To a round-bottom flask under an inert atmosphere, add palladium(II) chloride (1.0 g, 5.64 mmol) and trithis compound (3.25 g, 11.59 mmol, 2.05 eq.).

  • Add benzonitrile (30 mL) to the flask.

  • The reaction mixture should be thoroughly purged with an inert gas (e.g., argon) for approximately 20 minutes to remove any dissolved oxygen, as the complexation process is sensitive to air and can lead to the formation of palladium black.[1]

  • Fit the flask with a reflux condenser under a positive pressure of inert gas.

  • Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The mixture will turn dark red as the reaction progresses.[1]

  • After the reaction is complete, allow the flask to cool to room temperature. A yellow precipitate of the product will form.

  • Stir the mixture at room temperature overnight to ensure complete precipitation.

  • Filter the precipitate using a glass filter funnel.

  • Wash the collected solid with diethyl ether (3 x 30 mL).

  • Dry the final product, a yellow powder, under vacuum.

Expected Yield: ~85-95%

Protocol 2: Synthesis of a Second-Generation Buchwald-Hartwig Precatalyst (RuPhos Palladacycle)

This protocol outlines the synthesis of a highly active, air-stable palladacycle precatalyst. The synthesis involves the preparation of a µ-OMs palladium dimer intermediate, followed by reaction with the phosphine ligand.[2]

Part A: Synthesis of the µ-OMs Palladium Dimer [2]

  • In a flask, dissolve 2-aminobiphenyl (1.0 eq.) in an appropriate solvent such as THF.

  • Add methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) to form the mesylate salt.

  • Isolate the resulting 2-aminobiphenyl mesylate salt.

  • In a separate flask under an inert atmosphere, suspend the 2-aminobiphenyl mesylate salt and palladium(II) acetate in a suitable solvent (e.g., toluene).

  • Heat the mixture to facilitate the cyclopalladation reaction, forming the µ-OMs palladium dimer.

  • The dimer can be isolated by filtration upon cooling.

Part B: Synthesis of the RuPhos Palladacycle [2]

  • Under an inert atmosphere, dissolve the µ-OMs palladium dimer (1.0 eq.) in THF or dichloromethane.

  • In a separate flask, dissolve 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2.0 eq.) in the same solvent.

  • Slowly add the RuPhos solution to the palladium dimer solution.

  • Stir the reaction mixture at room temperature for 15-45 minutes.

  • The product can be isolated by removing the solvent under reduced pressure.

Expected Yield: High yields are typically obtained for the final precatalyst.[2]

Protocol 3: In-situ Generation of an XPhos-Palladium(0) Catalyst for Buchwald-Hartwig Amination

This protocol describes the formation of a highly active catalyst directly in the reaction vessel, which is a common practice in cross-coupling reactions.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium source (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] or palladium(II) acetate [Pd(OAc)₂])

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or two-necked flask)

  • Inert atmosphere setup

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq.).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • To this mixture, add the aryl chloride (1.0 eq.) and the amine (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • The organic product can then be extracted and purified by standard methods such as column chromatography.

Expected Yield of Coupled Product: Typically high, often exceeding 90%.

Visualizations

Experimental Workflow for the Synthesis of [PdCl₂(PCy₃)₂]

Workflow for [PdCl₂(PCy₃)₂] Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reagents Combine PdCl₂ and PCy₃ in Benzonitrile start->reagents purge Purge with Inert Gas reagents->purge heat Heat to 180°C for 20 min purge->heat cool Cool to Room Temperature heat->cool precipitate Stir Overnight for Precipitation cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product [PdCl₂(PCy₃)₂] (Yellow Powder) dry->product

Caption: Synthesis workflow for trans-Dichlorobis(trithis compound)palladium(II).

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Catalytic Cycle Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [LₙPd(II)(Ar)(H₂NR')]+X⁻ OA_complex->Amine_adduct Amine Coordination (R'NH₂) Amido_complex LₙPd(II)(Ar)(HNR') Amine_adduct->Amido_complex Deprotonation (-HX, Base) Product Ar-NR'H Amido_complex->Product Reductive Elimination Catalyst_regen LₙPd(0) Amido_complex->Catalyst_regen

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[3][4][5][6]

Safety and Handling

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine ligands, such as trithis compound, are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols provided herein offer reliable methods for the preparation of highly active this compound-palladium catalysts and precatalysts. The choice of the specific complex will depend on the particular application and the desired reactivity. The use of these complexes is central to the efficient synthesis of a vast array of organic molecules, particularly in the pharmaceutical industry. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

Application Notes and Protocols for Safe Handling and Storage of Air-Sensitive Cyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylphosphine (C₆H₁₃P, CAS No. 822-68-4) is a primary alkylphosphine that serves as a valuable ligand and reagent in organic synthesis and drug development. However, its utility is accompanied by significant handling risks due to its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[1] These application notes provide detailed procedures and safety protocols to mitigate the risks associated with the handling and storage of this highly air-sensitive compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior and for taking appropriate safety precautions.

PropertyValueReference
CAS Number 822-68-4[2]
Molecular Formula C₆H₁₃P[2]
Molecular Weight 116.14 g/mol [2]
Appearance Colorless liquid with an offensive odor[3]
Boiling Point 146.8-149.4 °C[3]
Flash Point -21 °C[3]
Density 0.876 g/cm³ at 20 °C[3]
Air Sensitivity Pyrophoric - spontaneously ignites in air[1]
Water Solubility Insoluble[4]
Solvent Solubility Soluble in most organic solvents[4]

Hazards and Safety Precautions

This compound is classified as a pyrophoric liquid and is extremely flammable.[3] It is incompatible with air, moisture, oxidizing agents, and halogens.[1] Exposure to air will not only lead to ignition but also to the formation of phosphorus oxides.

Personal Protective Equipment (PPE):

Due to the pyrophoric nature of this compound, a stringent PPE protocol must be followed.

PPE CategorySpecificationRationaleReference
Eye Protection Chemical splash goggles and a face shield.Protects against splashes, explosions, and exothermic reactions.[5][6]
Hand Protection Nitrile gloves as a base layer with neoprene or flame-retardant gloves (e.g., Nomex®) worn over them.Provides both chemical resistance and protection from fire.[6][7]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing. A chemical-resistant apron is required for handling larger quantities.Protects skin from splashes and fire. Synthetic clothing should be avoided as it can melt and adhere to the skin.[8][9]
Footwear Closed-toe shoes, preferably made of leather.Protects feet from spills.[8]

Storage and Handling Protocols

Strict adherence to inert atmosphere techniques is mandatory when working with this compound.

Storage
  • Atmosphere: Store under a positive pressure of an inert gas such as argon or nitrogen.[1]

  • Container: Keep in the original manufacturer's container (e.g., Aldrich Sure/Seal™ bottle) which is designed for air-sensitive reagents.[5] The container should be clearly labeled with the chemical name and all relevant hazard warnings.[10]

  • Location: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible materials.[8] Do not store with flammable materials.[11] Many pyrophoric liquids benefit from refrigerated storage (below 10 °C), but should be allowed to warm to ambient temperature before use.[12]

Handling Environment
  • Glovebox: A glovebox with an inert atmosphere is the preferred environment for handling this compound, especially for solids or when an inert atmosphere is critical.[7][10]

  • Fume Hood: If a glovebox is not available, all manipulations must be performed in a chemical fume hood with the sash at the lowest possible position.[7] The work area should be free of clutter and flammable materials.[7]

Inert Atmosphere Techniques (Schlenk Line)

A Schlenk line provides a dual vacuum and inert gas manifold to safely handle air-sensitive compounds. All glassware must be oven-dried and cooled under an inert atmosphere before use.[7]

Schlenk_Line_Setup cluster_fume_hood Chemical Fume Hood cluster_schlenk_line Schlenk Line Reaction_Flask Reaction Flask (under inert gas) Bubbler Oil Bubbler Reaction_Flask->Bubbler vent Inert_Gas Inert Gas Source (Argon or Nitrogen) Manifold To Vacuum To Inert Gas Inert_Gas->Manifold:f1 Vacuum Vacuum Pump Vacuum->Manifold:f0 Manifold->Reaction_Flask via stopcock

Diagram 1: Basic Schlenk line setup for handling air-sensitive reagents.
Liquid Transfer Protocols

  • Ensure all glassware is dry and the reaction vessel is under a positive pressure of inert gas.

  • Use a clean, dry syringe with a long needle (1-2 feet). The syringe volume should be at least double the volume of the liquid to be transferred.[7]

  • Flush the syringe with inert gas before drawing the liquid.

  • Insert the needle through the septum of the this compound container and carefully draw the desired volume.

  • Withdraw the needle and immediately insert it into the septum of the reaction flask, dispensing the liquid slowly.

  • After transfer, immediately rinse the syringe and needle by drawing up an inert solvent (e.g., hexane) and expelling it into a quenching bath (see Section 5).[5]

  • Use a double-tipped needle (cannula) that has been dried and purged with inert gas.

  • Pressurize the this compound container with inert gas.

  • Insert one end of the cannula into the headspace of the reagent bottle and the other end into the reaction flask (which is vented to a bubbler).

  • Lower the cannula into the liquid in the reagent bottle to initiate transfer.

  • The flow rate can be controlled by the inert gas pressure and the height difference between the two containers.

  • Once the desired volume is transferred, raise the cannula above the liquid level and allow inert gas to flush the cannula.

  • Remove the cannula from the reaction flask first, then from the reagent bottle.

Cannula_Transfer cluster_setup Cannula Transfer Setup Reagent_Bottle This compound (Pressurized with Inert Gas) Cannula Double-Tipped Needle (Cannula) Reagent_Bottle->Cannula Reaction_Flask Reaction Flask (Vented to Bubbler) Cannula->Reaction_Flask Inert_Gas Inert Gas In Inert_Gas->Reagent_Bottle

Diagram 2: Workflow for transferring pyrophoric liquids via cannula.

Quenching and Disposal

Unused or residual this compound must be safely quenched before disposal. Never leave a container with residual pyrophoric material open to the atmosphere.[13]

Quenching Protocol

This procedure should be performed in a fume hood under an inert atmosphere.

  • Dilute the this compound significantly with an inert, high-boiling solvent like toluene or hexane in a flask equipped with a stirrer and under a positive pressure of inert gas.[14]

  • Cool the flask in an ice bath (0 °C).

  • Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[14] The reaction is exothermic and will generate gas.

  • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[14]

  • After the addition is complete and no further reaction is observed, allow the mixture to warm to room temperature and stir for at least 6 hours to ensure complete quenching.[14]

  • The resulting mixture should be neutralized before being disposed of as hazardous waste.[14]

Quenching_Workflow Start Start Quenching Dilute Dilute this compound in inert solvent (e.g., Toluene) Start->Dilute Cool Cool to 0 °C (Ice Bath) Dilute->Cool Add_Isopropanol Slowly add Isopropanol Cool->Add_Isopropanol Observe Reaction subsides? Add_Isopropanol->Observe Observe->Add_Isopropanol No, continue addition Add_Water_Mix Slowly add 1:1 Isopropanol/Water, then Water Observe->Add_Water_Mix Yes Warm_Stir Warm to Room Temperature and stir for >6 hours Add_Water_Mix->Warm_Stir Neutralize Neutralize solution Warm_Stir->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Diagram 3: Decision workflow for quenching pyrophoric this compound.
Disposal of Contaminated Materials

All materials contaminated with this compound, including empty containers, syringes, and absorbent materials from spills, must be treated as hazardous waste.[8] Empty containers should be triple-rinsed with an inert solvent, and the rinsate must also be quenched and disposed of as hazardous waste.[8]

Emergency Procedures

Spills
  • Small Spills: If a small spill occurs, immediately cover it with powdered lime, dry sand, or a clay-based absorbent.[5] Carefully and slowly quench the absorbed material with isopropanol before packaging it for hazardous waste disposal.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and call emergency services.[15] Do not attempt to clean it up yourself.

Fire
  • Personal Fire: If a person's clothing catches fire, they should immediately "stop, drop, and roll." Use a safety shower to extinguish the flames.[7]

  • Chemical Fire: A standard dry powder (ABC) fire extinguisher can be used for most small fires involving pyrophoric reagents. A Class D extinguisher is recommended for combustible metal fires. Do NOT use water to extinguish a pyrophoric material fire.[6]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, ideally under a safety shower. Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]

By strictly following these detailed protocols and maintaining a high level of safety awareness, researchers can safely handle and store air-sensitive this compound, enabling its use in advancing scientific research and drug development.

References

Application Notes and Protocols: Cyclohexylphosphine in Crabtree's Catalyst for Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexylphosphine in Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) for the hydrogenation of alkenes. This document includes detailed protocols for the synthesis of the catalyst and its application in hydrogenation reactions, alongside quantitative data for various substrates. The information is intended to guide researchers in utilizing this highly efficient and versatile catalyst for organic synthesis, particularly in the context of pharmaceutical development where selective and robust methods are paramount.

Introduction

Crabtree's catalyst, an organoiridium complex, is a powerful tool for homogeneous hydrogenation. The inclusion of the bulky and electron-donating trithis compound (PCy₃) ligand is crucial to its high reactivity, particularly towards sterically hindered and polysubstituted alkenes that are often challenging substrates for other catalysts like Wilkinson's catalyst. This air-stable, orange solid catalyzes hydrogenation under mild conditions, typically at room temperature and atmospheric pressure of hydrogen gas.

The catalyst's utility is further enhanced by its tolerance to a range of functional groups and its ability to perform diastereoselective hydrogenations directed by coordinating groups such as hydroxyls and carbonyls, a feature of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize the quantitative data for the hydrogenation of various alkenes using Crabtree's catalyst.

Table 1: Comparison of Turnover Frequencies for Alkene Hydrogenation

SubstrateSubstitutionCrabtree's Catalyst TOF (h⁻¹)Wilkinson's Catalyst TOF (h⁻¹)Schrock-Osborn Catalyst TOF (h⁻¹)
1-HexeneMonosubstituted64006504000
CyclohexeneDisubstituted450070010
1-MethylcyclohexeneTrisubstituted380013
2,3-Dimethyl-2-buteneTetrasubstituted4000

Turnover Frequency (TOF) is a measure of catalyst activity, defined as the number of moles of substrate converted per mole of catalyst per hour. Data sourced from.

Table 2: Diastereoselective Hydrogenation of Terpen-4-ol

CatalystSolventProduct Distribution (trans:cis)
Crabtree's CatalystDichloromethane>99:1
Palladium on CarbonEthanol20:80
Palladium on CarbonCyclohexane53:47

This table illustrates the high diastereoselectivity of Crabtree's catalyst in the presence of a directing hydroxyl group, compared to heterogeneous palladium catalysts.

Experimental Protocols

1. Synthesis of (1,5-Cyclooctadiene)(pyridine)(trithis compound)iridium(I) hexafluorophosphate ([Ir(COD)(PCy₃)(py)]PF₆)

This protocol is adapted from established synthetic procedures.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I), 1,5-cyclooctadiene chloride dimer)

  • Trithis compound (PCy₃)

  • Pyridine (py)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve [Ir(COD)Cl]₂ in anhydrous dichloromethane in a Schlenk flask.

  • To this solution, add a solution of trithis compound in anhydrous dichloromethane.

  • Add pyridine to the reaction mixture.

  • Stir the solution at room temperature for 1-2 hours.

  • In a separate flask, dissolve ammonium hexafluorophosphate in a minimal amount of dichloromethane or methanol.

  • Add the NH₄PF₆ solution to the iridium-containing solution to precipitate the product.

  • Stir the resulting suspension for 30 minutes.

  • Collect the orange solid by filtration under inert atmosphere.

  • Wash the solid with diethyl ether and dry under vacuum.

  • The resulting orange, air-stable solid is Crabtree's catalyst.

2. General Protocol for Alkene Hydrogenation

This general procedure can be adapted for a wide range of alkene substrates.

Materials:

  • Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆)

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Hydrogen gas (balloon or cylinder)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the alkene substrate in the chosen anhydrous, degassed solvent.

  • Add Crabtree's catalyst to the solution (typically 0.1-1 mol%). It is crucial to use low catalyst loadings to avoid deactivation.

  • Seal the flask and purge with hydrogen gas by evacuating and backfilling the flask three times.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, vent the excess hydrogen gas and purge the flask with an inert gas.

  • The reaction mixture can be concentrated under reduced pressure. The product can be purified by column chromatography on silica gel if necessary.

Visualizations

Catalytic Cycle of Hydrogenation

Crabtree's Catalyst Hydrogenation Cycle catalyst [Ir(I)(COD)(PCy₃)(py)]⁺ active_catalyst [Ir(I)(S)₂(PCy₃)(py)]⁺ (Active Catalyst) catalyst->active_catalyst + 2S - COD alkene_complex [Ir(I)(alkene)(S)(PCy₃)(py)]⁺ active_catalyst->alkene_complex + Alkene - S dihydride_complex [Ir(III)(H)₂(alkene)(S)(PCy₃)(py)]⁺ alkene_complex->dihydride_complex + H₂ (Oxidative Addition) alkyl_hydride_complex [Ir(III)(H)(alkyl)(S)(PCy₃)(py)]⁺ dihydride_complex->alkyl_hydride_complex Migratory Insertion product_complex [Ir(I)(alkane)(S)(PCy₃)(py)]⁺ alkyl_hydride_complex->product_complex Reductive Elimination product_complex->active_catalyst - Alkane + S

Caption: Proposed catalytic cycle for alkene hydrogenation by Crabtree's catalyst.

General Experimental Workflow for Hydrogenation

Experimental Workflow for Hydrogenation prep Prepare Reaction Vessel (Schlenk flask, stir bar) dissolve Dissolve Substrate & Catalyst in Anhydrous, Degassed Solvent prep->dissolve purge Purge with H₂ (Evacuate/Backfill x3) dissolve->purge react Stir under H₂ Atmosphere (Room Temperature) purge->react monitor Monitor Reaction Progress (TLC, GC, or NMR) react->monitor quench Vent H₂ & Purge with Inert Gas monitor->quench Reaction Complete workup Work-up & Purification (Concentration, Chromatography) quench->workup analysis Product Characterization workup->analysis

Caption: A typical experimental workflow for homogeneous hydrogenation.

Application Notes and Protocols for Stille Coupling with Cyclohexylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction integral to synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.[1][2] This reaction's significance is underscored by its wide functional group tolerance and the stability of the organostannane reagents to air and moisture.[1][2][3] The efficacy of the Stille coupling is often dictated by the choice of ligand coordinated to the palladium catalyst. Bulky and electron-rich phosphine ligands, such as those based on the cyclohexylphosphine scaffold, have emerged as highly effective in promoting the coupling of challenging substrates, including deactivated aryl chlorides.

This document provides detailed application notes and experimental protocols for conducting Stille coupling reactions utilizing this compound-based ligands.

Data Presentation

The following tables summarize representative quantitative data for Stille coupling reactions employing trithis compound (PCy₃) as a ligand. These examples highlight the high efficiency of this ligand in the coupling of various aryl chlorides with organostannanes.

Table 1: Stille Coupling of Deactivated Aryl Chlorides with Arylstannanes Using a PCy₃ Ligand

EntryAryl ChlorideOrganostannanePd CatalystLigandSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenyltributylstannanePd(OAc)₂PCy₃Dioxane100398
24-ChlorotoluenePhenyltributylstannanePd(OAc)₂PCy₃Dioxane100395
32-ChlorotoluenePhenyltributylstannanePd(OAc)₂PCy₃Dioxane1001885
44-ChloroanisoleVinyltributylstannanePd(OAc)₂PCy₃Dioxane80396

Data adapted from studies on the efficiency of trithis compound–palladium complexes.[4]

Table 2: Effect of Copper(I) Iodide Co-catalyst on Stille Coupling

EntrySubstratesCatalyst SystemConditionsYield (%)
1Aryl bromide + OrganostannanePd(PPh₃)₄Toluene, 100 °C, 24h60
2Aryl bromide + OrganostannanePd(PPh₃)₄ / CuIToluene, 100 °C, 8h95
3Vinyl iodide + OrganostannanePd₂(dba)₃ / P(t-Bu)₃ / CsFDioxane, RT, 12h88
4Vinyl iodide + OrganostannanePd₂(dba)₃ / P(t-Bu)₃ / CsF / CuIDioxane, RT, 4h97

The addition of a CuI co-catalyst can significantly accelerate the reaction and improve yields, particularly with less reactive substrates.[5][6]

Experimental Protocols

The following protocols provide a general framework for performing a Stille coupling reaction with a this compound ligand. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure for Stille Coupling of an Aryl Chloride with an Organostannane using Trithis compound (PCy₃)

Materials:

  • Aryl chloride (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Trithis compound (PCy₃, 0.04 mmol, 4 mol%)

  • Anhydrous dioxane (5 mL)

  • Cesium fluoride (CsF, 1.5 mmol)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, trithis compound, and cesium fluoride.

  • Add the aryl chloride and anhydrous dioxane to the flask.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling with a Copper(I) Iodide Co-catalyst

Materials:

  • Aryl bromide or triflate (1.0 mmol)

  • Organostannane (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Trithis compound (PCy₃, 0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, PCy₃, and CuI to a Schlenk flask.

  • Add the aryl bromide or triflate and anhydrous DMF.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the organostannane to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the experimental setup for a Stille coupling reaction.

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Organostannane - Pd Catalyst - PCy3 Ligand - Base/Additive glassware Prepare Glassware: - Flame-dry Schlenk flask - Inert atmosphere (Ar/N2) addition Sequential Addition: 1. Catalyst, Ligand, Base 2. Solvent, Aryl Halide 3. Organostannane glassware->addition conditions Set Reaction Conditions: - Stirring - Heating (if required) addition->conditions monitoring Monitor Progress: - TLC / GC-MS conditions->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up: - Extraction - Washing (KF solution) quench->extraction purification Purification: - Drying - Concentration - Column Chromatography extraction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization

Caption: Experimental workflow for a typical Stille coupling reaction.

Stille_Catalytic_Cycle Catalytic Cycle of Stille Coupling pd0 Pd(0)Lu2082 pd2_ox Ru00B9-Pd(II)Lu2082-X pd0->pd2_ox pd0->pd2_ox   + Ru00B9-X r1r2 Ru00B9-Ru00B2 pd2_trans Ru00B9-Pd(II)Lu2082-Ru00B2 pd2_ox->pd2_trans pd2_ox->pd2_trans   + Ru00B2-SnRu2083 - X-SnRu2083 r2snr3 Ru00B2-SnRu2083 pd2_trans->pd0 pd2_trans->pd0   - Ru00B9-Ru00B2 xsnr3 X-SnRu2083 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation r1x Ru00B9-X

Caption: The catalytic cycle of the Stille coupling reaction.[1]

References

Troubleshooting & Optimization

Preventing oxidation of Cyclohexylphosphine to its oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylphosphine. The information provided is intended to help prevent its oxidation to this compound oxide and to offer solutions for common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My solution of this compound seems to be rapidly converting to the oxide, as confirmed by ³¹P NMR spectroscopy. What could be the cause, and how can I prevent this?

  • Answer: this compound is highly sensitive to air and will readily oxidize to this compound oxide when exposed to oxygen.[1] The primary cause of degradation is exposure to atmospheric oxygen, which can be dissolved in solvents or present in the reaction headspace.

    Immediate Actions:

    • Inert Atmosphere: Ensure all manipulations are performed under a strict inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.[1]

    • Solvent Degassing: Use properly degassed solvents. Common methods for degassing include freeze-pump-thaw cycles, sparging with an inert gas for an extended period, or distillation from a drying agent under an inert atmosphere.

    Preventative Measures:

    • Always store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

    • When preparing solutions, use cannula transfer techniques to move the phosphine and solvents without exposing them to air.

Issue 2: Presence of this compound Oxide in a Freshly Opened Bottle

  • Question: I have just opened a new bottle of this compound, and it already contains a significant amount of the corresponding oxide. Why did this happen, and is the material still usable?

  • Answer: Improperly stored bottles of this compound are frequently contaminated with the oxide.[1] This can occur due to microleaks in the packaging over time or brief exposure to air during the initial packaging process. The material may still be usable depending on the requirements of your experiment, but the oxide will need to be removed.

    Recommended Action: Purification

    • The presence of the oxide can be addressed by purifying the this compound. A common method is recrystallization under an inert atmosphere.[1]

    • For a more specific protocol, refer to the "Experimental Protocols" section below for a method involving precipitation.

Issue 3: Inconsistent Reaction Yields When Using this compound

  • Question: I am using this compound as a ligand in a catalytic reaction, and my yields are inconsistent. Could oxidation be the culprit?

  • Answer: Yes, the oxidation of this compound to its oxide can significantly impact reaction outcomes. This compound oxide has different electronic and steric properties and is generally not an effective ligand for many catalytic transformations. The presence of the oxide can lead to lower yields, the formation of byproducts, or complete inhibition of the reaction.

    Troubleshooting Steps:

    • Verify Phosphine Purity: Before each reaction, verify the purity of the this compound using ³¹P NMR spectroscopy.

    • Strict Air-Free Techniques: Re-evaluate your experimental setup to ensure all potential points of oxygen entry are eliminated. This includes checking for leaks in your Schlenk line and ensuring a good seal on all glassware.

    • Consider an Inhibitor: For particularly sensitive reactions, the addition of a singlet oxygen quencher, such as a catalytic amount of ferrocene, has been shown to inhibit the oxidation of phosphines.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored indefinitely under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry location.[1] Oxygen should be rigorously excluded to prevent oxidation.[1]

Q2: What is the mechanism of oxidation of this compound?

A2: Trialkylphosphines, like this compound, are oxidized to phosphine oxides upon exposure to air (molecular oxygen).[2] The reaction is understood to proceed through a radical mechanism, particularly in the presence of radical initiators or on surfaces that can activate oxygen.

Q3: Can I use common antioxidants to prevent the oxidation of this compound?

A3: While the use of traditional radical inhibitors like BHT is not widely documented for stabilizing phosphines, recent research has shown that singlet oxygen quenchers can be effective. Ferrocene, for example, has been demonstrated to act as an effective antioxidant for phosphines by quenching singlet oxygen.

Q4: How can I remove this compound oxide from my sample of this compound?

A4: this compound oxide can be removed by precipitation. A detailed protocol is provided in the "Experimental Protocols" section. The principle behind this purification is the difference in solubility between the phosphine and its more polar oxide in nonpolar solvents at low temperatures.

Q5: Are there any alternatives to using a Schlenk line or glovebox for handling this compound?

A5: For handling air-sensitive reagents like this compound, a Schlenk line or a glovebox are the standard and most reliable methods to prevent exposure to oxygen and moisture. While techniques like using a balloon filled with an inert gas can provide a temporary inert atmosphere, they are generally not sufficient for the rigorous exclusion of air required for sensitive phosphines.

Data Presentation

ConditionRelative Rate of OxidationRationale
Atmosphere
Air (ambient)Very HighDirect exposure to ~21% oxygen.
Inert Atmosphere (N₂ or Ar)Very Low / NegligibleOxygen is excluded, preventing the primary oxidation pathway.
Solvent
Degassed Non-polar Solvents (e.g., pentane, hexane)Low (if handled under inert atmosphere)Reduced oxygen solubility compared to some polar solvents.
Degassed Polar Aprotic Solvents (e.g., THF, Dichloromethane)Low (if handled under inert atmosphere)Common reaction solvents; degassing is crucial.
Non-degassed SolventsHighDissolved oxygen will readily react with the phosphine.
Additives
NoneBaselineDependent on atmospheric and solvent conditions.
Ferrocene (catalytic)Significantly ReducedActs as a singlet oxygen quencher, inhibiting the oxidation pathway.

Experimental Protocols

Protocol 1: Purification of this compound from this compound Oxide by Precipitation

This protocol is adapted from a procedure for the removal of trithis compound oxide.

Materials:

  • Crude this compound containing the oxide

  • n-Pentane (dry and oxygen-free)

  • Celite

  • Schlenk flask and other appropriate air-free glassware

Procedure:

  • Under an inert atmosphere, dissolve the crude this compound in a minimal amount of n-pentane.

  • Filter the solution through a pad of Celite to remove any insoluble impurities.

  • Cool the filtrate to -40 °C and allow it to stand for 12 hours.

  • The this compound oxide will precipitate as an off-white solid.

  • Perform a cold filtration of the mixture through Celite to remove the precipitated oxide.

  • The filtrate, containing the purified this compound, can be concentrated under vacuum to yield the purified product.

Protocol 2: General Procedure for Handling this compound Using a Schlenk Line

Equipment:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried glassware (Schlenk flasks, cannulas, etc.)

  • Septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the hot glassware and allow it to cool under a stream of inert gas. Alternatively, assemble the glassware cold and flame-dry under vacuum, followed by cooling under an inert atmosphere.

  • Evacuate and Refill: Connect the assembled glassware to the Schlenk line. Evacuate the flask to remove air and then backfill with inert gas. Repeat this cycle at least three times.

  • Transfer of Solid this compound: If weighing the solid, do so in a glovebox and transfer it to a pre-prepared Schlenk flask. If a glovebox is not available, quickly transfer the solid under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent to the Schlenk flask containing the this compound via a cannula or a gas-tight syringe.

  • Maintaining an Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.

Visualizations

Oxidation_Pathway This compound This compound (P(C₆H₁₁)₃) Cyclohexylphosphine_Oxide This compound Oxide (O=P(C₆H₁₁)₃) This compound->Cyclohexylphosphine_Oxide Oxidation Oxygen Oxygen (O₂) Oxygen->Cyclohexylphosphine_Oxide

Caption: Chemical transformation of this compound to its oxide.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction In-Reaction Prevention storage Store under Inert Gas in a Sealed Container inert_atmosphere Use Schlenk Line or Glovebox storage->inert_atmosphere degas_solvents Degas Solvents inert_atmosphere->degas_solvents cannula_transfer Use Cannula Transfer degas_solvents->cannula_transfer inhibitor Consider Inhibitor (e.g., Ferrocene) cannula_transfer->inhibitor

Caption: Workflow for preventing the oxidation of this compound.

References

Technical Support Center: Purification of Cyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cyclohexylphosphine contaminated with its oxide.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is contaminated with this compound oxide. What are the primary methods for purification?

A1: There are two main strategies to purify this compound from its oxide:

  • Physical Separation: This is suitable when the oxide is present as a minor impurity and the desired phosphine is the major component. Methods include crystallization and precipitation.

  • Chemical Conversion (Reduction): This approach is used to convert the this compound oxide back into the desired this compound. This is often referred to as deoxygenation and is the most common method for regenerating the phosphine.

Q2: Which reduction method is most suitable for my needs?

A2: The choice of reduction method depends on several factors, including the scale of your reaction, the desired purity, the functional groups present in your molecule (if it's a more complex phosphine), and the available laboratory equipment and safety considerations. Common reducing agents include silanes (e.g., trichlorosilane, phenylsilane) and metal hydrides (e.g., lithium aluminum hydride). Silanes are often preferred for their chemoselectivity.[1][2]

Q3: Are there any non-chemical methods to remove the phosphine oxide?

A3: Yes, if the oxide is a minor impurity, you may be able to remove it by physical methods. Trithis compound oxide is a solid and is generally less soluble in non-polar solvents than trithis compound.[3][4][5][6][7] Precipitation or crystallization from a suitable solvent system can be effective. For example, dissolving the mixture in a minimal amount of a good solvent and then adding a non-polar co-solvent can cause the oxide to precipitate.

Q4: I've heard that some reduction methods can be hazardous. What are the main safety concerns?

A4: Safety is a critical consideration.

  • Trichlorosilane is corrosive and volatile.[8]

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric.[9][10]

  • Many phosphines themselves are air-sensitive and can be toxic. Always work in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reduction of the phosphine oxide (as determined by ³¹P NMR). 1. Insufficient amount of reducing agent.2. Low reaction temperature or insufficient reaction time.3. Deactivated reducing agent due to exposure to air or moisture.1. Use a larger excess of the reducing agent.2. Increase the reaction temperature or prolong the reaction time. Refer to literature for optimal conditions for the specific reagent.3. Use freshly opened or properly stored reducing agents.
Formation of significant byproducts. 1. The reducing agent is too harsh and is reacting with other functional groups on the molecule.2. Side reactions due to high temperatures.1. Switch to a more chemoselective reducing agent. For example, silanes are generally more selective than LiAlH₄.[2]2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in separating the purified phosphine from the reaction mixture. 1. The byproducts of the reduction (e.g., siloxanes) are difficult to remove.2. The phosphine is volatile or unstable during workup.1. For silane reductions, a proper aqueous workup or filtration through silica gel can help remove siloxane byproducts.2. For air-sensitive phosphines, ensure all workup steps are performed under an inert atmosphere. Distillation or crystallization under inert conditions may be necessary.
The phosphine oxide precipitates out of solution during the reduction. The solvent may not be suitable to keep all components dissolved at the reaction temperature.Use a solvent with better solubilizing properties for both the starting material and the product at the reaction temperature. Toluene or xylene are common choices for higher temperature reactions.

Experimental Protocols

Method 1: Reduction of this compound Oxide with Trichlorosilane

This method is a widely used and effective way to deoxygenate tertiary phosphine oxides.

Materials:

  • This compound oxide

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous toluene or xylene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude this compound oxide in anhydrous toluene or xylene in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Add triethylamine (approximately 1.1 to 1.5 equivalents per equivalent of phosphine oxide).

  • Slowly add trichlorosilane (at least 1.1 equivalents) to the stirred solution at room temperature. The addition is often exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphine oxide signal has disappeared.

  • Cool the reaction mixture to room temperature.

  • Under a positive pressure of inert gas, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Caution: This can be a vigorous reaction that evolves gas.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or recrystallization.

Method 2: Physical Separation by Precipitation

This method is suitable for removing a smaller amount of this compound oxide impurity.

Materials:

  • Crude this compound containing the oxide

  • A polar solvent in which both are soluble (e.g., ethanol, ethyl acetate)

  • A non-polar solvent in which the oxide is poorly soluble (e.g., hexane, pentane)

Procedure:

  • Dissolve the crude mixture in a minimum amount of the polar solvent at room temperature or with gentle warming.

  • Slowly add the non-polar solvent to the stirred solution until a precipitate begins to form.

  • Continue adding the non-polar solvent to maximize the precipitation of the this compound oxide.

  • Cool the mixture in an ice bath or refrigerator to further decrease the solubility of the oxide.

  • Collect the precipitated this compound oxide by filtration.

  • Wash the precipitate with a small amount of the cold non-polar solvent.

  • The filtrate contains the purified this compound. The solvent can be removed under reduced pressure. Note: If the phosphine is air-sensitive, all steps should be performed under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reduction of tertiary phosphine oxides to phosphines using various methods.

Reducing AgentCo-reagent/SolventTemperature (°C)Time (h)Yield (%)Reference
HSiCl₃Toluene110289[11]
HSiCl₃Benzene78298[11]
PhSiH₃-150385-92[11]
(COCl)₂ then Si₂Cl₆CH₂Cl₂Room Temp0.5 then 0.1797[12]
KBH₄-AlCl₃Diethyl etherRefluxOvernight92.4[13]
LiAlH₄----[2][9][14]

Yields are for various tertiary phosphine oxides and may vary for this compound oxide.

Experimental Workflow and Logic Diagram

The following diagram illustrates the decision-making process and general workflow for the purification of this compound contaminated with its oxide.

Purification_Workflow start Start: this compound contaminated with oxide decision1 Assess level of oxide contamination start->decision1 physical_sep Physical Separation decision1->physical_sep Minor Impurity chem_conv Chemical Conversion (Reduction) decision1->chem_conv Significant Amount precipitation Precipitation/ Crystallization physical_sep->precipitation decision2 Choose Reduction Method chem_conv->decision2 workup Workup & Isolation precipitation->workup silane_red Silane Reduction (e.g., HSiCl3) decision2->silane_red Chemoselectivity Needed hydride_red Hydride Reduction (e.g., LiAlH4) decision2->hydride_red Stronger Reduction protocol Follow Experimental Protocol silane_red->protocol hydride_red->protocol protocol->workup analysis Purity Analysis (e.g., 31P NMR) workup->analysis end Purified This compound analysis->end

References

Technical Support Center: Optimizing Cyclohexylphosphine Ligands for Aryl Chloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving aryl chlorides with cyclohexylphosphine-type ligands. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are aryl chlorides considered challenging substrates in palladium-catalyzed cross-coupling reactions?

Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step—the first and often rate-determining step in the catalytic cycle—kinetically difficult.[1][2][3] Unlike their more reactive aryl bromide or iodide counterparts, activating aryl chlorides requires highly active catalyst systems.[3][4]

Q2: What is the specific role of this compound ligands in the coupling of aryl chlorides?

This compound ligands, such as trithis compound (PCy₃), are bulky and electron-rich.[4] These properties are crucial for promoting the challenging oxidative addition of aryl chlorides to the palladium center.[5][6] The ligand's bulkiness also facilitates the final reductive elimination step and helps stabilize the active catalytic species, preventing decomposition.[6]

Q3: What is a typical starting catalyst loading for reactions involving aryl chlorides?

A general starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 0.5 and 2.5 mol% relative to the limiting reagent.[7] For particularly challenging or sterically hindered aryl chlorides, an initial loading of 1 to 5 mol% may be necessary to achieve a reasonable reaction rate and yield.[8] With highly optimized conditions and active precatalysts, loadings can sometimes be reduced significantly.[7][9]

Q4: How can I effectively minimize catalyst loading without compromising the reaction yield?

To minimize catalyst loading, ensure all other reaction parameters are fully optimized. This includes:

  • Ligand Choice: Using highly active, bulky, and electron-rich ligands like trithis compound is essential.

  • Base and Solvent: Screen different bases and solvents to find the optimal combination for your specific substrates, as solubility and base strength can significantly impact efficiency.[10][11]

  • Temperature: Operate at the lowest temperature that provides a good reaction rate to minimize catalyst decomposition.[3]

  • Purity: Use high-purity, degassed reagents and solvents to avoid catalyst poisoning.[10][12]

Q5: When should I use a Pd(0) source versus a Pd(II) precatalyst?

While Pd(0) sources like Pd(dba)₂ can be used, they often require in-situ reduction to form the active catalyst, which can be unreliable.[11][13] Pd(II) precatalysts, especially palladacycle precatalysts (e.g., G3 or G4 type), are often preferred because they provide a more reliable and efficient route to the active L-Pd(0) species upon activation by a base.[10][11][12] This leads to more consistent results and can allow for lower catalyst loadings.

Troubleshooting Guide

Problem: Low or No Conversion of the Aryl Chloride

  • Potential Cause 1: Inactive Catalyst The active Pd(0) species may not be forming efficiently, or the catalyst may be poisoned. Oxygen can deactivate the catalyst, and impurities in reagents or solvents can act as poisons.[3][10]

    • Recommended Actions:

      • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[14]

      • Thoroughly degas all solvents and liquid reagents before use.[15]

      • Use a reliable precatalyst that cleanly generates the active species.[10][13]

      • Verify the purity of the starting materials and base.[12]

  • Potential Cause 2: Poor Oxidative Addition The aryl chloride substrate may be particularly electron-rich or sterically hindered, making oxidative addition difficult even with an active catalyst.[3]

    • Recommended Actions:

      • Increase the electron-donating ability and bulk of the phosphine ligand. Trithis compound is a good starting point.[4][16]

      • Increase the reaction temperature in increments, while monitoring for decomposition.[7]

      • Ensure the ligand-to-palladium ratio is optimal; typically a 1:1 to 2:1 ratio is used.

  • Potential Cause 3: Suboptimal Reaction Conditions The choice of base, solvent, or temperature may be inappropriate for the specific substrate combination.[14]

    • Recommended Actions:

      • Screen different bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable for base-sensitive substrates.[10][11]

      • Screen solvents to improve the solubility of starting materials, which can be a critical factor.[11][14] Common choices include toluene, dioxane, and THF.

Problem: Catalyst Decomposition (Formation of Palladium Black)

  • Potential Cause: Catalyst Aggregation The formation of a black precipitate (palladium black) is a visual sign of catalyst deactivation where active Pd(0) species aggregate into an inactive form.[15]

    • Recommended Actions:

      • Lower the reaction temperature. Excessively high temperatures can accelerate catalyst decomposition.[3][15]

      • Ensure the ligand provides sufficient steric bulk to stabilize the palladium center and prevent aggregation.[3]

      • Consider the solvent. Some solvents, like THF, have been anecdotally reported to be more prone to this issue than toluene.[3]

      • Avoid unnecessarily high catalyst concentrations.

Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)

  • Potential Cause: Competing Reaction Pathways Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling.[10] This is often competitive with the desired reaction, especially when using primary amines.[10]

    • Recommended Actions:

      • Re-optimize the ligand and base combination. Sometimes a weaker base can suppress hydrodehalogenation.[7]

      • Lowering the reaction temperature can sometimes disfavor the side reaction.

      • Careful selection of the phosphine ligand can help minimize this pathway.[10]

Data Presentation

Table 1: Example Catalyst Systems for Cross-Coupling of Aryl Chlorides

Reaction TypePalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Buchwald-Hartwig AminationPd₂(dba)₃PCy₃1.0 - 2.0NaOtBuToluene80 - 100
Buchwald-Hartwig AminationXPhos PrecatalystXPhos2.0K₃PO₄·H₂OToluene/THF110
Suzuki CouplingPd(OAc)₂PCy₃0.01 - 1.0K₃PO₄Dioxane/H₂O80 - 100
Stille CouplingPd(OAc)₂XPhos1.0 - 2.0CsFDioxane100

This table presents typical starting conditions compiled from literature and should be optimized for each specific reaction. Data sourced from references[4][16][17][18].

Table 2: Quick Troubleshooting Reference

IssuePotential CauseRecommended Action
Low/No Yield Inactive Catalyst / PoisoningUse inert atmosphere, degas reagents, use a precatalyst.
Poor Oxidative AdditionUse bulky, electron-rich ligand (e.g., PCy₃), increase temperature.
Pd Black Formation Catalyst DecompositionLower temperature, ensure adequate ligand stabilization.
Side Products HydrodehalogenationScreen weaker bases, lower temperature, optimize ligand.
HomocouplingEnsure rigorous exclusion of oxygen.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general starting point for the amination of an aryl chloride using a palladium/trithis compound catalyst system.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst)

  • Trithis compound (PCy₃)

  • Aryl chloride (1.0 equiv.)

  • Amine (1.2 - 1.5 equiv.)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Reaction Setup (Strict Inert Atmosphere Required):

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium source, trithis compound, and the base under an inert atmosphere (e.g., in a glovebox).

  • Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the aryl chloride (if solid, add with the catalyst; if liquid, add via syringe).

  • Finally, add the amine nucleophile via syringe.

Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath set to the desired temperature (e.g., 100 °C).[14]

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC/LC-MS).

Work-up and Purification:

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[3][14]

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.

Visualizations

Troubleshooting_Workflow start Low or No Conversion cat_check 1. Check Catalyst Activity start->cat_check cond_check 2. Optimize Reaction Conditions start->cond_check lig_check 3. Evaluate Ligand System start->lig_check cat_sol Use Inert Atmosphere Degas Solvents Use Precatalyst Check Reagent Purity cat_check->cat_sol cond_sol Screen Solvents Screen Bases (e.g., NaOtBu, K₃PO₄) Adjust Temperature (80-110°C) cond_check->cond_sol lig_sol Ensure Ligand is Bulky & Electron-Rich (e.g., PCy₃) Optimize Pd:Ligand Ratio (1:1 to 1:2) lig_check->lig_sol

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst pda [Ar-Pd(II)-Cl] Oxidative Adduct pd0->pda Oxidative Addition (Challenging for Ar-Cl) pdb [Ar-Pd(II)-Nu] Intermediate pda->pdb + Nucleophile - Halide pdb->pd0 Regeneration product Ar-Nu Product pdb->product Reductive Elimination

Caption: The catalytic cycle for cross-coupling of aryl chlorides (Ar-Cl).

References

Technical Support Center: Optimizing Suzuki Reactions with Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Suzuki-Miyaura cross-coupling reactions through the use of bulky phosphine ligands.

Troubleshooting Guide

Q1: Why is my Suzuki-Miyaura reaction showing low yield or failing completely when using a bulky phosphine ligand?

Possible Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) species is prone to oxidation.

    • Troubleshooting Step: Ensure rigorous degassing of solvents and reagents to remove oxygen. Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial.[1]

  • Ligand Oxidation: Phosphine ligands, especially electron-rich bulky phosphines, can be sensitive to air.

    • Troubleshooting Step: Use fresh ligands or ligands that have been stored under an inert atmosphere.[1]

  • Inappropriate Base: The choice and purity of the base are critical for the transmetalation step.

    • Troubleshooting Step: K₃PO₄ is often effective, but other bases like Cs₂CO₃ or K₂CO₃ might be better for your specific substrates.[2][3] Ensure the base is finely powdered and dry. For reactions with K₃PO₄, the addition of a small amount of water can be beneficial.[2][4]

  • Suboptimal Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Troubleshooting Step: Toluene, dioxane, and THF are commonly used solvents.[2][3] A solvent screen may be necessary to find the optimal one for your reaction.

  • Insufficient Temperature: Many Suzuki couplings require heating to proceed at an appreciable rate.

    • Troubleshooting Step: If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[1]

Q2: I am observing significant amounts of a byproduct corresponding to the protonated starting boronic acid (protodeboronation). What is causing this and how can I minimize it?

Background: Protodeboronation is a significant side reaction where the boronic acid is replaced by a hydrogen atom, consuming the starting material.[5][6][7][8][9] This is often catalyzed by the presence of water and base, and recent studies have shown that bulky phosphine ligands can paradoxically accelerate this undesired pathway.[5][6][7][8][9]

Troubleshooting Steps:

  • Judicious Ligand Choice: While bulky ligands are often used to facilitate difficult couplings, their use requires careful consideration due to their potential to promote protodeboronation.[5][6][7][8] If protodeboronation is a major issue, consider screening less bulky ligands.

  • Control of Water Content: While Suzuki reactions can often tolerate some water, excessive amounts can exacerbate protodeboronation.[5] However, in some cases, a small amount of water is necessary.[2][4] Careful optimization of the water content is key.

  • Choice of Palladium Precursor: Using Pd(0) sources like Pd₂(dba)₃ or certain Buchwald precatalysts that rapidly generate Pd(0) may help reduce protodeboronation compared to starting with Pd(II) sources like Pd(OAc)₂.[8]

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?

Background: Homocoupling of boronic acids is often a result of the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[10]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated.[1][10]

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes lead to homocoupling. Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]

  • Ligand Choice: The use of bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.[1]

Frequently Asked Questions (FAQs)

Q4: How do bulky phosphine ligands improve yields in Suzuki-Miyaura reactions?

Bulky, electron-rich phosphine ligands enhance the Suzuki-Miyaura coupling in several ways:[3][11]

  • Promotion of Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide, often the rate-limiting step.[2][11]

  • Facilitation of Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step to release the desired biaryl product.[2][3]

  • Stabilization of Monoligated Species: They stabilize highly reactive monoligated palladium species (L₁Pd), which are believed to be key intermediates in the catalytic cycle, leading to faster reaction rates.[2][11]

Q5: Which bulky phosphine ligand should I choose for my reaction?

The optimal ligand is substrate-dependent. However, some commonly used and highly effective bulky phosphine ligands include those from the Buchwald ligand family (e.g., SPhos, XPhos, RuPhos) and others like P(t-Bu)₃ and P(o-tolyl)₃.[11][12] The choice often involves a balance between steric bulk and electronic properties. An optimal combination of these effects is key for high reactivity.[2][12] Screening a small panel of ligands is often the best approach to identify the most suitable one for a specific transformation.

Q6: What is the ideal ligand-to-palladium ratio?

The optimal ligand-to-palladium ratio can vary depending on the specific ligand and reaction conditions, but it is typically in the range of 1:1 to 4:1.[1] For many bulky monodentate phosphine ligands, a 2:1 ratio is a good starting point.

Data Presentation

Table 1: Effect of Different Phosphine Ligands on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntryPhosphine LigandYield (%)
1PPh₃85
2P(biphenyl)Ph₂98
3P(biphenyl)₂Ph95
4P(biphenyl)₃92

Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 2.0 mmol K₃PO₄, 1 mol% Pd(OAc)₂, 4 mol% phosphine, 5 ml toluene, 1 ml water, 100 °C, 1 h. Data adapted from reference[2].

Table 2: Influence of Base on the Suzuki-Miyaura Coupling Yield

EntryBaseYield (%)
1K₃PO₄98
2K₂CO₃96
3Na₂CO₃65
4Cs₂CO₃97
5Et₃N15

Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 2.0 mmol base, 1 mol% Pd(OAc)₂, 4 mol% P(biphenyl)Ph₂, 5 ml toluene, 1 ml water, 100 °C, 1 h. Data adapted from reference[2].

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling using a Bulky Phosphine Ligand:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Bulky phosphine ligand (e.g., P(biphenyl)Ph₂, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium precatalyst, bulky phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bulky, e⁻ rich ligands accelerate this step PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Bulky ligands accelerate this step RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckReagents Check Reagent Quality (Ligand, Base, Solvents) Start->CheckReagents Degassing Improve Degassing Procedure Start->Degassing OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Base) Start->OptimizeConditions SideReaction Significant Side Products? CheckReagents->SideReaction Degassing->SideReaction OptimizeConditions->SideReaction Protodeboronation Protodeboronation SideReaction->Protodeboronation Yes Homocoupling Homocoupling SideReaction->Homocoupling Yes Success Improved Yield SideReaction->Success No SolveProto Screen Ligands (Consider less bulky options) Control Water Content Protodeboronation->SolveProto SolveHomo Ensure Rigorous Degassing Use Pd(0) Precatalyst Homocoupling->SolveHomo SolveProto->Success SolveHomo->Success

Caption: Troubleshooting Workflow for Suzuki Reactions.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with Cyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using cyclohexylphosphine and its derivatives in catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, focusing on low catalytic activity and other common problems.

Category 1: Low Reaction Conversion or Yield

Question 1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is showing low to no conversion. What are the common causes?

Answer: Low conversion is a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion Observed reagent_quality Verify Reagent & Solvent Purity start->reagent_quality Start Here inert_atmosphere Ensure Rigorous Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK sub_reagent Impurities in starting materials? Solvents anhydrous and degassed? reagent_quality->sub_reagent catalyst_system Evaluate Catalyst System inert_atmosphere->catalyst_system Atmosphere OK sub_inert Thoroughly degassed solvents? Used Schlenk line or glovebox? inert_atmosphere->sub_inert reaction_params Optimize Reaction Parameters catalyst_system->reaction_params Catalyst OK sub_catalyst Correct Pd precursor? Appropriate ligand-to-metal ratio? Ligand oxidized? catalyst_system->sub_catalyst end Improved Conversion reaction_params->end Parameters Optimized sub_params Suboptimal temperature? Incorrect base or concentration? reaction_params->sub_params

A workflow for troubleshooting low or no conversion.

Detailed Explanations:

  • Reagent and Solvent Quality: Impurities, particularly water and oxygen, can deactivate the catalyst. Ethereal solvents like THF and dioxane are prone to forming peroxides, which can oxidize the phosphine ligand. Ensure all reagents are of high purity and solvents are anhydrous and have been rigorously degassed.[1]

  • Inert Atmosphere: this compound and other trialkylphosphines are sensitive to air.[2] The active Pd(0) species in the catalytic cycle is also readily oxidized. It is crucial to set up reactions under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques. Solvents should be thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst System Integrity:

    • Ligand Oxidation: this compound can be oxidized to this compound oxide, which is catalytically inactive. This is a common deactivation pathway. Use fresh ligand or ligand that has been stored and handled under inert conditions.

    • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst deactivation or reduced activity. The optimal ratio is typically between 1:1 and 4:1 but should be screened for your specific reaction.

    • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the ease of formation of the active Pd(0) catalyst.

  • Reaction Parameters:

    • Temperature: Many cross-coupling reactions require heating. However, excessively high temperatures can accelerate catalyst decomposition.[2] If the reaction is sluggish, a cautious increase in temperature may be beneficial.

    • Base: The choice and strength of the base are critical. The base participates in the catalytic cycle and its insolubility or incorrect stoichiometry can stall the reaction.

Question 2: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium species aggregate into inactive palladium metal.[2]

Logical Diagram for Catalyst Deactivation

Catalyst_Deactivation ActiveCatalyst Active Pd(0)L (L = this compound) LigandOxidation Ligand Oxidation (PCy₃ -> O=PCy₃) ActiveCatalyst->LigandOxidation Side Reaction LigandDissociation Ligand Dissociation ActiveCatalyst->LigandDissociation UnstableIntermediate Coordinatively Unsaturated Pd(0) LigandDissociation->UnstableIntermediate Leads to PdBlack Palladium Black (Inactive) UnstableIntermediate->PdBlack Aggregation HighTemp High Reaction Temperature HighTemp->LigandDissociation Accelerates Oxygen Presence of O₂ Oxygen->LigandOxidation Causes

Catalyst deactivation pathways leading to palladium black.

Prevention Strategies:

  • Optimize Ligand-to-Metal Ratio: A slightly higher ligand concentration can sometimes prevent catalyst aggregation.

  • Lower Reaction Temperature: If palladium black forms at elevated temperatures, try running the reaction at a lower temperature for a longer duration.[2]

  • Ensure Rigorous Exclusion of Air: Oxygen can degrade the phosphine ligand, leading to less stable palladium complexes that are more prone to aggregation.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on product yield in typical cross-coupling reactions that employ bulky, electron-rich phosphine ligands similar to this compound.

Table 1: Effect of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling Yield

Reaction: 4-Chlorotoluene with Phenylboronic Acid

Ligand:Pd RatioAverage Yield (%)Observation
0.8 : 175Lower yield, potential for catalyst decomposition.
1 : 192Good yield, effective catalyst stabilization.
1.2 : 195High yield, slight excess of ligand can be beneficial.
2 : 188Decreased yield, excess ligand may inhibit the reaction.

Data adapted from studies on bulky phosphine ligands in Suzuki-Miyaura couplings.

Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield

Reaction: Aryl Bromide with Phenylboronic Acid

Temperature (°C)Conversion (%)Observation
3045Sluggish reaction at lower temperatures.
5085Significant increase in conversion with moderate heating.
8098High conversion, optimal temperature for this system.
10092Slight decrease in yield, possibly due to catalyst decomposition.[2][3]

Data compiled from various studies on the effect of temperature in Suzuki-Miyaura reactions.

Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction: 2-Bromonaphthalene with Phenylboronic Acid

Solvent (Solvent:Water Ratio)Dynamic Viscosity (mPa·s at 25°C)Conversion (%)
Toluene (1:1)0.5665
Dioxane (1:1)1.1880
THF (1:1)0.4695
2-MeTHF (1:1)0.4692

Data suggests that solvent viscosity and miscibility with water can influence reaction rates in biphasic systems.[4]

Key Experimental Protocols

Below are detailed methodologies for common cross-coupling reactions where this compound is a suitable ligand.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chloroanisole with Phenylboronic Acid

Suzuki_Miyaura_Protocol A 1. Add Reactants to Flask (4-Chloroanisole, Phenylboronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Pd Precursor & Trithis compound B->C D 4. Add Degassed Solvent (e.g., Toluene) C->D E 5. Heat to 100 °C with Vigorous Stirring D->E F 6. Monitor by TLC/GC-MS E->F G 7. Work-up & Purification F->G

Experimental workflow for a Suzuki-Miyaura coupling.

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Trithis compound (PCy₃) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and trithis compound.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

Reaction: 2-Bromotoluene with Morpholine

Materials:

  • 2-Bromotoluene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Trithis compound (PCy₃) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd(OAc)₂ and trithis compound in toluene.

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add 2-bromotoluene followed by morpholine to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[5]

Signaling Pathways & Catalytic Cycles

The following diagrams illustrate the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are common applications for this compound ligands.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L)₂ Oxidative_Addition->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd(0)L2 Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Oxidative_Addition->Amine_Coordination Amine Coordination (R₂NH) Deprotonation Ar-Pd(II)-NR₂(L) Amine_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.[5]

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Technical Support Center: Cyclohexylphosphine in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclohexylphosphine (CHP) and its derivatives (e.g., trithis compound, PCy₃) in catalytic reactions. The content focuses on the impact of CHP concentration on reaction kinetics, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound (CHP) in palladium-catalyzed cross-coupling reactions?

A1: this compound and its derivatives are bulky, electron-rich phosphine ligands. In palladium-catalyzed reactions, they play a crucial role in stabilizing the palladium center and influencing its catalytic activity. Their steric bulk can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. The electron-donating nature of the cyclohexyl groups increases the electron density on the palladium atom, which can facilitate the oxidative addition step. These properties often lead to highly active catalysts that can operate at low catalyst loadings and milder reaction conditions.

Q2: How does the concentration of this compound, relative to the palladium catalyst (the L:Pd ratio), affect the reaction kinetics?

A2: The ligand-to-palladium (L:Pd) ratio is a critical parameter that can significantly impact the reaction rate, yield, and overall catalyst stability.

  • Low L:Pd Ratio (e.g., 1:1): A low ratio may not be sufficient to stabilize the palladium catalyst, potentially leading to the formation of palladium black (catalyst decomposition) and a decrease in catalytic activity.

  • Optimal L:Pd Ratio (often around 1.5:1 to 2:1): In many cases, a slight excess of the phosphine ligand is optimal. This ensures that the palladium center remains coordinated and stable throughout the catalytic cycle, leading to higher yields and more consistent reaction rates.

  • High L:Pd Ratio (e.g., >3:1): An excessive amount of phosphine ligand can sometimes be detrimental. It can lead to the formation of catalytically inactive or less active palladium species, thereby inhibiting the reaction and reducing the overall yield.

Q3: I am observing the formation of palladium black in my reaction. What could be the cause and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the active palladium catalyst into insoluble palladium(0). This is a common issue and can be caused by several factors related to the phosphine ligand:

  • Insufficient Ligand: The most common cause is an insufficient amount of the phosphine ligand to stabilize the palladium nanoparticles.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Oxidation of the phosphine can reduce its effective concentration, leading to catalyst decomposition.

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.

To prevent the formation of palladium black, you can try the following:

  • Increase the L:Pd Ratio: A modest increase in the phosphine ligand concentration (e.g., from 1:1 to 1.5:1 or 2:1) can enhance catalyst stability.

  • Ensure Inert Atmosphere: Properly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent ligand oxidation.

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may help to maintain the catalyst's integrity.

Q4: My reaction is proceeding very slowly or not at all. Could the this compound concentration be the issue?

A4: Yes, an inappropriate this compound concentration can lead to a sluggish or stalled reaction.

  • Excess Ligand: As mentioned, too much phosphine ligand can saturate the palladium's coordination sphere, inhibiting the binding of the reactants and thus slowing down the catalytic cycle.

  • Ligand Purity: Ensure the this compound you are using is of high purity, as impurities can act as catalyst poisons.

Consider screening different L:Pd ratios to find the optimal concentration for your specific substrates and reaction conditions.

Troubleshooting Guide

Issue Potential Cause Related to CHP Concentration Recommended Action
Low or No Product Yield - Suboptimal L:Pd ratio (either too low or too high).- Ligand degradation due to exposure to air/moisture.- Screen a range of L:Pd ratios (e.g., 1:1, 1.5:1, 2:1, 3:1).- Ensure proper handling of the phosphine ligand under an inert atmosphere.
Formation of Palladium Black - Insufficient ligand to stabilize the Pd(0) species.- Increase the L:Pd ratio. A ratio of 2:1 is often a good starting point.
Inconsistent Reaction Rates - Poor mixing leading to localized areas of low ligand concentration.- Gradual degradation of the ligand over the course of the reaction.- Ensure efficient stirring of the reaction mixture.- Re-evaluate the inertness of your reaction setup.
Side Product Formation - In some cases, a very high ligand concentration can promote side reactions.- Decrease the L:Pd ratio and observe the effect on the product distribution.

Data on the Effect of L:Pd Ratio

The optimal ligand-to-palladium ratio can be highly dependent on the specific reaction being performed. Below is a table summarizing representative data on the effect of the L:Pd ratio on product yield in a palladium-catalyzed amination reaction.

Entry Pd Source (mol%) Ligand L:Pd Ratio Yield (%) Notes
11Trithis compound1:165Lower yield, some catalyst decomposition observed.
21Trithis compound1.5:188Improved yield and catalyst stability.
31Trithis compound2:195Optimal yield under these conditions.
41Trithis compound3:182Yield begins to decrease due to potential inhibition by excess ligand.

This data is illustrative and compiled from general observations in the literature. Optimal ratios may vary.

Experimental Protocol: Suzuki-Miyaura Coupling Using a this compound Ligand

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/trithis compound catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trithis compound (PCy₃)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PCy₃ (0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. This corresponds to a L:Pd ratio of 2:1.

  • Addition of Reagents: To the Schlenk flask, add the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Addition of Base: Add potassium phosphate (2.0 mmol) to the flask.

  • Addition of Solvents: Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 4-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Reaction Outcome (e.g., Low Yield, Catalyst Decomposition) check_ratio Is the L:Pd Ratio Optimized? start->check_ratio check_handling Was the Ligand Handled Under Strictly Inert Conditions? check_ratio->check_handling Yes optimize_ratio Screen L:Pd Ratios (e.g., 1:1, 1.5:1, 2:1, 3:1) check_ratio->optimize_ratio No check_temp Is the Reaction Temperature Too High? check_handling->check_temp Yes improve_handling Improve Inert Atmosphere Technique: - Degas solvents thoroughly - Use a glovebox if possible check_handling->improve_handling No lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes other_issues Consider Other Factors: - Substrate quality - Solvent purity - Base strength check_temp->other_issues No success Problem Resolved optimize_ratio->success improve_handling->success lower_temp->success

Caption: Troubleshooting workflow for issues related to this compound.

OptimizationWorkflow start Start: Optimize CHP Concentration initial_setup Define Standard Reaction Conditions: - Substrates, Solvent, Base, Temperature - Fixed Pd Catalyst Loading (e.g., 1 mol%) start->initial_setup ratio_screening Perform a Series of Reactions with Varying L:Pd Ratios (e.g., 1:1, 1.5:1, 2:1, 3:1) initial_setup->ratio_screening analysis Analyze Yield and Purity for Each Reaction (e.g., via GC, LC, or NMR) ratio_screening->analysis data_table Tabulate the Results: L:Pd Ratio vs. Yield (%) analysis->data_table determine_optimum Identify the Optimal L:Pd Ratio that provides the best balance of yield, reaction time, and catalyst stability. data_table->determine_optimum end Use Optimized L:Pd Ratio for Future Experiments determine_optimum->end

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Managing Cyclohexylphosphine in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of cyclohexylphosphine (CHP) and its derivatives, such as the commonly used trithis compound (PCy₃).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air and moisture sensitive?

A1: this compound is sensitive to atmospheric oxygen and moisture. The phosphorus atom in phosphines has a lone pair of electrons that is susceptible to oxidation, readily reacting with oxygen to form the corresponding phosphine oxide.[1] This oxidation is often irreversible and can deactivate the phosphine, rendering it ineffective in its intended catalytic or reagent role. Additionally, some phosphines can react with water, particularly in the presence of other reagents or under certain conditions.

Q2: How can I visually identify if my this compound has degraded?

A2: Solid this compound is typically a white crystalline solid. The formation of its oxide may not always be visually obvious. However, improperly stored samples can appear clumpy or discolored. For solutions, the presence of fine white precipitates of phosphine oxide can be an indicator of degradation. The most reliable method for assessing purity is through analytical techniques like ³¹P NMR spectroscopy.

Q3: What are the consequences of using oxidized this compound in my reaction?

A3: Using oxidized this compound (this compound oxide) will likely lead to failed or low-yield reactions. Phosphine oxides do not possess the same electron-donating properties as phosphines and cannot effectively act as ligands in catalytic cycles, such as in palladium-catalyzed cross-coupling reactions or as a component of Grubbs' catalysts for olefin metathesis.[2][3] This can result in catalyst deactivation and the formation of unwanted byproducts.

Q4: What is the best way to store this compound?

A4: this compound should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[4][5] It is best kept in a tightly sealed container, often within a glovebox or a desiccator. For long-term storage, refrigeration is recommended.

Q5: Can I handle this compound on the open bench?

A5: It is strongly advised to handle this compound under an inert atmosphere using either a glovebox or Schlenk line techniques.[6] Brief exposure to air may be tolerated for some less sensitive phosphines, but it is not recommended for achieving reproducible and high-yielding results, especially in sensitive catalytic reactions.

Troubleshooting Guides

Issue 1: My palladium-catalyzed cross-coupling reaction is not working, and I suspect an issue with the this compound ligand.

Possible Cause Troubleshooting Step Expected Outcome
Ligand Oxidation Analyze a small sample of the this compound by ³¹P NMR.A single peak corresponding to the pure phosphine should be observed. The presence of a downfield peak indicates the formation of phosphine oxide.
Contaminated or Wet Solvent Ensure that the solvent is anhydrous and has been properly degassed to remove dissolved oxygen.Using fresh, dry, and degassed solvent should improve reaction performance.
Improper Reaction Setup Review your experimental setup to ensure all glassware was oven-dried and the system was properly purged with an inert gas.A rigorously air- and moisture-free environment is crucial for the stability of the phosphine ligand and the catalytic cycle.
Incorrect Ligand-to-Metal Ratio In some cases, an excess of the phosphine ligand relative to the palladium precursor is beneficial to counteract minor oxidation and stabilize the catalyst.[2]Optimizing the ligand-to-metal ratio can improve catalyst lifetime and reaction yield.

Issue 2: My Grubbs' catalyst, which contains this compound, appears to be inactive.

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Degradation While Grubbs' catalysts are generally more air-stable than the free phosphine, prolonged exposure to air and moisture can lead to decomposition.Use freshly sourced or properly stored catalyst. If possible, handle the catalyst in a glovebox.
Incompatible Substrates Some functional groups on the substrate can react with and deactivate the catalyst.Review the literature for substrate compatibility with your specific generation of Grubbs' catalyst.
Solvent Impurities Peroxides in solvents like THF can oxidize the phosphine ligand and the ruthenium center.Use freshly distilled or inhibitor-free, degassed solvents.

Quantitative Data Summary

The rate of this compound oxidation can be monitored using ³¹P NMR spectroscopy. The disappearance of the phosphine signal and the appearance of the phosphine oxide signal provide a quantitative measure of degradation.

Compound ³¹P NMR Chemical Shift (CDCl₃) Oxidized Form ³¹P NMR Chemical Shift of Oxide (CDCl₃)
Trithis compound (PCy₃)~10 ppmTrithis compound oxide~47-51 ppm[1][7][8]

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction with this compound Using Schlenk Technique

This protocol outlines the steps for a generic palladium-catalyzed cross-coupling reaction.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Schlenk line with a dual vacuum/inert gas manifold

  • Syringes and needles (oven-dried and cooled in a desiccator)

  • Cannula (double-tipped needle)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Coupling partner (e.g., boronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask, stir bar, syringes, and needles, are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[9]

  • Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precursor, this compound, aryl halide, coupling partner, and base to the Schlenk flask. For highly sensitive solids, it is preferable to weigh and add them inside a glovebox.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a syringe or cannula. To degas the solvent, bubble inert gas through it for 15-30 minutes prior to use.

  • Reaction: Place the flask in a heating block or oil bath set to the desired temperature and begin stirring.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS) by withdrawing small aliquots via syringe under a positive flow of inert gas.

  • Workup: Once the reaction is complete, cool the flask to room temperature. The reaction can then be quenched and worked up under normal atmospheric conditions unless the product is also air-sensitive.

Visualizations

Experimental_Workflow Experimental Workflow for Air-Sensitive Reactions A Glassware Preparation (Oven-dried) B Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) A->B Cool under inert gas C Addition of Solids (Pd Precursor, CHP, Reactants, Base) Under Positive Inert Gas Flow B->C D Addition of Anhydrous, Degassed Solvent (via Syringe/Cannula) C->D E Reaction at Desired Temperature D->E F Reaction Monitoring (TLC, GC-MS, etc.) E->F Periodic sampling F->E Continue reaction G Workup and Purification F->G Reaction complete

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting_Pathway Troubleshooting Pathway for Failed Cross-Coupling Start Reaction Failure or Low Yield Check_Ligand Check CHP Purity (³¹P NMR) Start->Check_Ligand Ligand_OK Ligand is Pure Check_Ligand->Ligand_OK [No Oxide Peak] Ligand_Bad Oxidized Ligand Detected Check_Ligand->Ligand_Bad [Oxide Peak Present] Check_Solvent Verify Solvent Quality (Anhydrous & Degassed) Ligand_OK->Check_Solvent Replace_Ligand Use Fresh, Pure CHP Ligand_Bad->Replace_Ligand Solvent_OK Solvent is Good Check_Solvent->Solvent_OK [Passes Karl Fischer/Visual] Solvent_Bad Solvent is Contaminated Check_Solvent->Solvent_Bad [Fails Karl Fischer/Visual] Check_Setup Review Inert Atmosphere Technique Solvent_OK->Check_Setup Use_New_Solvent Use Fresh, Dry, Degassed Solvent Solvent_Bad->Use_New_Solvent Setup_OK Technique is Correct Check_Setup->Setup_OK [No Leaks, Proper Purging] Setup_Bad Improper Setup Check_Setup->Setup_Bad [Leaks or Insufficient Purging] Optimize Optimize Other Parameters (Temperature, Base, etc.) Setup_OK->Optimize Improve_Technique Refine Schlenk/Glovebox Technique Setup_Bad->Improve_Technique

Caption: Logical steps for troubleshooting a failed reaction.

References

Technical Support Center: Cyclohexylphosphine Analysis by ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylphosphine and identifying its degradation products using ³¹P NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. Due to the presence of a lone pair of electrons on the phosphorus atom, this compound is susceptible to oxidation in the presence of air, converting it to this compound oxide.[1][2][3] Another potential degradation pathway, particularly in the presence of moisture, is hydrolysis, which can lead to the formation of cyclohexylphosphinous acid and subsequently cyclohexylphosphonic acid.

Q2: How can ³¹P NMR be used to identify and quantify this compound and its degradation products?

A2: ³¹P NMR spectroscopy is a powerful analytical technique for identifying and quantifying phosphorus-containing compounds due to its high sensitivity and the wide range of chemical shifts for different phosphorus species.[4][5][6] Each phosphorus-containing compound, including this compound and its degradation products, will exhibit a unique signal (chemical shift) in the ³¹P NMR spectrum, allowing for their unambiguous identification.[3][7] For quantitative analysis, integration of the respective signals can be used, although proper experimental setup is crucial for accuracy.[5]

Q3: What are the typical ³¹P NMR chemical shifts for this compound and its primary degradation products?

A3: The ³¹P NMR chemical shifts are typically referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[4] The chemical shift of trithis compound is approximately 9.95 ppm to 10.8 ppm.[1][7] Its primary oxidation product, trithis compound oxide, appears significantly downfield, typically in the range of 46 ppm to 51.4 ppm.[7][8][9] Other potential oxidized species may appear at even lower fields, for instance, a phosphinic acid ester compound has been reported around 55.3 ppm.[3][7]

Troubleshooting Guide

Problem: I see multiple peaks in the ³¹P NMR spectrum of my this compound sample. How do I identify them?

Solution:

  • Assign the Starting Material: The peak corresponding to pure trithis compound should be located around 10-11 ppm.[1][7]

  • Identify the Primary Oxidation Product: A prominent peak in the 46-52 ppm region is very likely trithis compound oxide, the most common impurity.[7][8][9]

  • Consider Other Oxidation and Hydrolysis Products:

    • Signals further downfield (e.g., ~55 ppm) could indicate other oxidized species like phosphinates.[3][7]

    • Although less common for tertiary phosphines, hydrolysis could lead to phosphonic acids. For comparison, cyclohexylphosphonic acid has a reported chemical shift in water.[10]

  • Check for P-H Coupling: If proton-coupled ³¹P NMR is performed, look for splitting patterns. For instance, any species with a direct P-H bond will show a large one-bond coupling constant (¹JP-H), typically in the range of 189 Hz or higher.[4][11]

  • Spike the Sample: If a suspected degradation product is commercially available, you can add a small amount to your NMR sample. An increase in the intensity of a specific peak will confirm its identity.

Problem: The integration of my ³¹P NMR signals seems inaccurate for quantification.

Solution:

  • Ensure Full Relaxation: Phosphorus nuclei can have long longitudinal relaxation times (T₁). To obtain quantitative data, ensure a sufficient relaxation delay between scans. This is typically 5-7 times the longest T₁ of any phosphorus species in the sample.

  • Use Inverse-Gated Decoupling: Standard proton decoupling can lead to the Nuclear Overhauser Effect (NOE), which can unevenly enhance signal intensities and lead to inaccurate integration.[5] Using an inverse-gated decoupling pulse sequence minimizes the NOE while still providing a simplified, decoupled spectrum.[5]

  • Check for Baseline Distortion: Ensure the baseline of the spectrum is flat and free of distortion before integration. Manual baseline correction may be necessary.

  • Use a Suitable Standard: For absolute quantification, a calibrated internal or external standard with a known concentration and a chemical shift that does not overlap with your signals of interest should be used.

Quantitative Data Summary

Compound NameStructureTypical ³¹P NMR Chemical Shift (δ, ppm)
Trithis compoundP(C₆H₁₁)₃9.95 - 10.8[1][7]
Trithis compound oxideO=P(C₆H₁₁)₃46.3 - 51.4[7][8][9]
Putative Phosphinic Acid Ester(C₆H₁₁)₂P(=O)OR~55.3[3][7]
Cyclohexylphosphonic Acid(C₆H₁₁)P(=O)(OH)₂Varies with solvent and pH[10]

Detailed Experimental Protocol: ³¹P NMR Analysis of this compound Degradation

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or toluene-d₈). The choice of solvent can influence the chemical shifts.[8]

  • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., triphenyl phosphate).

  • Cap the NMR tube securely. If the sample is particularly air-sensitive, it is advisable to prepare it in a glovebox under an inert atmosphere.[1]

2. NMR Spectrometer Setup:

  • Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good resolution.

3. Data Acquisition:

  • Standard ¹D ³¹P{¹H} Spectrum (for identification):

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: A range sufficient to cover all expected signals (e.g., from -20 ppm to 80 ppm).

    • Number of Scans: Typically 16 to 128 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • Quantitative ¹D ³¹P{¹H} Spectrum:

    • Pulse Program: Inverse-gated decoupling.

    • Relaxation Delay (d1): A longer delay is crucial. Determine the T₁ of the phosphorus nuclei of interest and set the delay to at least 5 times the longest T₁. A delay of 15-30 seconds is a reasonable starting point if T₁ is unknown.[7]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Apply baseline correction.

  • Reference the spectrum to the external 85% H₃PO₄ standard (0 ppm).

  • Integrate the signals of interest for quantitative analysis.

Visualizations

degradation_pathway A This compound (P(C₆H₁₁)₃) δ ≈ 10 ppm B This compound Oxide (O=P(C₆H₁₁)₃) δ ≈ 46-52 ppm A->B Oxidation (Air/O₂) D Hydrolysis Products (e.g., Cyclohexylphosphonic Acid) A->D Hydrolysis (H₂O) C Further Oxidized Species (e.g., Phosphinates) δ > 52 ppm B->C Further Oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh this compound Sample prep2 Add Deuterated Solvent (and optional internal standard) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Setup ³¹P NMR Experiment (Standard or Quantitative) acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform, Phasing, and Baseline Correction acq3->proc1 proc2 Reference Spectrum proc1->proc2 proc3 Identify Peaks (Chemical Shift) proc2->proc3 proc4 Integrate Peaks (Quantification) proc3->proc4

Caption: Experimental workflow for ³¹P NMR analysis.

References

Technical Support Center: Strategies to Enhance the Stability of Cyclohexylphosphine Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges encountered with cyclohexylphosphine (PCy₃)-based catalytic systems. By understanding and mitigating catalyst deactivation, researchers can improve reaction efficiency, consistency, and overall productivity in their synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This compound ligands are prized for their steric bulk and electron-donating properties, which often lead to high catalytic activity. However, these same properties can also make them susceptible to deactivation. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield from the start 1. Catalyst Poisoning: Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds).2. Improper Catalyst Activation: Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.3. Incorrect Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can lead to palladium black formation.[1]1. Reagent and Solvent Purification: Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents.[1]2. Use of Precatalysts: Employ well-defined Pd(0) precatalysts or ensure appropriate activation conditions for Pd(II) sources.3. Optimize Ligand Ratio: Screen ligand-to-palladium ratios, typically starting from 1:1 to 4:1.[1]
Reaction starts but stalls or slows down significantly 1. Oxidative Degradation: The PCy₃ ligand is oxidized to the corresponding phosphine oxide (O=PCy₃), which is a poor ligand for the metal center.2. P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-cyclohexyl bond can occur.3. Product Inhibition: The reaction product may coordinate to the metal center, inhibiting further catalytic turnover.1. Maintain a Strict Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude oxygen.[2]2. Moderate Reaction Temperature: Avoid excessive heating, which can accelerate catalyst decomposition.[1]3. Consider Additives: The addition of co-ligands or antioxidants may help stabilize the active catalytic species.
Formation of Palladium Black (colloidal palladium) 1. Ligand Dissociation/Decomposition: If the phosphine ligand dissociates from the metal center and is subsequently degraded, the unprotected metal atoms can aggregate.2. Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle may be prone to decomposition and aggregation.1. Increase Ligand Concentration: A higher ligand-to-metal ratio can help maintain a saturated coordination sphere around the metal.2. Use a More Stable Precatalyst: Some precatalysts are designed for slower, more controlled release of the active species.3. Employ Bulky Co-ligands: The addition of another bulky ligand can sometimes prevent aggregation.
Inconsistent reaction rates or yields between batches 1. Variability in Reagent Purity: Trace impurities can have a significant impact on catalyst lifetime.2. Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce varying amounts of oxygen.3. Moisture Contamination: Water can hydrolyze sensitive reagents and interfere with the catalytic cycle.1. Standardize Reagent Purification: Implement a consistent protocol for purifying and storing all reagents and solvents.2. Systematically Check for Leaks: Regularly inspect all glassware and connections for potential sources of atmospheric contamination.3. Use of Internal Standards: Employ an internal standard in small-scale test reactions to accurately gauge catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-based catalysts?

A1: The two most common degradation pathways are oxidation and P-C bond cleavage. Oxidation occurs when the phosphorus(III) center of the phosphine reacts with an oxidant (most commonly atmospheric oxygen) to form the corresponding phosphine oxide (O=PCy₃).[2] This phosphine oxide has significantly different electronic and steric properties and is generally a poor ligand, leading to catalyst deactivation. P-C bond cleavage involves the breaking of the bond between the phosphorus atom and one of the cyclohexyl groups. This can be promoted by high temperatures or reactive intermediates in the catalytic cycle.

Q2: How can I minimize the oxidation of my this compound ligand during reaction setup and execution?

A2: Rigorous exclusion of air is critical. All manipulations involving the solid phosphine ligand or its solutions should be performed under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[3] Solvents must be thoroughly degassed, for example, by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is also essential.

Q3: Are there any additives that can improve the stability of my catalytic system?

A3: Yes, the addition of certain compounds can enhance catalyst lifetime. For some systems, the use of a slight excess of the phosphine ligand can help counteract slow degradation. In other cases, the introduction of a secondary, more robust bulky ligand can help stabilize the active catalytic species. The use of radical scavengers or antioxidants can also be beneficial in specific contexts where radical-initiated decomposition pathways are suspected. The effectiveness of any additive is highly dependent on the specific reaction, so screening is often necessary.

Q4: How does the choice of solvent affect the stability of the catalytic system?

A4: The solvent can influence catalyst stability in several ways. The purity of the solvent is paramount; trace impurities like water or peroxides can be detrimental. The polarity of the solvent can affect the solubility and stability of different species in the catalytic cycle. For instance, non-polar solvents may be preferable for reactions involving non-polar substrates and intermediates, as this can help maintain the integrity of the catalytic complex.

Q5: What is the ideal ligand-to-metal ratio for maintaining catalyst stability?

A5: The optimal ligand-to-metal ratio is reaction-dependent. While a 1:1 or 2:1 ratio is often a good starting point for many cross-coupling reactions, an excess of the phosphine ligand (e.g., up to 4:1) can sometimes be beneficial for stabilizing the catalyst and preventing the formation of palladium black.[1] However, a large excess of ligand can also inhibit the reaction by occupying coordination sites on the metal that are needed for substrate binding. Therefore, it is advisable to screen a range of ratios to find the optimal balance for your specific application.

Experimental Protocols

Protocol 1: Monitoring Phosphine Oxidation by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the degradation of a this compound ligand to its corresponding phosphine oxide under simulated reaction conditions.

Materials:

  • Trithis compound (PCy₃)

  • Anhydrous, degassed solvent (e.g., toluene-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves or screw caps with PTFE septa

  • Glovebox or Schlenk line

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox, accurately weigh a known amount of PCy₃ (e.g., 28.0 mg, 0.1 mmol) and the internal standard (e.g., 32.6 mg, 0.1 mmol) into a vial.

    • Dissolve the solids in a known volume of the deuterated solvent (e.g., 1.0 mL).

    • Transfer the solution to an NMR tube and seal it.

  • Initial Spectrum Acquisition:

    • Acquire an initial ³¹P{¹H} NMR spectrum. The chemical shift for PCy₃ is typically around 11 ppm, while the phosphine oxide appears at a significantly downfield shift (around 50-60 ppm).

    • Integrate the signals corresponding to PCy₃ and the internal standard.

  • Exposure to Air (Controlled):

    • To simulate a slow leak, the NMR tube can be briefly opened to the air for a defined period (e.g., 1 minute) and then resealed. For a more controlled experiment, a known volume of air can be injected into the headspace of the NMR tube using a gas-tight syringe.

  • Time-Course Monitoring:

    • Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour).

    • For each spectrum, integrate the signals for PCy₃, the newly forming O=PCy₃, and the internal standard.

  • Data Analysis:

    • Calculate the percentage of remaining PCy₃ and the percentage of O=PCy₃ formed at each time point relative to the constant integral of the internal standard.

    • Plot the concentration of PCy₃ and O=PCy₃ versus time to determine the rate of oxidation under the tested conditions.[2][4]

Protocol 2: Evaluating the Effect of a Stabilizing Additive

This protocol provides a framework for assessing the ability of an additive to prolong the lifetime of a catalytic system in a model reaction.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Trithis compound (PCy₃)

  • Substrates for a model reaction (e.g., 4-bromotoluene and phenylboronic acid for a Suzuki coupling)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Potential stabilizing additive (e.g., a hindered phenol as an antioxidant)

  • Internal standard for GC or LC-MS analysis (e.g., dodecane)

  • Reaction vials with screw caps and septa

Procedure:

  • Stock Solution Preparation (under inert atmosphere):

    • Prepare stock solutions of the palladium precatalyst, PCy₃, substrates, base, additive, and internal standard in the chosen solvent. This ensures accurate and reproducible dispensing.

  • Reaction Setup (in parallel):

    • Control Reaction: In a reaction vial, combine the stock solutions of the precatalyst, PCy₃, substrates, base, and internal standard.

    • Test Reaction: In a separate vial, combine the same reagents as the control, but also add the stock solution of the stabilizing additive.

    • Prepare multiple vials for each condition to allow for quenching and analysis at different time points.

  • Reaction Execution:

    • Place all vials in a pre-heated aluminum block on a magnetic stir plate.

    • Start the timer and maintain a constant temperature and stirring speed.

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove one vial from each set (control and test).

    • Quench the reaction by cooling to room temperature and adding a small amount of water or saturated ammonium chloride.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and prepare for analysis.

  • Data Analysis:

    • Analyze the samples by GC or LC-MS to determine the yield of the product relative to the internal standard.

    • Plot the product yield versus time for both the control and the test reactions.

    • A slower rate of catalyst deactivation in the test reaction (indicated by a sustained rate of product formation over a longer period compared to the control) suggests that the additive has a stabilizing effect. Calculate the turnover number (TON = moles of product / moles of catalyst) at each time point for a quantitative comparison.

Visualizing Catalytic Processes and Stability Issues

Catalyst Deactivation Pathways

G cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst L-Pd(0) (Active Catalyst) Intermediate_1 Oxidative Addition Intermediate Active_Catalyst->Intermediate_1 Ar-X Oxidized_Ligand O=PCy₃ (Inactive Ligand) Active_Catalyst->Oxidized_Ligand O₂ Pd_Black Palladium Black (Precipitate) Active_Catalyst->Pd_Black Ligand Dissociation Intermediate_2 Transmetalation Intermediate Intermediate_1->Intermediate_2 R-M Product_Complex Product Complex Intermediate_2->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst Product Release Deactivated_Complex [Pd(O=PCy₃)n] (Inactive Complex) Oxidized_Ligand->Deactivated_Complex Coordination

Caption: Common deactivation pathways for PCy₃-based palladium catalysts.

Troubleshooting Workflow for Low Reaction Yield

G Start Low or Stalled Reaction Yield Check_Reagents Verify Reagent Purity and Solvent Quality Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Failure Issue Persists: Consider Alternative Catalyst System Check_Reagents->Failure Impure Reagents Check_Conditions Optimize Reaction Conditions (T, Conc.) Check_Atmosphere->Check_Conditions Atmosphere OK Check_Atmosphere->Failure Air Leak Suspected Check_Ligand Optimize Ligand:Metal Ratio Check_Conditions->Check_Ligand Conditions OK Success Improved Yield Check_Conditions->Success Optimization Worked Check_Ligand->Success Optimization Worked Check_Ligand->Failure Ratio OK

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Overcoming solubility issues with Cyclohexylphosphine in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Cyclohexylphosphine (PCyH₂) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (PCyH₂)?

This compound is a secondary phosphine that is generally soluble in many common aprotic organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility can be limited in highly polar solvents and it is generally considered insoluble in water.

Q2: Why is my this compound not dissolving properly in the reaction solvent?

Several factors can contribute to poor solubility of this compound:

  • Solvent Choice: The polarity of the solvent plays a crucial role. This compound has a nonpolar cyclohexyl group, making it more soluble in nonpolar solvents.

  • Temperature: Solubility of solids in liquids generally increases with temperature. If you are working at low temperatures, solubility may be significantly reduced.

  • Purity of the Compound: Impurities in the this compound or the solvent can affect its solubility.

  • Moisture Content: this compound can react with water, which can lead to the formation of less soluble byproducts. Ensure you are using anhydrous solvents and proper inert atmosphere techniques.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent can be an effective strategy. A small amount of a solvent in which this compound is highly soluble (e.g., toluene or THF) can be added to the primary reaction medium to improve overall solubility. However, it is important to ensure that the co-solvent does not negatively impact the reaction chemistry.

Troubleshooting Guide

Issue: this compound has precipitated out of the reaction mixture.

Possible Causes and Solutions:

  • Change in Temperature: A decrease in the reaction temperature may have caused the this compound to crash out of the solution.

    • Solution: Gently warm the reaction mixture to see if the precipitate redissolves. If it does, consider running the reaction at a slightly higher temperature, if the reaction conditions allow.

  • Reaction Consumption/Byproduct Formation: The concentration of this compound may have changed due to its consumption in the reaction, or a byproduct may have formed that is less soluble.

    • Solution: Analyze a small sample of the reaction mixture using techniques like ³¹P NMR to determine the composition of the precipitate and the remaining solution.

  • Solvent Polarity Change: If a reagent added to the reaction mixture significantly changed the polarity of the solvent system, it could lead to the precipitation of this compound.

    • Solution: If possible, add the reagent more slowly or dissolved in a compatible solvent to minimize drastic polarity shifts.

Troubleshooting Workflow

G cluster_0 Troubleshooting Precipitate start Precipitate Observed check_temp Was there a temperature change? start->check_temp warm_reaction Gently warm the reaction mixture check_temp->warm_reaction Yes check_reagent Was a new reagent added? check_temp->check_reagent No dissolved Did the precipitate redissolve? warm_reaction->dissolved maintain_temp Maintain higher temperature dissolved->maintain_temp Yes analyze_mixture Analyze precipitate and solution (e.g., NMR) dissolved->analyze_mixture No end Consult further literature maintain_temp->end analyze_mixture->end check_reagent->analyze_mixture No slow_addition Add reagent slowly or in a compatible solvent check_reagent->slow_addition Yes slow_addition->end

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in THF

Objective: To prepare a 0.5 M stock solution of this compound in anhydrous Tetrahydrofuran (THF).

Materials:

  • This compound (PCyH₂)

  • Anhydrous THF

  • Schlenk flask

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry the Schlenk flask under vacuum and heat.

  • Backfill the flask with an inert gas.

  • Under the inert atmosphere, add the desired amount of this compound to the flask. For example, for 10 mL of a 0.5 M solution, add 0.57 g of this compound (Molar Mass: 114.14 g/mol ).

  • Using a syringe, add 10 mL of anhydrous THF to the Schlenk flask.

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • The stock solution is now ready for use. Store under an inert atmosphere.

Quantitative Data Summary

SolventTemperature (°C)Solubility (g/L)
Toluene25> 200
Tetrahydrofuran (THF)25> 200
Dichloromethane (DCM)25> 150
Diethyl Ether25~100
Acetonitrile25< 10
Water25Insoluble

Note: The solubility data presented here are approximate values and can vary based on the specific grade and purity of the solvent and the this compound.

Factors Affecting Solubility

G cluster_1 Factors Influencing Solubility solubility This compound Solubility solvent Solvent Polarity solubility->solvent temperature Temperature solubility->temperature purity Purity of PCyH₂ and Solvent solubility->purity moisture Presence of Moisture solubility->moisture

Caption: Key factors that influence the solubility of this compound.

Validation & Comparative

A Comparative Guide to the ³¹P NMR Chemical Shifts of Cyclohexylphosphine and Its Oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus nucleus, providing valuable structural information. This guide provides a comparative analysis of the ³¹P NMR chemical shifts for cyclohexylphosphine and its corresponding oxide, alongside other common phosphines, to serve as a valuable reference for researchers.

Comparative Data of ³¹P NMR Chemical Shifts

The oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum. This is attributed to the deshielding of the phosphorus nucleus upon the formation of the P=O bond. The table below summarizes the ³¹P NMR chemical shifts for this compound, its oxide, and other selected phosphines for comparison.

CompoundStructureSolvent³¹P Chemical Shift (δ) ppm
This compoundC₆H₁₁PH₂CDCl₃-128.0
This compound OxideC₆H₁₁(O)PH₂CDCl₃+39.2
Dithis compound(C₆H₁₁)₂PHCDCl₃-71.0
Dithis compound Oxide(C₆H₁₁)₂P(O)HCDCl₃+33.1
Trithis compound(C₆H₁₁)₃PCDCl₃+11.8
Trithis compound Oxide(C₆H₁₁)₃P=OCDCl₃+50.0
Triphenylphosphine(C₆H₅)₃PCDCl₃-5.0
Triphenylphosphine Oxide(C₆H₅)₃P=OCDCl₃+29.2

Experimental Protocol for ³¹P NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible ³¹P NMR data. Below is a typical experimental procedure.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the phosphine or phosphine oxide sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, D₂O) in an NMR tube.

  • Ensure the sample is fully dissolved to avoid inconsistencies in the magnetic field.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • Use an external reference standard, commonly 85% H₃PO₄, which is assigned a chemical shift of 0.0 ppm.

3. Data Acquisition:

  • Acquire the ³¹P NMR spectrum with proton decoupling to simplify the spectrum to single peaks for each unique phosphorus environment.

  • Typical acquisition parameters include a spectral width of -200 to 200 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Process the raw data by applying a Fourier transform.

  • Phase the resulting spectrum and reference it to the external standard.

  • Integrate the peaks if quantitative analysis is required.

Visualizing the Chemical Shift Change

The following diagram illustrates the relationship between the chemical structure and the ³¹P NMR chemical shift for this compound and its oxide, highlighting the significant downfield shift upon oxidation.

G cluster_phosphine Phosphine cluster_oxide Phosphine Oxide phosphine This compound (C₆H₁₁PH₂) δ = -128.0 ppm oxide This compound Oxide (C₆H₁₁(O)PH₂) δ = +39.2 ppm phosphine->oxide Oxidation (Significant Downfield Shift)

Figure 1. ³¹P NMR chemical shift change upon oxidation.

A Head-to-Head Battle of the Phosphines: Cyclohexylphosphine vs. Triphenylphosphine in Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition metal catalysis, the choice of phosphine ligand is paramount, directly influencing reaction efficiency, selectivity, and overall success. Among the plethora of available phosphines, cyclohexylphosphine (PCy₃) and triphenylphosphine (PPh₃) are two of the most ubiquitous ligands, each possessing distinct steric and electronic properties. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Ligands

The fundamental differences between this compound and triphenylphosphine lie in their steric bulk and electron-donating ability. These properties have a profound impact on their coordination to metal centers and, consequently, their catalytic activity.

This compound (PCy₃) is characterized by its significant steric hindrance and strong electron-donating nature. The bulky cyclohexyl groups create a large cone angle, which can promote the reductive elimination step in catalytic cycles and stabilize low-coordinate metal species. Its strong basicity enhances the electron density on the metal center, often leading to increased reactivity, particularly in oxidative addition steps.

Triphenylphosphine (PPh₃) , in contrast, possesses moderate steric bulk and is a less potent electron donor compared to PCy₃. Its relative stability and commercial availability have made it a workhorse ligand in a vast array of catalytic transformations. While not as electron-rich as its alkylphosphine counterpart, its electronic properties are sufficient for a wide range of reactions.

A summary of their key properties is presented in the table below:

PropertyThis compound (PCy₃)Triphenylphosphine (PPh₃)
Formula P(C₆H₁₁)₃P(C₆H₅)₃
Molar Mass 280.43 g/mol 262.29 g/mol
Cone Angle 170°145°
Basicity (pKa of conjugate acid) 9.72.73
Appearance White crystalline solidWhite crystalline solid
Air Stability Relatively air-stableRelatively air-stable, slowly oxidizes to OPPh₃

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true test of a ligand's utility lies in its performance in catalytic reactions. The Suzuki-Miyaura and Heck couplings are benchmark transformations for evaluating ligand efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when dealing with challenging substrates such as aryl chlorides.

In the coupling of unactivated aryl chlorides, the more electron-rich and bulky this compound often provides superior results compared to triphenylphosphine. For instance, in the reaction of 4-chlorotoluene with phenylboronic acid, palladium catalysts supported by PCy₃ can achieve high yields where PPh₃-based catalysts may be less effective. However, for some aryl triflates, PCy₃ has been shown to be more effective than other trialkylphosphines, which in turn were more effective than PPh₃.

Illustrative Comparison in Suzuki-Miyaura Coupling:

ReactionLigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-chlorotoluene + phenylboronic acidPCy₃Pd(OAc)₂K₃PO₄Dioxane802>80
4-chlorotoluene + phenylboronic acidPPh₃Pd(OAc)₂K₃PO₄Dioxane802<10

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general performance trend. Actual yields may vary depending on specific reaction conditions.

Heck Coupling

In the Heck reaction, which couples aryl halides with alkenes, the ligand's properties again play a crucial role. While triphenylphosphine is a standard ligand for many Heck reactions, particularly with more reactive aryl iodides and bromides, this compound can offer advantages for less reactive aryl chlorides. The enhanced reactivity imparted by the electron-rich PCy₃ can facilitate the challenging oxidative addition step. However, in some instances, PPh₃ has been shown to be a more effective ligand than PCy₃ in Heck couplings.

Experimental Protocols

To provide a framework for a direct comparison of these two ligands, a general experimental protocol for the Suzuki-Miyaura coupling is detailed below.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (PCy₃) or Triphenylphosphine (PPh₃)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium phosphate, K₃PO₄), finely ground

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (PCy₃ or PPh₃, 0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the anhydrous solvent (5 mL) to the Schlenk tube under the inert atmosphere.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

  • Reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) after quenching with water and extracting with an organic solvent.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

This protocol can be adapted for other cross-coupling reactions to provide a standardized platform for ligand performance evaluation.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for comparing phosphine ligands.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Select_Reaction Select Model Reaction (e.g., Suzuki-Miyaura) Select_Substrates Choose Standard Substrates (Aryl Halide, Boronic Acid) Select_Reaction->Select_Substrates Prepare_Reagents Prepare Common Reagents (Pd source, Base, Solvent) Select_Substrates->Prepare_Reagents Run_PCy3 Run Reaction with This compound (PCy3) Prepare_Reagents->Run_PCy3 Run_PPh3 Run Reaction with Triphenylphosphine (PPh3) Prepare_Reagents->Run_PPh3 Monitor_Reactions Monitor Reactions (TLC, GC) Run_PCy3->Monitor_Reactions Run_PPh3->Monitor_Reactions Collect_Data Collect Performance Data (Yield, Time, TON) Monitor_Reactions->Collect_Data Compare_Results Compare Quantitative Results Collect_Data->Compare_Results Draw_Conclusions Draw Conclusions on Ligand Performance Compare_Results->Draw_Conclusions

Caption: A logical workflow for the comparative evaluation of phosphine ligands.

Conclusion: Selecting the Optimal Ligand

The choice between this compound and triphenylphosphine is not always straightforward and is highly dependent on the specific reaction and substrates involved.

  • This compound (PCy₃) is often the ligand of choice for challenging cross-coupling reactions involving less reactive substrates, such as aryl chlorides, due to its high steric bulk and strong electron-donating properties.

  • Triphenylphosphine (PPh₃) remains a versatile and reliable ligand for a broad range of transformations, particularly when cost and ease of handling are significant considerations. Its moderate properties make it a suitable starting point for reaction optimization.

Ultimately, the optimal ligand is best determined through empirical screening. The provided experimental protocol and workflow offer a systematic approach for researchers to make data-driven decisions, leading to more efficient and successful catalytic transformations in their research and development endeavors.

A Comparative Guide to Cyclohexylphosphine and Other Bulky Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cross-coupling catalysis, the choice of phosphine ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. Among the diverse array of available ligands, bulky electron-rich phosphines have emerged as particularly powerful tools. This guide provides an objective comparison of cyclohexylphosphine (PCy₃) with other prominent bulky phosphine ligands, including tri-tert-butylphosphine (P(t-Bu)₃) and various Buchwald biaryl phosphine ligands. The performance of these ligands in key catalytic reactions is evaluated, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic challenges.

Ligand Properties: A Quantitative Comparison

The efficacy of a phosphine ligand in catalysis is largely governed by its steric and electronic properties. The steric bulk is often quantified by the Tolman cone angle (θ), while the electron-donating ability is described by the Tolman electronic parameter (TEP). A larger cone angle can promote the formation of monoligated, highly reactive palladium species, while a lower TEP indicates stronger electron-donating character, which can facilitate the oxidative addition step in the catalytic cycle.[1][2][3][4][5]

LigandAbbreviationCone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
Trithis compoundPCy₃1702056.1
Tri-tert-butylphosphineP(t-Bu)₃1822056.1
TriphenylphosphinePPh₃1452068.9
2-(Dicyclohexylphosphino)biphenylXPhosNot readily availableNot readily available
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenylSPhosNot readily availableNot readily available

Note: TEP values are based on the A₁ C-O stretching frequency of LNi(CO)₃ complexes. A lower value indicates a more electron-donating ligand.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical, especially when dealing with challenging substrates like aryl chlorides and aryl triflates.

Key Observations:

  • Aryl Chlorides: For the coupling of unactivated aryl chlorides, both PCy₃ and P(t-Bu)₃ can be effective. However, P(t-Bu)₃ often provides a more active catalyst for this substrate class.[6]

  • Aryl Triflates: In contrast, PCy₃ has been shown to be superior to P(t-Bu)₃ for the Suzuki-Miyaura coupling of aryl triflates, enabling reactions to proceed in good yield at room temperature.[6]

  • Biaryl Phosphines: Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their high activity in Suzuki-Miyaura couplings, often allowing for lower catalyst loadings and broader substrate scope, including heteroaromatic systems.[7][8]

Comparative Data for Suzuki-Miyaura Coupling of Aryl Chlorides:

EntryAryl ChlorideBoronic AcidLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidP(t-Bu)₃1.5RT298[6]
24-ChlorotoluenePhenylboronic acidPCy₃1.5801285[6]
34-ChlorotoluenePhenylboronic acidXPhos1.01001295[9]
42-ChlorotoluenePhenylboronic acidSPhos1.01001297[8]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of this transformation.

Key Observations:

  • Bulky, electron-rich ligands are essential for promoting both the oxidative addition of the aryl halide and the reductive elimination of the amination product.[10]

  • Buchwald biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated exceptional performance in the amination of a wide range of aryl halides (including chlorides) and pseudohalides with various primary and secondary amines.[9]

  • The choice between different bulky ligands can influence the reaction rate and substrate scope, with some ligands being more effective for specific substrate combinations.

Comparative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

EntryAryl ChlorideAmineLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhos1.0100398[9]
24-ChlorotolueneAnilineSPhos1.01001295[11]
3ChlorobenzenePiperidineP(t-Bu)₃1.0100199[11]
4ChlorobenzenePiperidineCyJohnPhos1.0100199[11]

Performance in Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another important transformation where phosphine ligands are critical.

Key Observations:

  • For the Heck coupling of unactivated aryl chlorides, P(t-Bu)₃ has been shown to be an effective ligand, while PCy₃ is reported to be ineffective under similar conditions.[6]

  • The choice of ligand can significantly impact the regioselectivity and yield of the Heck reaction.[12][13]

Illustrative Data for Heck Reaction of an Aryl Bromide:

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyreneP(o-Tol)₃21002492[14]
2IodobenzeneStyrenePPh₃1100295[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8][16]

General Procedure for Buchwald-Hartwig Amination:

To an oven-dried Schlenk tube under an inert atmosphere are added the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (0.02 mmol) are added, followed by an anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[10]

Catalytic Cycles and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps where the phosphine ligand plays a crucial role.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex L-Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Transmetalation_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Transmetalation_complex->Catalyst_regen

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen

Caption: Buchwald-Hartwig Amination Cycle

This guide provides a comparative overview to aid in the rational selection of bulky phosphine ligands for common cross-coupling reactions. The optimal choice will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the project. Further screening and optimization are often necessary to achieve the best results for a particular transformation.

References

Unveiling Fleeting Intermediates: A Spectroscopic Comparison of Cyclohexylphosphine in Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction intermediates is paramount for understanding reaction mechanisms, optimizing processes, and ensuring the desired therapeutic outcomes. Cyclohexylphosphine and its derivatives are crucial ligands in various catalytic reactions. This guide provides a comparative analysis of spectroscopic techniques used to study reaction intermediates involving this compound, with a focus on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

The bulky and electron-rich nature of the cyclohexyl groups in this compound significantly influences the stability and reactivity of reaction intermediates, which in turn is reflected in their spectroscopic signatures. Understanding these spectroscopic characteristics is key to deciphering the intricate steps of a chemical transformation.

Comparative Analysis of Spectroscopic Data

The choice of spectroscopic method is critical for obtaining meaningful data on transient species. The following tables summarize typical spectroscopic data for reaction intermediates containing this compound and compare them with intermediates formed with other common phosphine ligands, such as triphenylphosphine (PPh₃).

Table 1: Comparative ³¹P NMR Data for Palladium-Phosphine Intermediates
Intermediate TypePhosphine LigandTypical ³¹P Chemical Shift (δ, ppm)Key Observations & References
Oxidative Addition AdductTrithis compound (PCy₃)25 - 40The downfield shift compared to the free ligand (around 11 ppm) indicates coordination to the metal center.[1] The specific shift can be influenced by other ligands and the geometry of the complex.
Oxidative Addition AdductTriphenylphosphine (PPh₃)20 - 35Generally, PPh₃ complexes show slightly more upfield shifts compared to analogous PCy₃ complexes due to the differing electronic effects of the phenyl versus cyclohexyl groups.
Transmetalation IntermediateTrithis compound (PCy₃)30 - 50Changes in the coordination sphere during transmetalation can lead to further downfield shifts.
Transmetalation IntermediateTriphenylphosphine (PPh₃)25 - 45Similar trends are observed, with the electronic nature of the incoming group influencing the precise chemical shift.

Note: Chemical shifts are highly dependent on the solvent, temperature, and the specific metal center and other ligands involved. The values presented are general ranges.

Table 2: Comparative IR Data for Metal-Carbonyl Intermediates with Different Phosphine Ligands
Intermediate TypePhosphine LigandTypical ν(CO) Stretching Frequency (cm⁻¹)Key Observations & References
Metal-Carbonyl ComplexTrithis compound (PCy₃)1850 - 2050PCy₃ is a strong electron-donating ligand, which increases electron density on the metal. This leads to stronger back-bonding to the CO ligands and a lowering of the C-O stretching frequency.[2][3][4][5][6]
Metal-Carbonyl ComplexTriphenylphosphine (PPh₃)1880 - 2080PPh₃ is a weaker electron donor than PCy₃, resulting in less back-bonding and a higher ν(CO) frequency compared to analogous PCy₃ complexes.[2][3][4][5][6]
Metal-Carbonyl-HydrideTrithis compound (PCy₃)1900 - 2100The presence of a hydride ligand can also influence the ν(CO) frequency.
Metal-Carbonyl-HydrideTriphenylphosphine (PPh₃)1920 - 2120The relative electron-donating ability of the phosphine ligand remains a key factor in determining the ν(CO) frequency.

Note: The number and intensity of CO stretching bands can also provide information about the geometry of the intermediate.

Experimental Protocols

Detailed experimental protocols are essential for the successful detection and characterization of often unstable reaction intermediates.

In-situ ³¹P NMR Spectroscopy for Monitoring a Catalytic Reaction

This protocol is suitable for monitoring the progress of a palladium-catalyzed cross-coupling reaction.

  • Sample Preparation: In a nitrogen-filled glovebox, a high-pressure NMR tube is charged with the palladium precursor (e.g., Pd₂(dba)₃), the this compound ligand, the aryl halide substrate, and the coupling partner in a deuterated solvent (e.g., toluene-d₈).

  • Instrumentation: The NMR experiments are performed on a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

  • Data Acquisition:

    • A one-pulse ³¹P{¹H} NMR spectrum is acquired before the addition of the final reagent (e.g., base) to obtain a reference spectrum of the initial catalyst species.

    • The reaction is initiated by injecting the base into the sealed NMR tube.

    • A series of time-resolved ³¹P{¹H} NMR spectra are then acquired at regular intervals to monitor the appearance and disappearance of signals corresponding to the starting materials, intermediates, and products.

    • Key parameters to optimize include the pulse width, acquisition time, and relaxation delay to ensure quantitative data.

  • Data Analysis: The chemical shifts and coupling constants of new signals are analyzed to identify potential intermediates. Integration of the signals over time provides kinetic information about the reaction.

Operando IR Spectroscopy of a Rhodium-Catalyzed Hydroformylation

This protocol allows for the real-time monitoring of a rhodium-catalyzed hydroformylation reaction under process conditions.

  • Experimental Setup: A high-pressure infrared (HP-IR) cell is connected to a gas and liquid feed system. The reaction solution, containing the rhodium precursor, this compound ligand, and substrate in a suitable solvent, is continuously flowed through the IR cell.

  • Instrumentation: An FTIR spectrometer equipped with a suitable detector (e.g., MCT) is used. The IR probe is inserted directly into the high-pressure cell.

  • Data Acquisition:

    • A background spectrum of the solvent and catalyst solution is recorded before introducing the reactants.

    • Syngas (a mixture of CO and H₂) is introduced into the reactor to initiate the reaction.

    • Time-resolved IR spectra are collected continuously throughout the reaction.

  • Data Analysis: The ν(CO) region of the IR spectrum is of particular interest. The appearance of new carbonyl stretching bands can indicate the formation of various rhodium-carbonyl intermediates. The position of these bands provides information about the electronic properties of the catalyst.[1][2][7]

Electrospray Ionization Mass Spectrometry (ESI-MS) for the Detection of Transient Intermediates

This technique is highly sensitive for the detection of charged intermediates in solution.

  • Sample Preparation: A solution of the reaction mixture is prepared at a low concentration (typically in the micromolar range) in a solvent suitable for ESI, such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Data Acquisition:

    • The reaction solution is continuously infused into the ESI source via a syringe pump.

    • Mass spectra are acquired in either positive or negative ion mode, depending on the expected charge of the intermediates.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the detected ions and obtain structural information.

  • Data Analysis: The mass-to-charge ratio (m/z) of the observed ions is used to determine their elemental composition. Isotope patterns, particularly for metals like palladium, are crucial for confirming the identity of the species.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the analysis of reaction intermediates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants & Catalyst NMR In-situ NMR Reactants->NMR IR Operando IR Reactants->IR MS ESI-MS Reactants->MS Solvent Deuterated Solvent Solvent->NMR Intermediates Intermediate Identification NMR->Intermediates IR->Intermediates MS->Intermediates Kinetics Kinetic Profiling Intermediates->Kinetics Mechanism Mechanism Elucidation Kinetics->Mechanism

General workflow for spectroscopic analysis of reaction intermediates.

signaling_pathway cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst Pd(0) Precursor + PCy₃ Active_Catalyst Active Pd(0)Lₙ Species Precatalyst->Active_Catalyst Ligand Association OxAdd Oxidative Addition (Intermediate A) Active_Catalyst->OxAdd Aryl Halide Transmetalation Transmetalation (Intermediate B) OxAdd->Transmetalation Organometallic Reagent RedElim Reductive Elimination Transmetalation->RedElim RedElim->Active_Catalyst Product Product RedElim->Product

A simplified catalytic cycle highlighting key intermediates.

References

Quantifying the Electron-Donating Ability of Cyclohexylphosphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electron-donating ability of cyclohexylphosphine and its derivatives with other commonly used phosphine ligands. Understanding the electronic properties of phosphine ligands is crucial for catalyst design, reaction optimization, and the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes important concepts and workflows.

Introduction to Phosphine Ligands as Electron Donors

Phosphine ligands (PR₃) are integral to coordination chemistry and catalysis, primarily due to their tunable electronic and steric properties. Their ability to act as σ-donors and, to a lesser extent, π-acceptors, allows for the fine-tuning of the electron density at a metal center, thereby influencing the catalytic activity and selectivity of the complex. The electron-donating ability of a phosphine is largely governed by the nature of the substituents (R) attached to the phosphorus atom. Generally, alkylphosphines are stronger electron donors than arylphosphines.[1]

The cyclohexyl group (Cy) is a bulky, non-aromatic alkyl substituent. Cyclohexylphosphines, particularly trithis compound (PCy₃), are known for their strong electron-donating character and large steric bulk, which are desirable properties in many catalytic applications, including cross-coupling reactions.[2] This guide will focus on quantifying the electron-donating ability of mono-, di-, and trithis compound.

Key Parameters for Quantifying Electron-Donating Ability

Two primary experimental parameters are used to quantify the electron-donating ability of phosphine ligands:

  • pKa of the Conjugate Acid: The pKa of the corresponding phosphonium ion ([R₃PH]⁺) is a direct measure of the phosphine's basicity. A higher pKa value indicates a more basic phosphine and, consequently, a stronger σ-donor.

  • Tolman Electronic Parameter (TEP): Developed by Chadwick A. Tolman, the TEP is an indirect measure of a phosphine's net electron-donating ability. It is determined by measuring the A₁ carbonyl (CO) stretching frequency (ν(CO)) in a specific nickel-carbonyl complex, LNi(CO)₃, where L is the phosphine ligand. A more strongly electron-donating phosphine increases the electron density on the nickel atom, which leads to increased π-backbonding into the CO antibonding orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.[3]

Comparative Data for Cyclohexylphosphines and Other Common Phosphine Ligands

The following table summarizes the pKa and Tolman Electronic Parameter (TEP) values for cyclohexylphosphines and a selection of other common phosphine ligands for comparison.

LigandFormulapKa of [R₃PH]⁺Tolman Electronic Parameter (ν(CO) in cm⁻¹)
Monothis compound PH₂Cy~4-5 (Estimated)Not available
Dithis compound PHCy₂~7-8 (Estimated)Not available
Trithis compound PCy₃9.7[4]2056.4
TriphenylphosphinePPh₃2.732068.9
Tri(tert-butyl)phosphineP(t-Bu)₃11.4[4]2056.1[5]
TrimethylphosphinePMe₃8.652064.1
TriethylphosphinePEt₃8.692061.7
Tri-n-butylphosphineP(n-Bu)₃8.432060.3
Triphenyl phosphiteP(OPh)₃~ -22085.3
PhosphinePH₃-142069.8

Visualizing the Electron-Donating Effect

The electron-donating and accepting properties of phosphine ligands in metal complexes can be described by the Dewar-Chatt-Duncanson model.

Dewar_Chatt_Duncanson cluster_metal Metal cluster_phosphine Phosphine Ligand M Metal d-orbital P_pi_star Phosphine σ*-orbital (LUMO) M->P_pi_star π-backdonation P_sigma Phosphine σ-orbital (HOMO) P_sigma->M σ-donation

Dewar-Chatt-Duncanson model of metal-phosphine bonding.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the infrared (IR) spectrum of the corresponding LNi(CO)₃ complex.

Workflow for TEP Determination:

TEP_Workflow start Start synthesis Synthesize LNi(CO)₃ complex from Ni(CO)₄ and phosphine ligand (L) start->synthesis purification Purify the LNi(CO)₃ complex synthesis->purification ir_measurement Record the IR spectrum of the purified complex in a suitable solvent (e.g., CH₂Cl₂ or hexane) purification->ir_measurement peak_identification Identify the A₁ symmetric CO stretching frequency (ν(CO)) ir_measurement->peak_identification tep_value The frequency (in cm⁻¹) is the Tolman Electronic Parameter (TEP) peak_identification->tep_value end End tep_value->end

Experimental workflow for TEP determination.

Detailed Methodology:

  • Synthesis of the LNi(CO)₃ Complex:

    • Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

    • A solution of the phosphine ligand (L) in a suitable inert solvent (e.g., pentane or hexane) is prepared.

    • A stoichiometric amount of Ni(CO)₄ is added to the phosphine solution at room temperature.

    • The reaction mixture is stirred for a specified period to allow for the substitution of one CO ligand by the phosphine ligand. The progress of the reaction can be monitored by IR spectroscopy.

  • Purification:

    • The solvent and any unreacted Ni(CO)₄ are removed under reduced pressure.

    • The resulting solid or oil is purified, typically by recrystallization or chromatography, to obtain the pure LNi(CO)₃ complex.

  • Infrared Spectroscopy:

    • A solution of the purified LNi(CO)₃ complex is prepared in a suitable IR-transparent solvent (e.g., dichloromethane or hexane).

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹) is analyzed.

  • Data Analysis:

    • The most intense absorption band in the carbonyl region corresponds to the A₁ symmetric CO stretching vibration.

    • The wavenumber (in cm⁻¹) of this peak is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.

Determination of pKa

The pKa of a phosphine is determined by titrating the phosphonium salt ([R₃PH]⁺) with a strong base in a non-aqueous solvent.

Logical Relationship of pKa:

pKa_Logic cluster_equilibrium Acid Dissociation Equilibrium phosphine Phosphine (R₃P) protonated_phosphine Phosphonium Ion ([R₃PH]⁺) protonated_phosphine->phosphine Ka pka_def pKa = -log(Ka) protonated_phosphine->pka_def proton H⁺ interpretation Higher pKa → Weaker Acid ([R₃PH]⁺) → Stronger Conjugate Base (R₃P) → Stronger Electron Donor pka_def->interpretation

Relationship between pKa and electron-donating ability.

Detailed Methodology:

  • Preparation of the Phosphonium Salt:

    • The phosphine is dissolved in a suitable solvent (e.g., diethyl ether).

    • A strong acid (e.g., HBF₄ or HCl) is added to protonate the phosphine, forming the phosphonium salt.

    • The phosphonium salt is isolated, for example, by precipitation and filtration.

  • Titration:

    • A known amount of the phosphonium salt is dissolved in a non-aqueous solvent such as acetonitrile or nitromethane.

    • The solution is titrated with a standardized solution of a strong, non-aqueous base (e.g., a solution of a strong amine like 1,8-diazabicycloundec-7-ene (DBU) or a tetraalkylammonium hydroxide).

    • The change in potential is monitored using a pH electrode suitable for non-aqueous media.

  • Data Analysis:

    • A titration curve is generated by plotting the potential (or pH) against the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Conclusion

The electron-donating ability of this compound increases with the number of cyclohexyl groups, with trithis compound (PCy₃) being a significantly strong electron-donating ligand. This property, quantified by its high pKa and low TEP value, makes it a valuable ligand in various catalytic systems where high electron density at the metal center is required. While experimental data for monothis compound and dithis compound are scarce, their electron-donating abilities are expected to be intermediate between phosphine (PH₃) and trithis compound. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the electronic properties of these and other phosphine ligands, enabling researchers to make informed decisions in catalyst and drug development.

References

A Comparative Analysis of Mono- and Bisphosphine Ligands in Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance, mechanistic nuances, and practical applications of monophosphine and bisphosphine ligands in nickel-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with data-driven insights for ligand selection and reaction optimization.

Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, prized for their ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of ligand is paramount to the success of these transformations, profoundly influencing catalytic activity, selectivity, and substrate scope. Among the diverse array of ligands, phosphines, both monodentate and bidentate, have emerged as a dominant class. This guide provides a comparative study of mono- and bisphosphine ligands in nickel-catalyzed coupling reactions, supported by experimental data and mechanistic insights to aid in rational ligand selection.

Mechanistic Considerations: The Role of Ligation State

The efficacy of a phosphine ligand in nickel-catalyzed cross-coupling is intricately linked to the ligation state of the nickel center.[1][2][3][4] Mechanistic studies have revealed that monoligated nickel species (P₁Ni), often generated from monophosphine ligands, can accelerate the fundamental steps of the catalytic cycle, such as oxidative addition and transmetalation.[1][2][3][4] This is particularly advantageous when coupling challenging substrates, including those that are electronically deactivated or sterically hindered.[1][3][4][5][6]

Conversely, bisligated nickel species (P₂Ni), typically formed with bisphosphine ligands, play a crucial role in preventing off-cycle reactivity and catalyst deactivation.[1][2][3][4] The chelation effect of bisphosphine ligands can stabilize the nickel center, mitigating catalyst poisoning, especially when heterocyclic motifs are present in the substrates.[1][3][4] Therefore, the optimal ligand choice often represents a balance between promoting the desired catalytic steps and maintaining catalyst stability.

Performance Comparison in Ni-Catalyzed Suzuki-Miyaura Coupling

A head-to-head comparison of mono- and bisphosphine precatalysts in the nickel-catalyzed Suzuki-Miyaura cross-coupling of various substrate pairings highlights the distinct advantages of each ligand class.

EntryAryl HalideBoronic AcidLigandYield (%)
14-ChloroanisolePhenylboronic acidCyTyrannoPhos (monophosphine)95
24-ChloroanisolePhenylboronic aciddppf (bisphosphine)85
32-ChlorotoluenePhenylboronic acidCyTyrannoPhos (monophosphine)92
42-ChlorotoluenePhenylboronic aciddppf (bisphosphine)78
54-ChlorobenzonitrilePhenylboronic acidCyTyrannoPhos (monophosphine)88
64-ChlorobenzonitrilePhenylboronic aciddppf (bisphosphine)93
72,6-DimethylchlorobenzenePhenylboronic acidCyTyrannoPhos (monophosphine)75
82,6-DimethylchlorobenzenePhenylboronic aciddppf (bisphosphine)45

Table 1: Comparison of a monophosphine (CyTyrannoPhos) and a bisphosphine (dppf) ligand in the Ni-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid. Yields are based on published data and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

The data in Table 1 illustrates that the monophosphine ligand, CyTyrannoPhos, tends to outperform the bisphosphine ligand, dppf, with sterically hindered (Entry 7 & 8) and some electronically deactivated substrates.[1][3] However, for other electronically differentiated substrates, the performance can be comparable or even favor the bisphosphine ligand (Entry 5 & 6).[1]

Experimental Protocols

General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling:

To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The vial is sealed with a septum and purged with nitrogen. In a separate vial, the nickel precatalyst (e.g., NiCl₂(dme)) (0.05 mmol) and the phosphine ligand (0.1 mmol for monophosphine, 0.05 mmol for bisphosphine) are combined. The solvent (e.g., 2-methyl-THF, 2 mL) is added, and the mixture is stirred for 5 minutes at room temperature. This catalyst solution is then transferred to the vial containing the substrates. The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Ligand Coordination

The following diagrams illustrate the generalized catalytic cycle for Ni-catalyzed cross-coupling and the coordination modes of mono- and bisphosphine ligands.

Ni_Catalytic_Cycle cluster_reactants Ni(0)L_n Ni(0)L_n R-Ni(II)(X)L_n R-Ni(II)(X)L_n Ni(0)L_n->R-Ni(II)(X)L_n Oxidative Addition R-X R-X (Aryl Halide) R-X->R-Ni(II)(X)L_n Oxidative_Addition Oxidative Addition R-Ni(II)(R')L_n R-Ni(II)(R')L_n R-Ni(II)(X)L_n->R-Ni(II)(R')L_n Transmetalation R'-M R'-M (Organometallic Reagent) R'-M->R-Ni(II)(R')L_n Transmetalation Transmetalation R-Ni(II)(R')L_n->Ni(0)L_n Reductive Elimination R-R' R-R' (Coupled Product) R-Ni(II)(R')L_n->R-R' Reductive_Elimination Reductive Elimination

References

The Efficacy of Cyclohexylphosphine Ligands in the Coupling of Deactivated Aryl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl chlorides, particularly those that are electronically deactivated or sterically hindered, remains a significant challenge in modern organic synthesis. The choice of ligand is paramount to the success of these transformations, as it governs the stability and reactivity of the palladium catalyst. Among the diverse array of phosphine ligands developed, those containing cyclohexyl moieties have demonstrated considerable efficacy. This guide provides an objective comparison of cyclohexylphosphine ligands with other common alternatives in the coupling of deactivated aryl chlorides, supported by experimental data and detailed protocols.

Overview of this compound Ligands

This compound ligands, such as the archetypal trithis compound (PCy₃), are characterized by their steric bulk and strong electron-donating properties. These features are crucial for promoting the key steps in the catalytic cycle of cross-coupling reactions, namely the oxidative addition of the inert aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired product. The bulky nature of these ligands facilitates the formation of highly reactive, monoligated palladium complexes, which are often essential for the activation of challenging substrates.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of deactivated aryl chlorides.

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

EntryAryl ChlorideBoronic AcidLigandCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidTrithis compound (PCy₃)Pd₂(dba)₃ / PCy₃K₃PO₄Toluene10098[2]
24-ChlorotoluenePhenylboronic acidXPhosPd(OAc)₂ / XPhosK₃PO₄TolueneRT95[3][4]
34-ChloroanisolePhenylboronic acidSPhosPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10099[4]
42-ChlorotoluenePhenylboronic acidTrithis compound (PCy₃)Palladacycle/PCy₃Cs₂CO₃Dioxane100>95[2]

Note: Reaction conditions and yields are taken from the cited literature and may not represent a direct head-to-head comparison under identical conditions.

As evidenced in Table 1, trithis compound demonstrates high efficacy in the coupling of deactivated aryl chlorides, providing excellent yields.[2] It is competitive with highly regarded biarylphosphine ligands such as XPhos and SPhos, which are also known for their high reactivity in these challenging couplings.[3][4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. The coupling of deactivated aryl chlorides with amines is a particularly important transformation.

Table 2: Comparison of Ligands in the Buchwald-Hartwig Amination of Deactivated Aryl Chlorides

EntryAryl ChlorideAmineLigandCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
14-ChlorotolueneMorpholineXPhosPd₂(dba)₃ / XPhosNaOtBuToluene10094
24-ChlorotolueneAnilineCPhosPd(OAc)₂ / CPhosNaOtBuToluene10098[5]
34-ChloroanisoleDi-n-butylamineBrettPhosPd₂(dba)₃ / BrettPhosNaOtBuToluene10099
44-ChlorotolueneN-MethylanilineTrithis compound (PCy₃)Pd(OAc)₂ / PCy₃NaOtBuToluene8092[6]

Note: The data presented is a summary from various sources and may not reflect experiments conducted under the same conditions.

In the context of Buchwald-Hartwig amination, this compound-containing ligands from the Buchwald family, such as XPhos and CPhos, are frequently employed and show exceptional performance.[3][5] While simple trithis compound is also effective, the more sophisticated biarylphosphine ligands often allow for milder reaction conditions and broader substrate scope.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a typical Suzuki-Miyaura coupling of a deactivated aryl chloride is as follows:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 1 mol%), the phosphine ligand (0.04 mmol, 2 mol%), and K₃PO₄ (3 mmol, 1.5 equiv.).

  • The tube is evacuated and backfilled with argon.

  • The aryl chloride (2 mmol, 1 equiv.), the arylboronic acid (2.4 mmol, 1.2 equiv.), and anhydrous toluene (10 mL) are added via syringe.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[7]

General Procedure for Buchwald-Hartwig Amination

The following is a representative experimental protocol for the Buchwald-Hartwig amination of a deactivated aryl chloride:

  • In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol, 0.5 mol%), the phosphine ligand (0.024 mmol, 1.2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv.).

  • The vial is sealed, removed from the glovebox, and the aryl chloride (2 mmol, 1 equiv.), the amine (2.4 mmol, 1.2 equiv.), and toluene (10 mL) are added under an argon atmosphere.

  • The reaction is stirred at the indicated temperature until the starting material is consumed (as monitored by GC or TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with ether, and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Cycles and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-Cl oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)L2-Ar' tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 product Ar-Ar' re->product boronic_acid Ar'B(OH)2 boronic_acid->tm base Base base->tm aryl_chloride Ar-Cl aryl_chloride->oa

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L-Cl oa->pd2 lc Ligand Coordination pd2->lc pd2_amine [Ar-Pd(II)L(HNR'R'')]Cl lc->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation pd2_amido Ar-Pd(II)L(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product amine HNR'R'' amine->lc base Base base->deprotonation aryl_chloride Ar-Cl aryl_chloride->oa

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Oven-dried glassware setup Assemble reaction under inert atmosphere (Ar or N2) start->setup reagents Add catalyst, ligand, base, and solvent setup->reagents reactants Add aryl chloride and coupling partner reagents->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction progress (TLC, GC, LC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Upon completion purification Purify crude product (Column Chromatography) workup->purification analysis Characterize final product (NMR, MS, etc.) purification->analysis end End: Pure product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound ligands, in their simple trialkylphosphine form and as part of more complex biarylphosphine scaffolds, are highly effective for the challenging cross-coupling of deactivated aryl chlorides. Their strong electron-donating ability and steric bulk are key to their success. While simple trithis compound offers a cost-effective and robust option, ligands from the Buchwald family, which incorporate dicyclohexylphosphino groups, often provide superior activity, allowing for milder reaction conditions and a broader substrate scope. The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application.

References

A Comparative Benchmark: Cyclohexylphosphine vs. Modern Biaryl Phosphine Ligands in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. While traditional, simple phosphines like tricyclohexylphosphine (PCy₃) have been foundational, the advent of sophisticated biaryl phosphine ligands, often referred to as "Buchwald ligands," has revolutionized the field. This guide provides an objective, data-driven comparison of the performance of this compound-type ligands against modern biaryl phosphine ligands such as SPhos and XPhos in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

At a Glance: Ligand Architectures

The fundamental difference between this compound and biaryl phosphine ligands lies in their structural framework. Cyclohexylphosphines are characterized by their simple, sterically demanding, and electron-rich alkylphosphine nature. In contrast, biaryl phosphine ligands possess a more complex architecture, featuring a biphenyl backbone that imparts both steric bulk and unique electronic properties, which can be finely tuned through substitution on the biaryl scaffold.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides. Below is a summary of the performance of trithis compound (PCy₃) in comparison to the modern biaryl phosphine ligands, SPhos and XPhos.

LigandAryl HalideArylboronic AcidProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
PCy₃ 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl~601.58018
SPhos 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001
XPhos 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl841.2RefluxNot Specified
PCy₃ 2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl201.58018
SPhos 2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl96210020
XPhos 2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl951.510018

Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.

The data indicates that while PCy₃ can facilitate the coupling of aryl chlorides, modern biaryl phosphine ligands like SPhos and XPhos generally provide significantly higher yields and often under more favorable reaction conditions.[2][3] The enhanced performance of biaryl phosphines is attributed to their ability to promote the formation of highly active, monoligated palladium(0) species, which are crucial for the efficient oxidative addition of challenging aryl chlorides.[2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and broad substrate scope. The following table compares the performance of PCy₃ with SPhos and XPhos in the amination of aryl chlorides.

LigandAryl HalideAmineProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
PCy₃ 4-ChlorotolueneMorpholine4-(p-tolyl)morpholine751.510024
SPhos 4-ChlorotolueneMorpholine4-(p-tolyl)morpholine981.58018
XPhos 4-ChlorotolueneMorpholine4-(p-tolyl)morpholine941.5RefluxNot Specified
PCy₃ 2-ChlorotolueneMorpholine4-(o-tolyl)morpholine101.510024
SPhos 2-ChlorotolueneMorpholine4-(o-tolyl)morpholine951.58018
XPhos 2-ChlorotolueneMorpholine4-(o-tolyl)morpholine921.510018

Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.

Similar to the Suzuki-Miyaura coupling, the biaryl phosphine ligands demonstrate superior performance over PCy₃ in the Buchwald-Hartwig amination of aryl chlorides.[2] Their steric bulk and electron-donating properties facilitate the crucial C-N bond-forming reductive elimination step in the catalytic cycle.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of these catalytic systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (3.0 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane, 3-5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[4]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1.5 mol%), the phosphine ligand (3.0 mol%), and a base (e.g., NaOtBu, 1.2 mmol) are combined. The tube is evacuated and backfilled with the inert gas. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous solvent (e.g., toluene, 3-5 mL) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the desired arylamine.[2]

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)-NR'R''(L) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The selection of a phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. While trithis compound remains a useful and cost-effective ligand for certain applications, the data clearly indicates that modern biaryl phosphine ligands, such as SPhos and XPhos, offer superior performance, particularly for challenging substrates like aryl chlorides. Their sophisticated architecture allows for the formation of highly active and stable catalytic species, leading to higher yields, broader substrate scope, and often milder reaction conditions. For researchers in drug development and process chemistry, the enhanced efficiency and reliability of biaryl phosphine ligands often justify their higher cost, enabling the synthesis of complex molecular targets that would be otherwise difficult to access.

References

A Comparative Guide to the X-ray Crystal Structures of Cyclohexylphosphine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of various metal complexes featuring cyclohexylphosphine ligands. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structural diversity and characteristics of these compounds.

Introduction to this compound Metal Complexes

This compound ligands, such as trithis compound (PCy₃) and cyclohexyldiphenylphosphine (PPh₂Cy), are widely utilized in coordination chemistry and catalysis. Their steric bulk and electronic properties significantly influence the geometry, stability, and reactivity of the resulting metal complexes. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering precise information on bond lengths, bond angles, and overall molecular conformation.[1] This structural data is crucial for understanding reaction mechanisms, structure-activity relationships, and for the rational design of novel catalysts and therapeutic agents.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of this compound metal complexes, categorized by the central metal atom. These tables are designed for easy comparison of structural features.

Silver(I) Complexes
Complex FormulaLigandCoordination GeometryAg-P Bond Length (Å)P-Ag-P Angle (°)P-Ag-X Angle (°)Reference
[Ag(PPh₂Cy)₃Cl]PPh₂CyDistorted Tetrahedral---[2][3]
[Ag(PPh₂Cy)₃Br]PPh₂CyDistorted Tetrahedral---[2][3]

Note: Detailed bond lengths and angles for the silver complexes were not fully available in the cited abstracts. For precise values, consultation of the full crystallographic information files (CIFs) is recommended.

Cobalt(II) Complexes
Complex FormulaLigandCoordination GeometryCo-P/Co-O Bond Length (Å)P/O-Co-P/O Angle (°)Reference
Co(Cy₃PO)₂Cl₂Trithis compound OxideDistorted Tetrahedral--[4][5]
Co(Cy₃PO)₂Br₂Trithis compound OxideDistorted Tetrahedral--[4][5]
Co(Cy₃PO)₂I₂Trithis compound OxideDistorted Tetrahedral--[4][5]
[CoCl₂(PCy₃)₂]Trithis compoundDistorted Tetrahedral--[6]

Note: Specific bond lengths and angles for these cobalt complexes were not detailed in the provided search results. The original research articles should be consulted for this data.

Gold(I) Complexes

| Complex Formula | Ligand | Coordination Geometry | Au-P Bond Length (Å) | P-Au-X Angle (°) | Reference | |---|---|---|---|---| | [Au(CN)(PCy₃)] | Trithis compound | Linear | 2.287(3) | 177.0(4) (P-Au-C) |[7] | | [AuCl(PCy₃)] | Trithis compound | Linear | 2.274(2) | 168.54(9) (P-Au-S in thiourea complex) |[8] |

Mercury(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Hg-P Bond Length (Å) | Other Key Bonds (Å) | Reference | |---|---|---|---|---| | [Hg(SCN)₂(PCy₃)] | Trithis compound | Distorted Trigonal Pyramidal | 2.411(3) | Hg-S: 2.471(4), 2.553(3); Hg-N: 2.516(10) |[9][10] |

Nickel(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Ni-P Bond Length (Å) | P-Ni-Cl Angle (°) | Reference | |---|---|---|---|---| | trans-[NiCl₂(C₂₁H₂₇N₂P)₂] | 5-Cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinane | Square Planar | - | - |[11] |

Note: Specific bond lengths and angles for this nickel complex were not provided in the abstract.

Palladium(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Pd-P Bond Length (Å) | P-Pd-Cl Angle (°) | Reference | |---|---|---|---|---| | trans-[PdCl₂(PPh₂Cy)₂] | Cyclohexyldiphenylphosphine | Square Planar | 2.3256(10) | 91.38(4) |[12] | | trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂] | Dicyclohexyl(phenyl)phosphine | Distorted Square Planar | 2.3343(5) | 89.296(16) |[13] |

Experimental Protocols

The determination of X-ray crystal structures of this compound metal complexes involves several key stages, from synthesis and crystallization to data collection and structure refinement.[14]

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of these complexes involves the reaction of a metal salt with the corresponding this compound ligand in a suitable solvent under an inert atmosphere.[6]

Example Synthesis of Silver(I) Cyclohexyldiphenylphosphine Complexes: [2][3]

  • A solution of cyclohexyldiphenylphosphine in acetonitrile is prepared.

  • To this solution, the appropriate silver(I) salt (e.g., AgNO₃, AgCl, or AgBr) is added.

  • The mixture is heated under reflux until all solids dissolve.

  • The resulting solution is filtered while hot.

  • The solvent is then partially evaporated.

  • The concentrated solution is allowed to cool slowly to facilitate crystallization.

Crystallization Techniques

Growing diffraction-quality single crystals is often the most challenging step.[14] Common methods include:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the complex.

  • Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, inducing crystallization.

  • Cooling: A saturated solution of the complex is slowly cooled to decrease the solubility and promote crystal growth.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[14]

  • Data Collection: The crystal is placed in an X-ray diffractometer. The instrument bombards the crystal with X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[15] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[14]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.[14]

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a this compound metal complex.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Structure Determination synthesis Synthesis of Metal Complex crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure logical_relationship cluster_properties Molecular Properties metal Metal Center (e.g., Ag, Co, Au) coordination_geometry Coordination Geometry (e.g., Linear, Tetrahedral, Square Planar) metal->coordination_geometry phosphine This compound Ligand (e.g., PCy₃, PPh₂Cy) phosphine->coordination_geometry other_ligands Other Ligands (e.g., Halides, CN⁻, NO₃⁻) other_ligands->coordination_geometry bond_lengths Bond Lengths coordination_geometry->bond_lengths bond_angles Bond Angles coordination_geometry->bond_angles

References

The Industrial Chemist's Guide to Cyclohexylphosphine: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial chemical synthesis, particularly in the pharmaceutical, agrochemical, and advanced materials sectors, the choice of catalyst system is paramount to ensuring process efficiency, cost-effectiveness, and sustainability. Phosphine ligands play a pivotal role in modulating the activity, selectivity, and stability of transition metal catalysts, most notably palladium, in a wide array of cross-coupling reactions. This guide provides a comprehensive evaluation of Cyclohexylphosphine, primarily Trithis compound (PCy₃), and compares its performance and cost-effectiveness against other commonly employed phosphine ligands such as the Buchwald ligands, XPhos and SPhos. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in catalyst selection.

Performance Comparison in Key Industrial Reactions

Trithis compound is a bulky, electron-rich monodentate phosphine ligand renowned for its ability to enhance the efficacy of palladium-catalyzed cross-coupling reactions.[1][2] Its significant steric hindrance and strong electron-donating properties are crucial for promoting the oxidative addition of challenging substrates, such as aryl chlorides, and for facilitating the reductive elimination step in the catalytic cycle.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in industrial synthesis.[1] The choice of ligand is critical for achieving high yields, especially with unactivated or sterically hindered aryl chlorides.

Table 1: Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandCatalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
PCy₃ Pd₂(dba)₃4-ChlorotoluenePhenylboronic acid210018<20[5]
XPhos Pd(OAc)₂4-ChlorotoluenePhenylboronic acid1.5 (Pd)RT284[4][6]
SPhos Pd(OAc)₂2-Chloro-6-methylpyridinePhenylboronic acid2 (Pd)RT295[1]

Note: The data presented is from different studies with varying reaction conditions and should be interpreted with caution. Direct comparison of yields may not be representative of relative performance under optimized conditions for each ligand.

From the available data, it is evident that for the Suzuki-Miyaura coupling of certain substrates, Buchwald ligands like XPhos and SPhos can offer significantly higher yields under milder conditions compared to PCy₃.[1][4][5][6] However, the efficacy of a ligand is highly substrate-specific, and for other substrate combinations, PCy₃ may offer competitive or even superior performance.

Heck Reaction

The Mizoroki-Heck reaction is a vital tool for the synthesis of substituted alkenes. The ligand's role is to stabilize the active palladium species and to influence the regioselectivity and efficiency of the coupling.

Table 2: Performance in the Heck Reaction of Aryl Halides

LigandCatalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
PCy₃ Pd(OAc)₂4-BromoanisoleStyrene11001698[7]
Tri(o-tolyl)phosphine Pd(OAc)₂4-BromophenolStyrene1 (Pd)100Overnight57

Note: Direct comparative data for PCy₃, XPhos, and SPhos in the Heck reaction under identical conditions is limited. The data for Tri(o-tolyl)phosphine is provided as a relevant comparison point.

In the Heck reaction, PCy₃ can be a highly effective ligand, leading to excellent yields.[7] The choice between PCy₃ and other ligands will depend on factors such as substrate scope, desired reaction conditions, and overall process cost.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8] Bulky, electron-rich ligands are essential for the coupling of less reactive aryl chlorides and for reactions involving sterically hindered amines.[9]

Table 3: Performance in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandCatalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃4-ChlorotolueneMorpholine1.5 (Pd)Reflux694[6]
SPhos Pd(OAc)₂4-ChlorotolueneN-Methylaniline2 (Pd)1002498[10]

Note: While PCy₃ is known to be active in Buchwald-Hartwig aminations, directly comparable quantitative data for the coupling of aryl chlorides under the same conditions as XPhos and SPhos was not found in the surveyed literature.

Buchwald ligands like XPhos and SPhos are well-established for their high performance in the Buchwald-Hartwig amination of aryl chlorides, often providing excellent yields.[6][10]

Cost-Effectiveness Analysis

The cost-effectiveness of a phosphine ligand in an industrial process is a multifaceted consideration that extends beyond the initial purchase price. It encompasses factors such as catalyst loading, reaction time, yield, and downstream processing costs (e.g., purification).

Table 4: Laboratory-Scale Price Comparison of Phosphine Ligands

LigandSupplierQuantityPrice (USD)Price per Gram (USD)
Trithis compound Sigma-Aldrich100 g (20 wt% in toluene)74.55~3.73 (for the solution)
Trithis compound Chem-Impex100 g229.502.30
Trithis compound Strem250 g1,208.004.83
XPhos Sigma-Aldrich100 g2,530.0025.30
XPhos Carl ROTH10 g205.0020.50
SPhos (Price not readily available for direct comparison)---

Note: Prices are subject to change and may vary between suppliers and based on purity and formulation. The prices listed are for laboratory-scale quantities and industrial-scale pricing, available upon request from suppliers, is typically lower.

While Trithis compound generally has a lower price per gram at the laboratory scale compared to XPhos, a comprehensive cost-effectiveness analysis must consider its performance in a specific process. A more expensive but highly active ligand that allows for significantly lower catalyst loading, shorter reaction times, and higher yields can result in a lower overall manufacturing cost. The economic advantage of a particular ligand is therefore process-dependent and requires a thorough evaluation of all contributing factors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and comparison of catalytic systems. Below are representative protocols for key cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., PCy₃, XPhos, SPhos, 1-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 110 °C) under an inert atmosphere (Nitrogen or Argon) and monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Experimental Protocol for Heck Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 mmol) and the alkene (1.1-1.5 mmol) in a suitable solvent (e.g., triethylamine, NMP, DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PCy₃).

  • Base Addition: Add a base (e.g., triethylamine, K₂CO₃).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-140 °C) and stir until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by chromatography or recrystallization.

Visualizing Catalytic Processes

Understanding the underlying mechanisms of these catalytic reactions is crucial for troubleshooting and optimization. Graphviz diagrams are provided below to illustrate the key catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L_n)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Sigma-Alkyl Pd(II) Complex->Pd(0)L_n Beta-Hydride Elimination & Reductive Elimination Product Product Sigma-Alkyl Pd(II) Complex->Product

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System (Pd Precursor + Ligand) Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Analysis Characterize Product Purify->Analysis

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The cost-effectiveness of Trithis compound (PCy₃) in industrial processes is a nuanced subject that requires a case-by-case evaluation. While generally more affordable on a per-gram basis than some advanced biaryl phosphine ligands like XPhos, its performance in terms of catalyst loading, reaction kinetics, and overall yield is highly dependent on the specific chemical transformation.

For certain applications, the robustness and high activity of PCy₃ make it an excellent and cost-effective choice. However, for challenging substrates, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, more sophisticated and expensive ligands such as XPhos and SPhos may offer superior performance that justifies their higher initial cost by enabling milder reaction conditions, lower catalyst loadings, and improved overall process efficiency.

Ultimately, the optimal ligand selection is a balance between performance, cost, and process requirements. The data and protocols provided in this guide serve as a starting point for researchers and process chemists to make informed decisions based on a thorough evaluation of these factors for their specific synthetic targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexylphosphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the appropriate disposal methods for reactive chemical waste is a fundamental aspect of laboratory safety. Cyclohexylphosphine, a primary phosphine, is expected to be a reactive and potentially pyrophoric compound, demanding careful management throughout its lifecycle, from use to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with the utmost care in a controlled environment.

  • Inert Atmosphere: All handling of this compound and its waste should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent contact with air and moisture.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-resistant laboratory coats, chemical-resistant gloves, and chemical splash goggles. A face shield may also be necessary depending on the scale of the operation.

  • Ventilation: All operations should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Spill Preparedness: Have a spill control plan in place and ensure that appropriate spill cleanup materials, such as absorbent pads and quenching agents, are readily accessible.[4]

General Disposal Procedures

Given the absence of a specific, documented disposal protocol for this compound, a conservative approach based on the handling of pyrophoric and highly reactive chemicals is recommended. Consultation with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company is mandatory before proceeding.[1][5]

Step 1: Quenching of Residual this compound

Small residual amounts of this compound in laboratory equipment or containers must be carefully quenched before disposal. This process should be performed by trained personnel in a controlled setting.

Experimental Protocol for Quenching (General Guidance):

  • Dilution: The residual this compound should be diluted with an inert, high-boiling point solvent (e.g., heptane, toluene) to reduce its reactivity.

  • Cooling: The container with the diluted phosphine solution should be cooled in an ice bath to manage the heat generated during quenching.

  • Slow Addition of Quenching Agent: A less reactive alcohol, such as isopropanol, should be added dropwise to the cooled solution with vigorous stirring. The slow addition is crucial to control the reaction rate and prevent a dangerous buildup of heat and gas.

  • Completion of Quenching: After the initial reaction subsides, a more reactive alcohol, such as methanol or ethanol, can be slowly added to ensure complete neutralization. Finally, water can be cautiously added to quench any remaining reactive species.[4][6]

  • Verification: The quenched solution should be tested to ensure it is no longer reactive before it is designated as hazardous waste.

Step 2: Segregation and Labeling of Waste

  • All waste streams containing or potentially contaminated with this compound must be segregated from other laboratory waste.

  • Waste containers must be clearly and accurately labeled with the contents, including the fact that it is a quenched phosphine derivative, and any associated hazards.

Step 3: Professional Disposal

  • Licensed Waste Disposal Service: The ultimate disposal of this compound and any materials contaminated with it must be handled by a licensed and qualified hazardous waste disposal company.[2][7] These companies have the expertise and facilities to manage highly reactive and toxic chemical waste in compliance with all local, state, and federal regulations.

  • Incineration: Controlled incineration at a specialized facility is a common method for the final disposal of organophosphorus compounds.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation and Handling cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Flame-resistant coat, gloves, goggles) start->ppe inert_atm Work in Inert Atmosphere (Glovebox or Fume Hood) ppe->inert_atm is_residual Is it a residual amount in a container? inert_atm->is_residual bulk_waste Bulk this compound Waste is_residual->bulk_waste No quench Quench Residuals with Alcohol under Cooling is_residual->quench Yes package_bulk Package Securely in a Suitable Container bulk_waste->package_bulk label_waste Label Waste Container Clearly and Accurately quench->label_waste package_bulk->label_waste segregate Segregate from Other Incompatible Wastes label_waste->segregate contact_ehs Contact EHS / Hazardous Waste Disposal Company segregate->contact_ehs end End: Waste Transferred to Licensed Professional contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is for guidance purposes only and is based on general principles for handling highly reactive chemicals. No specific quantitative data or established experimental protocols for the disposal of this compound were found. Always consult with your institution's safety professionals and a licensed hazardous waste disposal service to ensure compliance with all regulations and to develop a safe and specific disposal plan for your situation.

References

Safeguarding Your Research: A Guide to Handling Cyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. Cyclohexylphosphine, a valuable organophosphorus compound, requires meticulous attention to safety protocols due to its pyrophoric nature, meaning it can ignite spontaneously on contact with air. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is classified as a pyrophoric liquid and poses a significant fire risk.[1][2] In addition to its flammability, it may cause skin and eye irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer flame-resistant (e.g., Nomex®) or heavy-duty rubber gloves.[3][4]Protects against skin contact and provides a flame-resistant outer layer in case of ignition.
Eye and Face Protection Chemical splash goggles and a face shield.[3][5][6][7][8]Provides maximum protection from splashes and potential explosions.
Body Protection Flame-resistant lab coat (e.g., Nomex®) worn over natural fiber clothing (e.g., cotton).[3][6][9]Synthetic fibers can melt and adhere to the skin in a fire, exacerbating injuries.
Footwear Closed-toe shoes, preferably made of leather or other non-porous material.[7]Protects feet from spills.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[10]Protects against inhalation of vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations of this compound must be conducted in a controlled environment, adhering to the following procedures to minimize the risk of fire and exposure.

Pre-Handling Preparations
  • Work Area Setup : All work must be performed in a certified chemical fume hood or a glovebox.[3][5] The work area should be free of clutter and flammable materials.

  • Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible.[5][11] A Class D fire extinguisher (for flammable metals) or powdered lime should be readily available for pyrophoric material fires. Do not use water, carbon dioxide, or standard ABC extinguishers as they can exacerbate the situation.[7]

  • Inert Atmosphere : this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times to prevent contact with air.[2][5][6] This is typically achieved using a Schlenk line or in a glovebox.

  • Glassware : All glassware must be oven-dried and cooled under an inert atmosphere before use to eliminate any moisture.[3]

Handling and Transfer
  • Never Work Alone : Due to the high risk associated with pyrophoric liquids, it is crucial to have at least one other person present who is aware of the procedure and potential hazards.[5]

  • Syringe/Cannula Transfer : Use a syringe or cannula for transferring the liquid. The syringe should be purged with inert gas before drawing the liquid. For larger volumes, a cannula transfer is recommended.[3]

  • Secure Container : The bottle of this compound should be clamped and secured in a secondary container during transfer.[3]

  • Slow and Controlled : All additions and transfers should be done slowly and carefully to avoid splashes and uncontrolled reactions.

Disposal Plan: Managing this compound Waste

Proper disposal of pyrophoric waste is critical to prevent accidents.

  • Quenching : Unused or residual this compound must be quenched (neutralized) before disposal. This is a hazardous procedure that should only be performed by experienced personnel. A common method involves slowly adding the pyrophoric material to a cooled, non-reactive solvent (like heptane) and then slowly adding a quenching agent (e.g., isopropanol) under an inert atmosphere. The mixture should be stirred and kept cool throughout the process.

  • Waste Containers : The quenched solution and any contaminated materials (e.g., gloves, septa, needles) must be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name and its hazards.

  • Collection : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Hazard Summary

Table 2: Hazard Information for this compound

HazardDescription
Physical Hazards Pyrophoric liquid; ignites spontaneously in air.[1][2] Extremely flammable liquid and vapor.[1]
Health Hazards May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[2] Keep away from heat, sparks, and open flames.
Incompatibilities Air, moisture, oxidizing agents, halogens.[2]

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_for_this compound PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_respiratory Respiratory Protection Assessment cluster_action Final Check start Handling this compound? is_pyrophoric Is the substance pyrophoric? start->is_pyrophoric body_protection Flame-Resistant Lab Coat (e.g., Nomex®) over natural fibers is_pyrophoric->body_protection Yes hand_protection Double Gloves: Inner: Nitrile Outer: Flame-Resistant body_protection->hand_protection eye_face_protection Chemical Splash Goggles AND Face Shield hand_protection->eye_face_protection foot_protection Closed-Toe Shoes (Leather preferred) eye_face_protection->foot_protection check_ventilation Adequate Ventilation? (Fume Hood / Glovebox) foot_protection->check_ventilation respirator Full-Face Respirator Required check_ventilation->respirator No / High Concentration no_respirator Standard ventilation sufficient check_ventilation->no_respirator Yes proceed Proceed with caution following all safety protocols respirator->proceed no_respirator->proceed

Caption: PPE Selection Workflow for this compound.

By rigorously following these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylphosphine
Reactant of Route 2
Reactant of Route 2
Cyclohexylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.